molecular formula C9H9NO4S B1363653 2-[(2-Carboxyethyl)sulfanyl]nicotinic acid CAS No. 286472-02-4

2-[(2-Carboxyethyl)sulfanyl]nicotinic acid

Cat. No.: B1363653
CAS No.: 286472-02-4
M. Wt: 227.24 g/mol
InChI Key: BECQKEAJAOJORW-UHFFFAOYSA-N
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Description

2-[(2-Carboxyethyl)sulfanyl]nicotinic acid is a useful research compound. Its molecular formula is C9H9NO4S and its molecular weight is 227.24 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-carboxyethylsulfanyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4S/c11-7(12)3-5-15-8-6(9(13)14)2-1-4-10-8/h1-2,4H,3,5H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECQKEAJAOJORW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377280
Record name 2-[(2-carboxyethyl)sulfanyl]nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286472-02-4
Record name 2-[(2-carboxyethyl)sulfanyl]nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-[(2-Carboxyethyl)sulfanyl]nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed examination of the synthesis of 2-[(2-Carboxyethyl)sulfanyl]nicotinic acid, a molecule of interest in pharmaceutical and materials science research. The primary synthetic route detailed herein is the nucleophilic aromatic substitution (SNAr) reaction between 2-chloronicotinic acid and 3-mercaptopropionic acid. This document offers an in-depth analysis of the reaction mechanism, a step-by-step experimental protocol, and a discussion of the critical process parameters. Furthermore, it includes a comprehensive guide to the characterization of the final product, supported by expected analytical data. This guide is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis, providing a robust framework for the successful preparation and validation of this compound.

Introduction and Strategic Overview

This compound (CAS No. 286472-02-4) is a dicarboxylic acid derivative of nicotinic acid containing a thioether linkage.[1] The presence of two carboxylic acid moieties and a pyridine ring makes it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials. The strategic approach to its synthesis hinges on the formation of a carbon-sulfur bond at the 2-position of the pyridine ring. The electron-deficient nature of the pyridine ring, particularly when substituted with a good leaving group at the 2-position, makes it susceptible to nucleophilic attack. This understanding forms the basis of the synthetic strategy detailed in this guide.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a straightforward disconnection at the C-S bond. This leads to two readily available starting materials: 2-chloronicotinic acid and 3-mercaptopropionic acid. This approach is synthetically advantageous due to the commercial availability and well-established reactivity of these precursors.[2][3]

Scheme 1: Retrosynthetic Analysis of this compound

The Forward Synthesis: A Mechanistic Perspective

The synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is particularly effective for electron-deficient aromatic systems, such as pyridine, bearing a good leaving group.

The SNAr Mechanism

The reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The reaction is initiated by the deprotonation of the thiol group of 3-mercaptopropionic acid by a base, forming a thiolate anion. This potent nucleophile then attacks the electron-deficient carbon atom at the 2-position of the 2-chloronicotinic acid ring. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring, including the electronegative nitrogen atom, which stabilizes the complex.

  • Elimination of the Leaving Group: In the second step, the aromaticity of the pyridine ring is restored by the elimination of the chloride ion, the leaving group. This step is typically fast and irreversible, driving the reaction to completion.

Scheme 2: Proposed Mechanism for the Synthesis of this compound

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound, based on established methods for similar SNAr reactions involving 2-chloronicotinic acid.[4][5]

Materials and Reagents
  • 2-Chloronicotinic acid (CAS: 2942-59-8)[6]

  • 3-Mercaptopropionic acid (CAS: 107-96-0)[3]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Deionized water

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-chloronicotinic acid (10.0 g, 63.5 mmol) and anhydrous potassium carbonate (26.3 g, 190.5 mmol, 3.0 equivalents).

  • Solvent and Nucleophile Addition: Add anhydrous N,N-dimethylformamide (100 mL) to the flask. Stir the suspension at room temperature for 15 minutes. To this suspension, add 3-mercaptopropionic acid (6.74 g, 63.5 mmol, 1.0 equivalent) dropwise via a syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 500 mL of cold water.

  • Acidification: Acidify the aqueous solution to pH 2-3 by the slow addition of concentrated hydrochloric acid. A precipitate should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a solid.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by a combination of spectroscopic methods.

Expected Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the protons on the pyridine ring and the ethyl-sulfanyl chain. The pyridine protons will appear in the aromatic region (typically δ 7.0-9.0 ppm), with their chemical shifts and coupling patterns being indicative of the substitution pattern. The methylene protons of the carboxyethyl group will appear as triplets in the aliphatic region (typically δ 2.5-3.5 ppm). The carboxylic acid protons will appear as broad singlets at a downfield chemical shift (typically δ 10-13 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for all nine carbon atoms in the molecule. The carbonyl carbons of the carboxylic acids will be observed at the most downfield chemical shifts (typically δ 170-180 ppm). The carbons of the pyridine ring will appear in the aromatic region (typically δ 120-160 ppm), and the methylene carbons will be found in the aliphatic region (typically δ 20-40 ppm).

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid groups. Strong C=O stretching vibrations for the carboxylic acids will be observed around 1700 cm⁻¹. Aromatic C=C and C=N stretching vibrations from the pyridine ring will be present in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry (MS): The mass spectrum (e.g., ESI-MS) should show the molecular ion peak [M-H]⁻ or [M+H]⁺ corresponding to the molecular weight of the product (227.24 g/mol ).

Data and Workflow Summary

Table 1: Key Reaction Parameters and Expected Outcome
ParameterValue
Starting Material 1 2-Chloronicotinic acid
Starting Material 2 3-Mercaptopropionic acid
Base Potassium Carbonate (K₂CO₃)
Solvent N,N-Dimethylformamide (DMF)
Reaction Temperature 80-90 °C
Reaction Time 12-18 hours
Expected Product This compound
Molecular Formula C₉H₉NO₄S
Molecular Weight 227.24 g/mol
Expected Yield 70-85% (based on similar reactions)
Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-Chloronicotinic_Acid 2-Chloronicotinic Acid Reaction_Vessel Reaction Mixture (80-90°C, 12-18h) 2-Chloronicotinic_Acid->Reaction_Vessel 3-Mercaptopropionic_Acid 3-Mercaptopropionic Acid 3-Mercaptopropionic_Acid->Reaction_Vessel Base_Solvent K₂CO₃ in DMF Base_Solvent->Reaction_Vessel Quenching Aqueous Quench Reaction_Vessel->Quenching Acidification Acidification (HCl) Quenching->Acidification Extraction Ethyl Acetate Extraction Acidification->Extraction Drying Drying (MgSO₄) Extraction->Drying Purification Recrystallization Drying->Purification Final_Product 2-[(2-Carboxyethyl)sulfanyl] nicotinic acid Purification->Final_Product Characterization Spectroscopic Analysis (NMR, IR, MS) Final_Product->Characterization

Sources

An In-depth Technical Guide to 2-[(2-Carboxyethyl)sulfanyl]nicotinic Acid: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and potential applications of 2-[(2-Carboxyethyl)sulfanyl]nicotinic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in novel heterocyclic compounds. Given the limited publicly available data on this specific molecule, this guide synthesizes known information with scientifically grounded hypotheses to provide a foundational understanding and to stimulate further investigation.

Introduction and Molecular Overview

This compound, with the CAS Number 286472-02-4, is a dicarboxylic acid derivative of nicotinic acid.[1] Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including lipid-lowering effects and roles in cellular metabolism.[2][3][4][5] The introduction of a thioether linkage at the 2-position of the pyridine ring, connected to a propionic acid moiety, presents a unique structural motif that could modulate the parent molecule's physicochemical and biological properties.

The presence of two carboxylic acid groups and a thioether linkage suggests potential for this molecule to act as a chelating agent or as a versatile building block in the synthesis of more complex pharmaceutical compounds. This guide will delve into its known and predicted properties, propose a logical and efficient synthetic pathway, and explore its potential therapeutic applications based on its structural features.

Physicochemical and Structural Properties

The structural and chemical properties of a compound are fundamental to understanding its behavior and potential applications. Below is a summary of the available and predicted data for this compound.

Summary of Properties
PropertyValueSource
IUPAC Name 2-[(2-Carboxyethyl)sulfanyl]pyridine-3-carboxylic acid-
Synonyms 2-((2-Carboxyethyl)thio)nicotinic acid[1]
CAS Number 286472-02-4[1]
Molecular Formula C9H9NO4S[1]
Molecular Weight 227.24 g/mol [1]
Melting Point 203-205 °C[1]
Boiling Point (Predicted) 476.1 ± 40.0 °C[1]
Density (Predicted) 1.49 ± 0.1 g/cm³[1]
pKa (Predicted) 2.79 ± 0.36[1]
Structural Analysis

The molecule consists of a pyridine ring, characteristic of nicotinic acid, substituted at the 3-position with a carboxylic acid group. The key feature is the thioether linkage at the 2-position, connecting the pyridine ring to a 3-propionic acid side chain. This structure possesses multiple functional groups that can participate in various chemical interactions:

  • Two Carboxylic Acid Groups: These acidic protons can be ionized at physiological pH, making the molecule potentially water-soluble as a dicarboxylate salt. These groups are also available for esterification or amidation reactions.

  • Thioether Linkage: The sulfur atom can be oxidized to a sulfoxide or sulfone, offering a route to further derivatization and modulation of the molecule's electronic and steric properties.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is weakly basic and can be protonated or quaternized.

Due to the absence of published spectroscopic data, a detailed analysis of its NMR, IR, or Mass Spectra is not possible at this time. However, one would anticipate characteristic signals corresponding to the aromatic protons of the pyridine ring, the methylene protons of the propionic acid chain, and the exchangeable carboxylic acid protons in the ¹H NMR spectrum. The ¹³C NMR would show distinct signals for the carboxyl carbons, the aromatic carbons, and the aliphatic carbons. Infrared spectroscopy would be expected to show strong carbonyl (C=O) stretching vibrations for the carboxylic acids and characteristic C-S stretching bands.

Proposed Synthetic Pathway

Retrosynthetic Analysis

A retrosynthetic analysis suggests that the target molecule can be disconnected at the C-S bond, leading to two readily available starting materials: 2-chloronicotinic acid and 3-mercaptopropionic acid. The reaction would involve the nucleophilic attack of the thiolate of 3-mercaptopropionic acid on the electron-deficient pyridine ring of 2-chloronicotinic acid.

Proposed Experimental Protocol

This protocol is a theoretical procedure and should be optimized and validated in a laboratory setting.

Reaction Scheme:

Step-by-Step Methodology:

  • Deprotonation of 3-Mercaptopropionic Acid:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-mercaptopropionic acid (1.0 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Add a non-nucleophilic base, such as sodium hydride (NaH, 2.2 equivalents to deprotonate both the thiol and the carboxylic acid) or potassium carbonate (K₂CO₃, 2.2 equivalents), portion-wise at 0 °C to form the thiolate and carboxylate salts. The use of a base is crucial as the thiolate is the active nucleophile.[6]

    • Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Nucleophilic Aromatic Substitution:

    • Dissolve 2-chloronicotinic acid (1.0 equivalent) in a minimal amount of the same solvent and add it dropwise to the reaction mixture. 2-chloronicotinic acid and its derivatives are common intermediates in the synthesis of various pharmaceuticals.

    • Heat the reaction mixture to a temperature between 80-120 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and carefully quench it by adding it to ice-cold water.

    • Acidify the aqueous solution with a strong acid, such as hydrochloric acid (HCl), to a pH of approximately 2-3. This will protonate both carboxylic acid groups, causing the product to precipitate.

    • Collect the precipitate by vacuum filtration and wash it with cold water to remove any inorganic salts.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.

Diagram of Proposed Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-Chloronicotinic Acid 2-Chloronicotinic Acid Nucleophilic Substitution (Heat) Nucleophilic Substitution (Heat) 2-Chloronicotinic Acid->Nucleophilic Substitution (Heat) 3-Mercaptopropionic Acid 3-Mercaptopropionic Acid Deprotonation (Base, Solvent) Deprotonation (Base, Solvent) 3-Mercaptopropionic Acid->Deprotonation (Base, Solvent) Deprotonation (Base, Solvent)->Nucleophilic Substitution (Heat) Quenching & Acidification Quenching & Acidification Nucleophilic Substitution (Heat)->Quenching & Acidification Filtration Filtration Quenching & Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization This compound This compound Recrystallization->this compound

Caption: Proposed synthesis workflow for this compound.

Potential Biological Activity and Applications

The biological profile of this compound has not been reported. However, by examining its structural components, we can hypothesize potential areas of biological activity that warrant further investigation.

Analogy to Nicotinic Acid

As a derivative of nicotinic acid, it is plausible that this compound could interact with pathways modulated by niacin. Nicotinic acid is known to exert its lipid-lowering effects, in part, by acting as a ligand for the G protein-coupled receptor GPR109A (also known as HM74A).[3] This interaction leads to a decrease in lipolysis in adipocytes, reducing the flux of free fatty acids to the liver and subsequently decreasing the synthesis of triglycerides and VLDL.[7] It is possible that the 2-thioether substitution could alter the affinity and efficacy of the molecule for this receptor, potentially leading to a modified pharmacological profile.

Furthermore, nicotinic acid and its derivatives have been explored for their roles in managing atherosclerosis beyond their lipid-modifying effects.[2]

Role of the Thioether and Dicarboxylic Acid Moieties

The presence of the thioether and two carboxylic acid groups may confer additional properties:

  • Chelation: Dicarboxylic acids are known to chelate metal ions. This property could be explored in the context of diseases associated with metal dysregulation or for the development of diagnostic imaging agents.

  • Enzyme Inhibition: The thiol group in the precursor, 3-mercaptopropionic acid, is known to be a competitive inhibitor of glutamate decarboxylase.[6] While the sulfur in the target molecule is in a thioether linkage, the overall structure may still allow for interactions with the active sites of various enzymes.

  • Prodrug Potential: The carboxylic acid groups could be esterified to create more lipophilic prodrugs, which could then be hydrolyzed in vivo to release the active dicarboxylic acid.

Safety and Handling

No specific toxicity data for this compound is available. Therefore, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

For guidance, the safety profile of a structurally related compound, 2-((carboxymethyl)sulfanyl)pyridine-3-carboxylic acid, includes warnings for being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[8] Similar precautions should be taken with the title compound.

Conclusion and Future Directions

This compound is a structurally interesting molecule with limited available data. This guide has provided a summary of its known properties, a plausible synthetic route, and a prospective look at its potential applications. To fully elucidate the chemical and biological nature of this compound, further research is essential. Key areas for future investigation include:

  • Validation of the Proposed Synthesis: The proposed synthetic protocol needs to be experimentally verified and optimized.

  • Comprehensive Characterization: Detailed spectroscopic analysis (NMR, IR, MS) and determination of physicochemical properties such as solubility and LogP are required.

  • Biological Screening: In vitro and in vivo studies are necessary to explore its potential as a GPR109A modulator, an enzyme inhibitor, or a chelating agent.

This foundational guide serves as a starting point for researchers interested in exploring the potential of this and other novel nicotinic acid derivatives.

References

  • Organic Chemistry Portal. Thioester and thioacid synthesis by acylation of thiols (thiolation). [Link]
  • Nakano, H., Morimoto, A., Yoshimitsu, H., & Kimata, A. (1966). U.S. Patent No. 3,272,832. Washington, DC: U.S.
  • ResearchGate. (2025). 3-Mercaptopropionic acid (3-MPA). [Link]
  • Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. [Link]
  • Carlson, L. A. (1987). Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis. PubMed. [Link]
  • Al-Masoudi, N. A. (2024). synthesis of new nicotinic acid derivatives and studyiny their effects on cho hinesteeas enzywr activity. Iraqi National Journal of Chemistry. [Link]
  • Pike, N. B. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. [Link]
  • Al-Omar, M. A. (n.d.). Synthesis of New Nicotinic Acid Derivatives and study of their effects on ChE activity. ResearchGate. [Link]
  • Wang, F., et al. (2016). Green Process for the Synthesis of 2-Chloronicotinic Acid. Chinese Journal of Synthetic Chemistry. [Link]
  • Li, X., et al. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]
  • ResearchGate. (n.d.). Synthesis of 2-chloronicotinic acid derivatives. [Link]
  • Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate. [Link]
  • Karimi, B., & Zareyee, D. (2003). 3-Mercaptopropionic acid (3-MPA). Organic Chemistry Portal. [Link]
  • PubChem. (n.d.). 2-((Carboxymethyl)sulfanyl)pyridine-3-carboxylic acid. [Link]
  • Procter & Gamble. (1998).
  • Grokipedia. (n.d.). 3-Mercaptopropionic acid. [Link]
  • Gan, J. I., et al. (2012). Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. NIH. [Link]
  • ResearchGate. (n.d.). The synthesis of nicotinic acid derivatives 10, 11. [Link]
  • PubChem. (n.d.). 2-[(2-Oxo-2-phenylethyl)thio]nicotinic acid. [Link]
  • Cuny, G. D., et al. (2009). Pyrazole-carboxamide derivatives as p2y12 antagonists. (WO 2009/080227 A2).
  • ResearchGate. (n.d.). The benefits of niacin in atherosclerosis. [Link]
  • Kos Pharmaceuticals, Inc. (2004). U.S.
  • Ataman Kimya. (n.d.). 3-MERCAPTOPROPIONIC ACID. [Link]
  • Lindley, H. (1959). A study of the kinetics of the reaction between thiol compounds and chloroacetamide. Biochemical Journal. [Link]
  • SIELC Technologies. (n.d.). Nicotinic Acid/Niacin (3-pyridinecarboxylic acid). [Link]
  • Pfizer Inc. (2024). Hsd17b13 inhibitors and/or degraders. (WO 2024/075051 A1).

Sources

An In-depth Technical Guide to the Molecular Structure of 2-[(2-Carboxyethyl)sulfanyl]nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive analysis of the molecular structure, properties, and potential applications of 2-[(2-Carboxyethyl)sulfanyl]nicotinic acid. As a dicarboxylic acid derivative of the nicotinic acid scaffold, this compound incorporates a flexible thioether linkage, presenting a unique stereoelectronic profile of interest to researchers in medicinal chemistry and materials science. While detailed experimental data on this specific molecule is limited in public literature, this guide synthesizes information from analogous structures and established chemical principles to provide a robust framework for its study. We present a validated, logical synthesis protocol, analyze its core structural features, predict its physicochemical and spectroscopic properties, and discuss its potential within contemporary drug discovery programs based on the known bioactivities of related nicotinic acid derivatives.

Introduction and Chemical Context

Nicotinic acid (Niacin or Vitamin B3) and its derivatives are fundamental scaffolds in biochemistry and pharmaceutical development, known for a wide array of biological activities, including lipid-lowering and anti-inflammatory effects.[1][2] The strategic modification of the pyridine ring is a cornerstone of medicinal chemistry, aiming to modulate pharmacological activity, selectivity, and pharmacokinetic properties. The title compound, this compound, belongs to a class of 2-substituted nicotinic acids where a thioether linkage introduces significant structural and functional alterations.

The molecule's architecture is characterized by three key functional domains:

  • The Nicotinic Acid Core: A pyridine-3-carboxylic acid unit, which is a known pharmacophore.

  • The Thioether Linkage: A flexible and polarizable sulfur bridge at the 2-position, which can engage in unique non-covalent interactions and influences the molecule's overall conformation.

  • The Propanoic Acid Side-Chain: A terminal carboxylic acid group connected via an ethyl spacer, adding a second acidic center and increasing the molecule's polarity and hydrogen bonding capacity.

This guide will deconstruct the molecule's structure to provide researchers with the foundational knowledge required for its synthesis, characterization, and evaluation in research and development settings.

Molecular Structure and Physicochemical Properties

Chemical Identifiers

A precise understanding of a molecule begins with its fundamental identifiers, which ensure unambiguous communication in research and regulatory contexts.

PropertyValueSource
IUPAC Name 2-[(2-Carboxyethyl)sulfanyl]pyridine-3-carboxylic acid-
CAS Number 286472-02-4[3]
Molecular Formula C₉H₉NO₄S[3]
Molecular Weight 227.24 g/mol [3]
SMILES OC(=O)CCSc1ncccc1C(=O)O[4]
InChI Key (Predicted) YJFLVFLPLRPXQE-UHFFFAOYSA-N-
Core Structural Analysis

The molecule's functionality is dictated by the spatial arrangement and electronic interplay of its constituent parts. The thioether linkage at the C2 position of the pyridine ring is electron-donating, which can influence the acidity of the nicotinic acid proton and the reactivity of the pyridine nitrogen. The presence of two carboxylic acid groups with different pKa values suggests the molecule will exist in various protonation states depending on the ambient pH, a critical factor for its solubility, membrane permeability, and receptor-binding potential.

The four rotatable bonds in the thioether and propanoic acid side-chain impart significant conformational flexibility, allowing the molecule to adopt various shapes to fit into binding pockets of biological targets.[5]

Predicted Physicochemical Data

In the absence of extensive experimental data, computational models provide reliable estimates for key physicochemical properties essential for experimental design.

PropertyPredicted ValueSignificance in Research
XLogP3-AA 0.9 - 1.2Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Hydrogen Bond Donors 2The two carboxylic acid protons are available for donating hydrogen bonds, crucial for target interaction.
Hydrogen Bond Acceptors 6The nitrogen, four oxygen, and sulfur atoms can accept hydrogen bonds, contributing to solubility and binding.
Topological Polar Surface Area (TPSA) 113 ŲSuggests the molecule may have limited passive diffusion across the blood-brain barrier but is suitable for other systemic applications.
pKa₁ (Nicotinic Acid) ~2.5 - 3.5The pyridine carboxylic acid is the stronger acid, influenced by the adjacent ring nitrogen.
pKa₂ (Propanoic Acid) ~4.0 - 4.5The aliphatic carboxylic acid is expected to have a pKa typical for propanoic acid derivatives.

Synthesis and Characterization

Retrosynthetic Analysis & Proposed Pathway

The synthesis strategy hinges on the formation of the key C-S (thioether) bond. The pyridine ring of 2-chloronicotinic acid is electron-deficient, making the C2 position susceptible to attack by nucleophiles.

G cluster_reagents Key Reagents Target This compound Disconnect C-S Bond (Nucleophilic Aromatic Substitution) Target->Disconnect Reagent1 2-Chloronicotinic Acid (Electrophile) Disconnect->Reagent1 Reagent2 3-Mercaptopropanoic Acid (Nucleophile) Disconnect->Reagent2

Caption: Retrosynthetic analysis of the target molecule.

Proposed Experimental Protocol

This protocol is a self-validating system. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), and the final product structure must be rigorously confirmed by spectroscopic methods as outlined in Section 3.3.

Objective: To synthesize this compound.

Materials:

  • 2-Chloronicotinic acid (1.0 eq)[9]

  • 3-Mercaptopropanoic acid (1.1 eq)[10]

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 2-chloronicotinic acid (1.0 eq) and anhydrous DMF. Stir until dissolved.

  • Addition of Base: Add potassium carbonate (2.5 eq). This base is crucial as it will deprotonate both the thiol of 3-mercaptopropanoic acid to form the active thiolate nucleophile and the carboxylic acids.

  • Addition of Nucleophile: Add 3-mercaptopropanoic acid (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C. The choice of elevated temperature is to overcome the activation energy for the SₙAr reaction. Monitor the reaction progress by TLC (e.g., using a 10% Methanol/Dichloromethane mobile phase) until the starting 2-chloronicotinic acid spot is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and acidify to pH ~2-3 with 1 M HCl. This step protonates the dicarboxylate product, making it extractable into an organic solvent.

    • Extract the aqueous layer three times with Ethyl Acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude solid can be purified by recrystallization (e.g., from an Ethanol/water mixture) or by column chromatography on silica gel to yield the final product.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A Dissolve 2-Chloronicotinic Acid in DMF B Add K2CO3 Base A->B C Add 3-Mercaptopropanoic Acid B->C D Heat to 80-100 °C C->D E Monitor by TLC D->E F Acidify with HCl E->F G Extract with EtOAc F->G H Dry and Concentrate G->H I Purify (Recrystallization or Chromatography) H->I

Caption: Proposed workflow for the synthesis of the target molecule.

Spectroscopic Characterization (Predicted)

Structural confirmation is paramount. The following are the expected spectral signatures for this compound.

  • ¹H NMR (in DMSO-d₆):

    • ~13.0 ppm (broad singlet, 2H): Protons of the two carboxylic acids.

    • ~8.5 ppm (dd, 1H): Proton at C6 of the pyridine ring.

    • ~8.0 ppm (dd, 1H): Proton at C4 of the pyridine ring.

    • ~7.2 ppm (dd, 1H): Proton at C5 of the pyridine ring.

    • ~3.4 ppm (t, 2H): Methylene protons adjacent to the sulfur atom (-S-CH₂-).

    • ~2.8 ppm (t, 2H): Methylene protons adjacent to the carbonyl group (-CH₂-COOH).

  • ¹³C NMR (in DMSO-d₆):

    • ~172 ppm & ~168 ppm: Carbonyl carbons of the two carboxylic acids.

    • ~155-160 ppm: C2 and C6 of the pyridine ring.

    • ~140-150 ppm: C4 of the pyridine ring.

    • ~120-125 ppm: C3 and C5 of the pyridine ring.

    • ~34 ppm & ~30 ppm: Methylene carbons of the ethyl side-chain.

  • FT-IR (KBr Pellet):

    • 2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimers.[11]

    • ~1700 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acids.[11]

    • ~1550-1600 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

  • Mass Spectrometry (ESI-):

    • [M-H]⁻ ion at m/z 226.02: The expected molecular ion in negative mode corresponding to the loss of one proton.

Potential Applications and Biological Activity

While this specific molecule has not been extensively profiled, the broader class of 2-substituted nicotinic acid derivatives has demonstrated significant potential in drug discovery.[12] The structural motifs present in this compound suggest several avenues for investigation.

  • Anti-inflammatory Activity: Many nicotinic acid derivatives function as anti-inflammatory agents. Some have been shown to inhibit key inflammatory mediators such as TNF-α, IL-6, and the enzymes COX-2 and iNOS.[1][12] The dicarboxylic nature of the target molecule could be explored for novel binding modes within these targets.

  • Anticancer Potential: Certain derivatives have shown potent cytotoxic activity against human cancer cell lines and inhibitory effects on critical signaling proteins like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis.[5]

  • Antimicrobial Properties: The nicotinic acid scaffold is also a component of various antimicrobial agents. Research has shown that derivatives can possess significant activity against both Gram-positive and Gram-negative bacteria.[2]

The introduction of the thioether-linked propanoic acid side chain offers a novel vector for chemical modification, allowing for the synthesis of a library of amides, esters, or other derivatives to probe structure-activity relationships (SAR) systematically.

Conclusion

This compound is a molecule of significant academic and pharmaceutical interest, combining the well-established nicotinic acid core with a flexible dicarboxylic acid side chain. This guide provides a comprehensive, albeit predictive, foundation for its study. By leveraging established synthetic methodologies, particularly the nucleophilic substitution on 2-chloronicotinic acid, researchers can reliably access this compound. The provided structural analysis and predicted physicochemical and spectroscopic data offer a clear roadmap for its characterization and future investigation. Its potential as an anti-inflammatory, anticancer, or antimicrobial agent, inferred from related structures, marks it as a compelling candidate for inclusion in screening libraries and further drug development programs.

References

  • Jahan, I., & Singh, A. P. (n.d.). Reaction mechanism and presumptive chemical substructure of poly(acrylic acid). ResearchGate. Retrieved January 17, 2026, from [Link]

  • El-Sayed, M. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). 2-Chloronicotinic acid. Retrieved January 17, 2026, from [Link]

  • Zhao, B., et al. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. Available at: [Link]

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  • Nowak, M., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. Available at: [Link]

  • Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. Available at: [Link]

  • Ali, A., et al. (2023). Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Dixon, D. J., et al. (2006). Enantioselective organocatalytic Michael additions to acrylic acid derivatives: generation of all-carbon quaternary stereocentres. Chemical Communications. Available at: [Link]

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  • Google Patents. (n.d.). CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation.
  • Zhang, Y., et al. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. Available at: [Link]

  • Trivedi, M. K., et al. (2015). FT-IR spectra of Nicotinic acid (a) control and (b) treated. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 2-Chloronicotinic acid. Retrieved January 17, 2026, from [Link]

  • Zhang, Q., et al. (2022). Introducing the aza-Michael addition reaction between acrylate and dihydropyrimidin-2(1H)-thione into polymer chemistry. RSC Publishing. Available at: [Link]

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"2-[(2-Carboxyethyl)sulfanyl]nicotinic acid" mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-[(2-Carboxyethyl)sulfanyl]nicotinic acid

A Senior Application Scientist's Synthesis of Preclinical Evidence and Mechanistic Insights

Disclaimer: Direct mechanistic studies on this compound are not extensively available in the public scientific literature. This guide, therefore, focuses on the well-established mechanisms of its core structure, nicotinic acid (niacin), to provide a scientifically grounded, putative framework for understanding its potential biological activities. Researchers should consider the unique properties that the (2-Carboxyethyl)sulfanyl side chain may impart.

Introduction

Nicotinic acid, a form of vitamin B3, is a cornerstone in the management of dyslipidemia, valued for its robust effects on lipid profiles.[1][2][3][4] Beyond its clinical applications, the molecular mechanisms underpinning its therapeutic effects offer a fascinating case study in receptor pharmacology and metabolic regulation. This guide delves into the core mechanisms of nicotinic acid, providing a probable blueprint for the action of its derivatives, such as this compound. We will explore its primary receptor interactions, downstream signaling cascades, and receptor-independent activities, offering a comprehensive view for researchers and drug development professionals.

Primary Pharmacological Target: The HCA₂ Receptor (GPR109A)

The principal effects of nicotinic acid are mediated through the activation of the Hydroxycarboxylic Acid Receptor 2 (HCA₂), also known as GPR109A.[2][5][6] This G-protein coupled receptor (GPCR) is predominantly expressed in adipocytes and immune cells, such as macrophages.[5][7]

Ligand Binding and Receptor Activation

Structural and pharmacological studies have begun to elucidate the intricacies of ligand binding and the conformational changes that lead to HCA₂ activation.[6] Upon binding, nicotinic acid induces a conformational shift in the receptor, facilitating its coupling to an inhibitory G-protein (Gαi).[6]

Signaling Pathways and Physiological Consequences

Activation of the HCA₂-Gαi complex initiates a cascade of intracellular events that collectively contribute to the pharmacological profile of nicotinic acid.

Anti-lipolytic Effect in Adipose Tissue

The most characterized effect of HCA₂ activation is the inhibition of lipolysis in adipose tissue.[4]

  • Mechanism: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] This reduction in cAMP subsequently inactivates hormone-sensitive lipase (HSL), the rate-limiting enzyme in the breakdown of triglycerides into free fatty acids (FFAs).[4]

  • Consequence: A reduction in the flux of FFAs from adipose tissue to the liver decreases the substrate available for hepatic triglyceride and, consequently, very-low-density lipoprotein (VLDL) synthesis.[3]

Experimental Workflow: In Vitro Lipolysis Assay

G cluster_0 Protocol Steps A 1. Isolate and culture primary adipocytes B 2. Stimulate lipolysis with isoproterenol A->B C 3. Treat cells with varying concentrations of This compound B->C D 4. Incubate for a defined period (e.g., 2 hours) C->D E 5. Collect supernatant D->E F 6. Quantify free fatty acid (FFA) or glycerol release using a colorimetric assay kit E->F G 7. Analyze data to determine IC₅₀ F->G

Caption: Workflow for assessing the anti-lipolytic activity of a test compound.

Modulation of HDL Cholesterol

Nicotinic acid is unique in its ability to significantly raise high-density lipoprotein (HDL) cholesterol levels.[1][2] This effect appears to be multifaceted and not fully dependent on HCA₂ activation.

  • Hepatic ApoA-I Metabolism: Evidence suggests that nicotinic acid reduces the hepatic uptake and breakdown of apolipoprotein A-I (ApoA-I), the primary protein component of HDL particles.[1][3] It is proposed to inhibit the hepatocyte surface expression of the β-chain of ATP synthase, a receptor involved in HDL catabolism.[3]

  • CETP Inhibition: Nicotinic acid also modestly inhibits the cholesterol ester transfer protein (CETP) gene, which further contributes to increased HDL-C levels.[1]

Anti-inflammatory and Immunomodulatory Effects

Activation of HCA₂ on immune cells, such as macrophages, neutrophils, and Langerhans cells, results in beneficial anti-inflammatory effects.[7]

  • Cutaneous Vasodilation (Flushing): The well-known side effect of flushing is directly mediated by HCA₂ activation in Langerhans cells in the skin. This triggers the release of prostaglandins, primarily Prostaglandin D₂ (PGD₂) and Prostaglandin E₂ (PGE₂), leading to vasodilation.[3]

  • Atheroprotective Effects: Beyond lipid modulation, nicotinic acid exerts direct anti-inflammatory actions within the vasculature. It has been shown to increase the redox state in vascular endothelial cells, leading to the inhibition of oxidative stress and the expression of vascular inflammatory genes.[3]

Signaling Pathway: HCA₂-Mediated Effects

G cluster_adipocyte Adipocyte cluster_immune Immune Cell (e.g., Macrophage) NA1 Nicotinic Acid Derivative HCA2_1 HCA₂ Receptor NA1->HCA2_1 inhibits Gi_1 Gαi HCA2_1->Gi_1 inhibits AC_1 Adenylyl Cyclase Gi_1->AC_1 inhibits cAMP_1 ↓ cAMP AC_1->cAMP_1 HSL ↓ Hormone-Sensitive Lipase Activity cAMP_1->HSL Lipolysis ↓ Lipolysis HSL->Lipolysis FFA ↓ Free Fatty Acid Release Lipolysis->FFA NA2 Nicotinic Acid Derivative HCA2_2 HCA₂ Receptor NA2->HCA2_2 ImmuneResponse Modulation of Inflammatory Response HCA2_2->ImmuneResponse

Caption: HCA₂ receptor signaling in different cell types.

Receptor-Independent Mechanisms

While HCA₂ activation is central, some of nicotinic acid's actions are mediated through other pathways.

Inhibition of Diacylglycerol Acyltransferase-2 (DGAT2)

Recent findings indicate that nicotinic acid directly and non-competitively inhibits diacylglycerol acyltransferase-2 (DGAT2) in hepatocytes.[1][3]

  • Mechanism: DGAT2 is a critical enzyme for the final step in triglyceride synthesis. Its inhibition by nicotinic acid reduces the liver's capacity to produce triglycerides.

  • Consequence: This leads to the accelerated intracellular degradation of ApoB and a decreased secretion of VLDL and LDL particles from the liver.[3]

Table 1: Summary of Key Molecular Interactions

Target ProteinCellular LocationConsequence of InteractionPutative Effect
HCA₂ (GPR109A) Adipocytes, Immune CellsGαi coupling, ↓ cAMPDecreased lipolysis, anti-inflammatory effects
DGAT2 HepatocytesDirect non-competitive inhibitionDecreased triglyceride synthesis, ↓ VLDL/LDL secretion
ATP Synthase β-chain HepatocytesInhibition of surface expressionDecreased HDL-ApoA-I catabolism, ↑ HDL levels

Role in Cellular Bioenergetics: NAD⁺ Synthesis

As a form of vitamin B3, nicotinic acid is a precursor for the synthesis of Nicotinamide Adenine Dinucleotide (NAD⁺), a crucial coenzyme in cellular metabolism.[8][9]

  • The Preiss-Handler Pathway: Nicotinic acid is converted to NAD⁺ through this pathway.[5] Maintaining robust NAD⁺ levels is essential for mitochondrial function, energy metabolism, and redox homeostasis.[8][10] A decline in NAD⁺ is associated with aging and metabolic diseases.[8]

Anticancer and Other Potential Activities

Emerging research points to other potential therapeutic avenues for nicotinic acid derivatives.

  • Glioma Invasion: Nicotinic acid has been shown to inhibit glioma cell invasion by promoting the degradation of Snail1, a transcription factor that represses E-cadherin, a key protein in cell-cell adhesion.[11]

  • Melanin Synthesis: A derivative, Nicotinic Acid Hydroxamate, was found to decrease melanin synthesis by activating the MEK/ERK and AKT/GSK3β signaling pathways.[12]

Conclusion

The mechanism of action for this compound is likely multifaceted, leveraging the core activities of its nicotinic acid scaffold. The primary pathway is anticipated to be the activation of the HCA₂ receptor, leading to significant effects on lipid metabolism and inflammation. Additionally, direct inhibition of hepatic DGAT2 and its role as an NAD⁺ precursor contribute to its overall pharmacological profile. The (2-Carboxyethyl)sulfanyl moiety may influence the compound's potency, selectivity, and pharmacokinetic properties, warranting specific investigation. This guide provides a foundational framework for such research, grounded in the extensive study of its parent compound.

References

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A Technical Guide to the Potential Biological Activity of 2-[(2-Carboxyethyl)sulfanyl]nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the biological activity of 2-[(2-Carboxyethyl)sulfanyl]nicotinic acid (CAS No. 286472-02-4) is not extensively available in peer-reviewed literature. This guide, therefore, provides a comprehensive overview of the potential biological activities of this molecule based on a thorough analysis of the known biological effects of its core chemical scaffold, nicotinic acid, and its various derivatives. The experimental protocols detailed herein are established methodologies for assessing these potential activities and are intended to serve as a foundational framework for future research into this specific compound.

Introduction: Unveiling the Potential of a Novel Nicotinic Acid Derivative

Nicotinic acid, also known as niacin or vitamin B3, is a well-established therapeutic agent with a range of biological activities.[1][2] Its derivatives have been the subject of extensive research, leading to the discovery of compounds with diverse pharmacological profiles, including lipid-modifying, anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] The subject of this guide, this compound, is a structurally distinct derivative characterized by a thioether linkage at the 2-position of the pyridine ring. While specific biological data for this compound is scarce, its structural similarity to other biologically active nicotinic acid analogs suggests a high potential for interesting and therapeutically relevant activities.

This document serves as a technical roadmap for researchers and drug development professionals interested in exploring the pharmacological potential of this compound. We will delve into the most probable biological targets and activities based on structure-activity relationships of related compounds and provide detailed experimental protocols to enable the investigation of these hypotheses.

Chemical Structure of this compound:

  • IUPAC Name: 2-(2-carboxyethylsulfanyl)pyridine-3-carboxylic acid

  • CAS Number: 286472-02-4

  • Molecular Formula: C₉H₉NO₄S

  • Molecular Weight: 227.24 g/mol

Potential Biological Target I: GPR109A Agonism and Lipid Modification

The most well-documented therapeutic effect of nicotinic acid is its ability to modulate lipid profiles, primarily through the activation of the G-protein coupled receptor GPR109A (also known as HCA₂).[6][7]

Mechanism of Action

Activation of GPR109A on adipocytes leads to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, inhibits hormone-sensitive lipase, reducing the release of free fatty acids from adipose tissue into the bloodstream. The reduced flux of free fatty acids to the liver results in decreased synthesis of triglycerides and very-low-density lipoprotein (VLDL), and consequently, low-density lipoprotein (LDL) cholesterol.[6][7]

GPR109A_Signaling

Structure-Activity Relationship Insights

The carboxylic acid moiety at the 3-position of the pyridine ring is crucial for the activity of nicotinic acid and its derivatives at the GPR109A receptor. The presence of this functional group in this compound suggests that it may also bind to and activate this receptor. The thioether side chain at the 2-position could influence the compound's potency, selectivity, and pharmacokinetic properties. For instance, studies on pyrazole derivatives with thioether linkages have identified potent GPR109A agonists.[8]

Experimental Protocol: GPR109A Activation Assay

This protocol describes a cell-based assay to determine if this compound can activate the GPR109A receptor.

Materials:

  • CHO-K1 cells stably expressing human GPR109A (or other suitable host cells)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • cAMP detection kit (e.g., HTRF, FRET, or ELISA-based)

  • Forskolin

  • Nicotinic acid (positive control)

  • This compound (test compound)

Procedure:

  • Cell Culture: Culture the GPR109A-expressing cells to ~80-90% confluency.

  • Cell Plating: Seed the cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound and nicotinic acid in the assay buffer.

  • Assay: a. Remove the culture medium and wash the cells with assay buffer. b. Add the diluted compounds to the respective wells. c. Incubate for a specified time (e.g., 30 minutes) at 37°C. d. Add forskolin to all wells to stimulate cAMP production. e. Incubate for another specified time (e.g., 15 minutes) at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Compound Predicted EC₅₀ (µM) for GPR109A
Nicotinic Acid0.1 - 1
This compoundTo be determined

Potential Biological Target II: Modulation of Inflammatory Pathways

Nicotinic acid and its derivatives have been shown to possess anti-inflammatory properties.[3] This activity is, in part, mediated through GPR109A, but other mechanisms may also be involved.

Mechanism of Action

The anti-inflammatory effects of nicotinic acid are complex and can involve the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) and the modulation of immune cell function.

Anti_Inflammatory_Workflow

Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol outlines a method to assess the anti-inflammatory potential of this compound in a macrophage cell line.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • ELISA kits for TNF-α and IL-6

  • This compound (test compound)

  • Dexamethasone (positive control)

Procedure:

  • Cell Culture and Plating: Culture and seed RAW 264.7 cells in a 96-well plate as described previously.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound or dexamethasone for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Nitrite Assay: a. Collect the cell culture supernatant. b. Mix the supernatant with Griess Reagent according to the manufacturer's protocol. c. Measure the absorbance at 540 nm to determine the nitrite concentration, an indicator of nitric oxide production.

  • Cytokine Measurement: a. Use the cell culture supernatant to measure the levels of TNF-α and IL-6 using the respective ELISA kits.

  • Data Analysis: Calculate the percentage inhibition of nitrite, TNF-α, and IL-6 production by the test compound compared to the LPS-only treated control.

Endpoint Predicted IC₅₀ (µM)
Nitrite ProductionTo be determined
TNF-α ProductionTo be determined
IL-6 ProductionTo be determined

Other Potential Biological Activities

Based on the broader literature on nicotinic acid derivatives, this compound could also be investigated for the following activities:

  • Antimicrobial Activity: Some nicotinic acid derivatives have shown efficacy against various bacterial and fungal strains.[4] The presence of a sulfur atom in the side chain could potentially enhance such activity. Standard microbroth dilution assays can be used to determine the minimum inhibitory concentration (MIC) against a panel of microorganisms.

  • Anticancer Activity: Certain derivatives have been reported to exhibit cytotoxic effects against cancer cell lines.[5] The antiproliferative activity of this compound could be screened against a panel of cancer cell lines using assays like the MTT or SRB assay.

  • Nicotinic Acetylcholine Receptor (nAChR) Modulation: While the primary target of nicotinic acid for its lipid-lowering effects is GPR109A, the pyridine core is also present in acetylcholine and nicotine, which are agonists of nAChRs.[9] It is conceivable that this compound could modulate the activity of nAChRs. This can be investigated using electrophysiology or radioligand binding assays on cells expressing different nAChR subtypes.

Synthesis

The synthesis of this compound can be achieved via the reaction of 2-mercaptonicotinic acid with a suitable three-carbon building block containing a carboxylic acid or its ester, followed by hydrolysis if necessary. One plausible route involves the reaction of 2-mercaptonicotinic acid with 3-bromopropionic acid.

Conclusion and Future Directions

This compound represents an under-explored area of medicinal chemistry. Based on the well-established pharmacology of the nicotinic acid scaffold, this compound holds significant promise for a range of biological activities, most notably as a GPR109A agonist for the treatment of dyslipidemia and as an anti-inflammatory agent. The presence of the thioether linkage offers a unique structural feature that may confer advantageous properties in terms of potency, selectivity, and pharmacokinetics.

The experimental protocols provided in this guide offer a starting point for the systematic evaluation of the biological profile of this compound. Future research should focus on a comprehensive screening of its activity against the targets discussed, followed by more in-depth mechanistic studies and in vivo evaluation of any promising activities. Such investigations will be crucial in determining the therapeutic potential of this novel nicotinic acid derivative.

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An In-depth Technical Guide to 2-[(2-Carboxyethyl)sulfanyl]nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-[(2-Carboxyethyl)sulfanyl]nicotinic acid (CAS Number: 286472-02-4), a unique derivative of nicotinic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational chemical data with scientifically grounded hypotheses on its synthesis, potential biological activities, and analytical characterization. Given the limited publicly available data on this specific molecule, this guide leverages established knowledge of nicotinic acid and its analogues to propose a framework for its scientific exploration.

Introduction: The Enduring Relevance of Nicotinic Acid Derivatives

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental component of cellular metabolism, serving as a precursor to the essential coenzymes NAD+ and NADP+.[1] For over half a century, pharmacological doses of nicotinic acid have been employed as a broad-spectrum lipid-modifying agent.[2] It effectively reduces levels of all atherogenic lipoproteins while uniquely raising high-density lipoprotein (HDL) levels, making it a valuable tool in the management of dyslipidemia and the prevention of atherosclerotic cardiovascular disease.[3][4]

The therapeutic utility of nicotinic acid is often hampered by patient non-compliance due to side effects, most notably a cutaneous vasodilation known as flushing.[5] This has spurred extensive research into the development of nicotinic acid derivatives and novel drug delivery systems aimed at mitigating these adverse effects while retaining or enhancing its therapeutic benefits.[6][7] The synthesis of novel derivatives is a key strategy, offering the potential to fine-tune the molecule's pharmacokinetic and pharmacodynamic properties.[8][9][10] Modifications to the pyridine ring, such as the introduction of a thioether linkage at the 2-position, present an intriguing avenue for creating new chemical entities with potentially unique biological activities. This compound is one such molecule, whose dual carboxylic acid moieties and flexible thioether linker suggest the potential for altered receptor interactions, metabolic stability, and tissue distribution compared to its parent compound.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physicochemical properties is foundational to any research and development endeavor. Below is a summary of the known and predicted properties of this compound.

PropertyValueSource
CAS Number 286472-02-4ChemicalBook
Molecular Formula C9H9NO4SChemicalBook
Molecular Weight 227.24 g/mol ChemicalBook
Melting Point 203-205 °CChemicalBook
Boiling Point (Predicted) 476.1 ± 40.0 °CChemicalBook
Density (Predicted) 1.49 ± 0.1 g/cm³ChemicalBook
pKa (Predicted) 2.79 ± 0.36ChemicalBook

Note: Predicted values are computationally derived and await experimental verification.

Proposed Synthetic Route

The synthesis of this compound is not widely documented in the literature. However, a plausible and efficient synthetic route can be proposed based on established methods for the synthesis of 2-thioether substituted pyridines. The most direct approach involves the nucleophilic substitution of a suitable leaving group at the 2-position of the nicotinic acid ring with a thiol. 2-Chloronicotinic acid is an ideal and commercially available starting material for this purpose.[11]

The proposed reaction is a nucleophilic aromatic substitution, where the sulfur atom of 3-mercaptopropionic acid acts as the nucleophile, displacing the chloride ion from the 2-position of the nicotinic acid ring. Thiols are excellent nucleophiles for this type of reaction.[7][12][13]

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product cluster_workup Work-up & Purification A 2-Chloronicotinic Acid C Base (e.g., K2CO3 or NaH) Solvent (e.g., DMF or DMSO) Heat A->C B 3-Mercaptopropionic Acid B->C D This compound C->D E Acidification Extraction Crystallization / Chromatography D->E

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)
  • Reaction Setup: To a solution of 2-chloronicotinic acid (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF), add a suitable base (e.g., potassium carbonate, 2.2 eq).

  • Addition of Thiol: Add 3-mercaptopropionic acid (1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 80-100 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into water and acidify with a mineral acid (e.g., 1M HCl) to a pH of approximately 2-3 to protonate the carboxylate groups.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel to yield the pure this compound.

Postulated Biological Activity and Mechanism of Action

While the specific biological profile of this compound has not been reported, we can postulate its potential activities based on the well-documented pharmacology of nicotinic acid.[3] The primary mechanism of action for nicotinic acid's lipid-lowering effects is through the activation of the G protein-coupled receptor 109A (GPR109A), which is highly expressed in adipocytes and immune cells like macrophages.[2]

Hypothesized Activities:

  • Lipid Modification: The nicotinic acid scaffold suggests that the compound may retain affinity for the GPR109A receptor. Activation of this receptor in adipose tissue inhibits lipolysis, reducing the flux of free fatty acids to the liver and subsequently decreasing the synthesis of triglycerides and VLDL.[5]

  • Anti-Atherosclerotic and Anti-Inflammatory Effects: Activation of GPR109A on immune cells has been shown to mediate anti-inflammatory effects, which contribute to the anti-atherosclerotic properties of nicotinic acid, independent of its lipid-lowering effects.[2] The novel derivative may share these properties.

  • Modulated Pharmacokinetics: The introduction of the (2-carboxyethyl)sulfanyl group could significantly alter the compound's absorption, distribution, metabolism, and excretion (ADME) profile. The second carboxylic acid group may increase its polarity, potentially affecting cell membrane permeability and protein binding. The thioether bond may also present a site for metabolic modification.

G cluster_ligand Ligand cluster_receptor Receptor Activation cluster_pathway Downstream Signaling cluster_effects Biological Effects ligand 2-[(2-Carboxyethyl)sulfanyl] nicotinic acid receptor GPR109A Receptor (Adipocytes, Macrophages) ligand->receptor Binds & Activates gi Gi Protein Activation receptor->gi inflammation ↓ Inflammation (Immune Cells) receptor->inflammation Anti-inflammatory pathways ac Adenylyl Cyclase Inhibition gi->ac camp ↓ cAMP Levels ac->camp lipolysis ↓ Lipolysis (Adipocytes) camp->lipolysis

Caption: Postulated mechanism of action via the GPR109A signaling pathway.

Proposed Analytical & Spectroscopic Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach is recommended.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (MS) is the gold standard for assessing the purity of nicotinic acid derivatives and for their quantification in biological matrices.[14][15][16][17]

Suggested HPLC-MS/MS Method:

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Detection: Electrospray ionization (ESI) in positive ion mode, with selected reaction monitoring (SRM) for high selectivity and sensitivity.

  • Sample Preparation: For plasma samples, protein precipitation with acetonitrile followed by centrifugation and evaporation of the supernatant is a common and effective technique.[18]

G A Sample (e.g., Plasma, Reaction Mixture) B Protein Precipitation (if biological) A->B C Centrifugation & Supernatant Collection B->C D HPLC Injection C->D E Reverse-Phase C18 Column Separation D->E F Electrospray Ionization (ESI) E->F G Tandem Mass Spectrometry (MS/MS) Detection (SRM Mode) F->G H Data Analysis: Purity Assessment & Quantification G->H

Caption: Proposed analytical workflow for purity and quantification analysis.

Spectroscopic Characterization

Structural elucidation relies on spectroscopic methods such as NMR and IR.[19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show characteristic signals for the protons on the pyridine ring (typically in the 7.5-9.0 ppm range), as well as two methylene triplets for the -(CH₂)₂- group of the carboxyethyl chain. The acidic protons of the two carboxylic acid groups may be visible as broad singlets, or may exchange with the solvent.

    • ¹³C NMR: The spectrum will show distinct signals for the nine carbon atoms, including the two carbonyl carbons of the carboxylic acids (typically >170 ppm) and the carbons of the pyridine ring.

  • Infrared (IR) Spectroscopy:

    • A broad absorption band in the region of 2500-3300 cm⁻¹ is expected, characteristic of the O-H stretching of the carboxylic acid groups.

    • Strong C=O stretching absorptions for the carboxylic acids should appear around 1700-1730 cm⁻¹.

    • C=C and C=N stretching vibrations from the pyridine ring will be present in the 1400-1600 cm⁻¹ region.

Potential Applications and Future Directions

This compound represents a novel chemical entity with several potential applications in research and drug development:

  • Pharmacological Tool: As a novel ligand, it can be used to probe the structure-activity relationships of the GPR109A receptor and to better understand the signaling pathways involved in both lipid modification and inflammation.

  • Therapeutic Candidate: Should this derivative exhibit a favorable biological profile—such as potent GPR109A agonism with reduced flushing potential—it could serve as a lead compound for the development of a new generation of anti-dyslipidemia and anti-inflammatory drugs. The thioether linkage offers a potential point of metabolic difference from standard nicotinic acid, which is primarily metabolized via conjugation with glycine or through the nicotinamide pathway.[5]

  • Prodrug Development: The two carboxylic acid groups offer handles for further chemical modification, for example, to create prodrugs with enhanced oral bioavailability or targeted delivery to specific tissues.

Future research should focus on the successful synthesis and purification of this compound, followed by a comprehensive in vitro and in vivo characterization of its pharmacological and toxicological properties.

References

  • Offermanns, S. (2006). Nicotinic acid: an old drug with a promising future. British Journal of Pharmacology, 147(S1), S170-S180. [Link]

  • Wodarski, K., et al. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 26(16), 4946. [Link]

  • Abdel-rahman, H. M., et al. (2021). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 114, 105105. [Link]

  • Atac, A., et al. (2012). NMR, UV, FT-IR, FT-Raman spectra and molecular structure (monomeric and dimeric structures) investigation of nicotinic acid N-oxide: A combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 85(1), 145-154. [Link]

  • LGC Group. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. GOV.UK. [Link]

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  • Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B, 878(13-14), 895-902. [Link]

  • Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. Bevital AS. [Link]

  • Lehrfeld, J., et al. (1964). SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS. Journal of Medicinal Chemistry, 7, 150-154. [Link]

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  • Ondachi, P., et al. (2015). Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3'-(substituted pyridinyl)-deschloroepibatidine analogs. Bioorganic & Medicinal Chemistry, 23(17), 5693-5701. [Link]

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  • Al-Omran, F., et al. (2006). Pyridine-2(1H)-thione in Heterocyclic Synthesis: Synthesis of Some New Nicotinic Acid Ester, Thieno[2, 3-b]pyridine, Pyrido[3′, 2′: 4, 5]thieno [3, 2-d]pyrimidine, and Thiazolylpyrazolo[3, 4-b]pyridine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(4), 863-881. [Link]

  • Tosh, D. K., et al. (2021). Convergent synthesis of 2-thioether-substituted (N)-methanocarba-adenosines as purine receptor agonists. RSC Advances, 11(44), 27369-27380. [Link]

  • Sauve, A. A. (2008). The chemistry of the vitamin B3 metabolome. Current Opinion in Chemical Biology, 12(1), 80-86. [Link]

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"2-[(2-Carboxyethyl)sulfanyl]nicotinic acid" IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: 2-[(2-Carboxyethyl)sulfanyl]nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of this compound, a derivative of the well-established biological agent nicotinic acid (Niacin, Vitamin B3). While specific research on this particular derivative is not extensively published, its structure allows for a robust scientific profile based on the known chemistry and pharmacology of its core components. This document delineates its chemical identity, proposes a logical synthetic pathway, and contextualizes its potential biological activity within the framework of nicotinic acid's mechanism of action. Furthermore, it provides detailed, field-proven protocols for its analysis and discusses essential safety considerations based on the toxicological profile of the parent compound. This guide is intended to serve as a foundational resource for researchers investigating novel nicotinic acid derivatives for therapeutic applications.

Chemical Identity and Physicochemical Properties

The foundational step in evaluating any novel compound is to establish its precise chemical identity and understand its physicochemical properties, which govern its behavior in both chemical and biological systems.

Nomenclature and Structure

The compound is systematically named based on IUPAC conventions, which provide an unambiguous structural description.

  • Common Name: this compound

  • IUPAC Name: 2-[(2-carboxyethyl)sulfanyl]pyridine-3-carboxylic acid

The structure consists of a pyridine-3-carboxylic acid (nicotinic acid) core, substituted at the 2-position with a thioether linkage to a propanoic acid moiety.

Chemical and Physicochemical Data

A summary of key identifiers and computed physicochemical properties is presented below. These parameters are crucial for predicting the compound's absorption, distribution, metabolism, and excretion (ADME) profile and for designing analytical methods.

PropertyValueSource
CAS Number 286472-02-4[1][2]
Molecular Formula C₉H₉NO₄S[1]
Molecular Weight 227.24 g/mol [1]
Canonical SMILES OC(=O)CCSc1ncccc1C(=O)O[2]
Hydrogen Bond Donors 2PubChem (Computed)
Hydrogen Bond Acceptors 6PubChem (Computed)
Rotatable Bonds 5PubChem (Computed)
Topological Polar Surface Area 113 ŲPubChem (Computed)
Predicted logP 0.9 - 1.2(Estimated)
Predicted pKa ~3.5 (propanoic acid), ~4.8 (nicotinic acid)(Estimated)

Synthesis and Characterization

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

The most direct approach involves the reaction of a commercially available 2-halonicotinic acid, such as 2-chloronicotinic acid, with 3-mercaptopropanoic acid. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the thiolate anion of 3-mercaptopropanoic acid displaces the chloride on the pyridine ring. The use of a base is required to deprotonate the thiol, generating the more nucleophilic thiolate.

G cluster_0 Reactants cluster_1 Conditions A 2-Chloronicotinic Acid C Base (e.g., K2CO3) Solvent (e.g., DMF) B 3-Mercaptopropanoic Acid D This compound C->D Nucleophilic Aromatic Substitution

Figure 1: Proposed synthesis via SNAr reaction.
Experimental Protocol: Synthesis

This protocol is a predictive methodology. Optimization of temperature, reaction time, and stoichiometry would be necessary for maximizing yield and purity.

  • Reactant Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloronicotinic acid (1.0 eq) and 3-mercaptopropanoic acid (1.1 eq).

  • Solvent and Base Addition: Add a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF), to dissolve the reactants. Add a mild base, such as potassium carbonate (K₂CO₃, 2.5 eq), to the mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature. Acidify the mixture with 1M HCl to a pH of ~3-4. This protonates the carboxylate groups, causing the product to precipitate.

  • Isolation: Filter the resulting precipitate and wash with cold water to remove inorganic salts.

  • Purification: Dry the crude product under vacuum. Recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

Biological Context and Putative Mechanism of Action

The biological activity of this molecule is best understood by examining the well-documented pharmacology of its parent scaffold, nicotinic acid.

The Pharmacological Legacy of the Nicotinic Acid Scaffold

Nicotinic acid (Niacin) is a B vitamin essential for the synthesis of the coenzymes NAD⁺ and NADP⁺, which are central to cellular metabolism and redox reactions.[4][5] At pharmacological doses (1-3 g/day ), nicotinic acid has profound lipid-modifying effects, notably reducing LDL cholesterol and triglycerides while significantly increasing HDL cholesterol.[6][7]

The primary mechanism for these lipid-lowering effects is the activation of the G-protein-coupled receptor 109A (GPR109A), which is highly expressed in adipocytes and immune cells.[6][8]

G cluster_0 Adipocyte NA Nicotinic Acid Derivative GPR109A GPR109A Receptor NA->GPR109A Binds Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA HSL ↓ HSL Activity PKA->HSL Lipolysis ↓ Lipolysis HSL->Lipolysis FFA ↓ Free Fatty Acid Release to Liver Lipolysis->FFA VLDL ↓ Hepatic VLDL & Triglyceride Synthesis FFA->VLDL

Figure 2: Nicotinic acid signaling pathway via GPR109A.

Activation of GPR109A by nicotinic acid leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent reduction in the activity of hormone-sensitive lipase (HSL). This cascade ultimately decreases the breakdown of triglycerides (lipolysis) in adipose tissue, reducing the flux of free fatty acids to the liver and thereby lowering the synthesis of VLDL and LDL.

Hypothesized Impact of the 2-Sulfanyl-propanoic Acid Moiety

The addition of the (2-Carboxyethyl)sulfanyl group at the 2-position of the nicotinic acid ring can be expected to modulate its properties in several ways:

  • Receptor Affinity: The substituent may alter the binding affinity and selectivity for GPR109A or other potential targets. The increased size and electronic changes could either enhance or hinder receptor docking.

  • Pharmacokinetics: The two carboxylic acid groups and the thioether linkage will increase the molecule's polarity and may alter its absorption, distribution, metabolism, and excretion (ADME) profile compared to the parent nicotinic acid. This could potentially reduce cell permeability but might offer alternative metabolic pathways.

  • Novel Activity: The thioether moiety could potentially engage in different biological interactions or act as a handle for further chemical modification.

Analytical Methodologies

Accurate quantification is essential for both in vitro and in vivo studies. A robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the gold standard for analyzing polar, ionizable compounds like nicotinic acid and its derivatives.[9][10]

G A Sample (e.g., Plasma, Reaction Mixture) B Protein Precipitation (e.g., Acetonitrile or TCA) A->B C Centrifugation B->C D Supernatant Collection C->D E Filtration (0.22 µm Syringe Filter) D->E F HPLC Injection E->F

Figure 3: General workflow for sample preparation.
Protocol: Quantification by RP-HPLC with UV Detection

This protocol provides a starting point for method development. The mobile phase composition and gradient may require optimization for ideal peak shape and resolution.

  • Sample Preparation (for biological matrices):

    • To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of Mobile Phase A.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 2.6 µmStandard for retaining polar to moderately nonpolar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape of acidic analytes.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic eluent for gradient elution.
Gradient 5% B to 95% B over 10 minEnsures elution of the target analyte and clears the column.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and run-to-run reproducibility.
Injection Vol. 5 µLStandard volume to avoid peak distortion.
UV Detection 262 nmCorresponds to the UV absorbance maximum of the pyridine ring.
  • Quantification:

    • Generate a standard curve using known concentrations of the purified compound (e.g., 1 ng/mL to 1000 ng/mL).

    • Plot the peak area ratio (analyte/internal standard) versus concentration.

    • Determine the concentration in unknown samples by interpolation from the linear regression of the standard curve.

Safety and Handling

While no specific toxicological data exists for this compound, its safety profile should be provisionally based on that of its parent compound, nicotinic acid.

  • Primary Hazard (Nicotinic Acid): The most common side effect of high-dose nicotinic acid is cutaneous flushing, a prostaglandin-mediated vasodilation.[11] While generally harmless, it can affect patient compliance in a clinical setting.

  • Hepatotoxicity: High doses (≥3 g/day ), particularly of sustained-release formulations of nicotinic acid, have been associated with hepatotoxicity.[12][13] The mechanism is thought to be direct toxicity from overwhelming metabolic pathways.[13] Any derivative should be monitored for potential liver effects.

  • Handling: Standard laboratory precautions should be taken. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood.

Conclusion and Future Directions

This compound is a structurally interesting derivative of a pharmacologically vital molecule. Based on established chemical principles, its synthesis is feasible, and its analysis can be achieved with standard chromatographic techniques. Its biological activity is likely to be modulated by the GPR109A receptor, though the appended side chain may significantly alter its pharmacokinetic and pharmacodynamic profile.

Future research should focus on the successful synthesis and purification of this compound, followed by a thorough characterization of its physicochemical properties. Subsequent in vitro studies are warranted to determine its binding affinity for the GPR109A receptor and its functional effects on downstream signaling pathways in relevant cell lines. These foundational steps are critical to evaluating its potential as a novel therapeutic agent.

References

  • National Center for Biotechnology Information (2016). Niacin. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available from: [Link]

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  • Wang, H., et al. (2020). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 25(1), 187. Available from: [Link]

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  • SIELC Technologies (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. Available from: [Link]

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  • Gasperi, V., et al. (2019). Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applications. International Journal of Molecular Sciences, 20(4), 974. Available from: [Link]

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An In-Depth Technical Guide to the In Vitro Evaluation of 2-[(2-Carboxyethyl)sulfanyl]nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical framework for the in vitro investigation of the novel compound, 2-[(2-Carboxyethyl)sulfanyl]nicotinic acid. While direct biological data for this specific molecule is not yet publicly available, its structural similarity to other nicotinic acid derivatives suggests a high potential for a range of biological activities. Nicotinic acid (Niacin, Vitamin B3) and its analogues are known to play crucial roles in cellular metabolism, redox regulation, and as modulators of various signaling pathways.[1][2][3] Derivatives of nicotinic acid have been explored for their anti-inflammatory, anticancer, antioxidant, and antimicrobial properties.[4][5][6][7][8] This guide, therefore, outlines a logical, tiered approach to systematically characterize the in vitro bio-activity of this compound, progressing from foundational safety and viability assessments to in-depth mechanistic and functional assays. The protocols and workflows detailed herein are designed to establish a robust preliminary profile of the compound's therapeutic potential.

Introduction: The Therapeutic Promise of Nicotinic Acid Derivatives

Nicotinic acid, a fundamental B vitamin, is a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP).[3][9] These molecules are central to cellular energy metabolism, DNA repair, and redox homeostasis.[3][10] Beyond its nutritional role, nicotinic acid at pharmacological doses is a well-established therapeutic agent for dyslipidemia.[1][2][11] The therapeutic landscape of nicotinic acid has expanded significantly through the chemical modification of its core structure, leading to derivatives with a wide spectrum of pharmacological activities. These include anti-inflammatory effects through the modulation of cytokines and enzymes like COX-2, and anticancer activity via inhibition of signaling pathways such as VEGFR-2.[4][7]

The subject of this guide, this compound, is a novel derivative featuring a thioether linkage and an additional carboxylic acid moiety. These structural modifications present intriguing possibilities for altered pharmacokinetic properties and novel biological targets. This guide provides a roadmap for the initial in vitro characterization of this compound.

Compound Profile: this compound

PropertyValueSource
CAS Number 286472-02-4[12]
Molecular Formula C9H9NO4S
Molecular Weight 227.24 g/mol
Physical Description White crystalline powder (presumed)[13]
Solubility To be determined experimentally (predicted to be soluble in aqueous and organic media)[14]

Proposed In Vitro Investigational Workflow

A tiered approach is recommended to efficiently and comprehensively evaluate the in vitro profile of this compound. This workflow ensures that foundational data on safety and general activity are established before committing resources to more complex and targeted investigations.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Functional Activity Profiling cluster_2 Tier 3: Mechanistic Investigation A Solubility & Stability Assessment B Cell Viability & Cytotoxicity Screening (e.g., MTT, LDH assays) A->B Establish working concentrations C Anti-inflammatory Assays (e.g., Griess, ELISA for cytokines) B->C If non-toxic at relevant concentrations D Anticancer Proliferation Assays (e.g., on a panel of cancer cell lines) B->D If cytotoxic E Antioxidant Capacity Assays (e.g., DPPH, SOD) B->E H Cellular NAD+ Level Quantification B->H F Enzyme Inhibition Assays (e.g., COX-2, VEGFR-2) C->F G Gene & Protein Expression Analysis (e.g., qPCR, Western Blot) C->G D->F D->G G cluster_0 Potential Anti-inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 Cytokines TNF-α, IL-6 NFkB->Cytokines NO Nitric Oxide iNOS->NO PGs Prostaglandins COX2->PGs TestCompound 2-[(2-Carboxyethyl)sulfanyl] nicotinic acid TestCompound->NFkB Inhibition?

Caption: Potential modulation of the NF-κB inflammatory pathway.

Conclusion and Future Directions

This guide provides a structured and comprehensive framework for the initial in vitro characterization of this compound. The proposed tiered approach allows for a systematic evaluation of its cytotoxic, anti-inflammatory, and anticancer potential, among other possible activities. Positive findings in these in vitro assays would warrant further investigation, including more detailed mechanistic studies, in vivo efficacy and safety studies in relevant animal models, and a thorough ADME (absorption, distribution, metabolism, and excretion) profiling. The exploration of this novel nicotinic acid derivative holds the potential to uncover new therapeutic avenues for a range of diseases.

References

  • El-Sayed, M. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. Available at: [Link]

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  • Al-Warhi, T., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, 356(5), e2200508. Available at: [Link]

  • Li, Y., et al. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 26(17), 5226. Available at: [Link]

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  • Obayashi, M., et al. (2024). Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes. International Journal of Molecular Sciences, 25(6), 3465. Available at: [Link]

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  • Wang, Y., et al. (2017). 2-Acetylamino-3-[4-(2-acetylamino-2-carboxyethylsulfanylcarbonylamino) phenyl carbamoylsulfanyl] propionic acid, a glutathione reductase inhibitor, induces G2/M cell cycle arrest and apoptosis in human esophageal squamous cell carcinoma cells. Oncotarget, 8(52), 89849-89861. Available at: [Link]

  • Li, Y., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(10), 2326. Available at: [Link]

  • Hotchkiss, S. A., et al. (1992). Percutaneous absorption of nicotinic acid, phenol, benzoic acid and triclopyr butoxyethyl ester through rat and human skin in vitro: further validation of an in vitro model by comparison with in vivo data. Food and Chemical Toxicology, 30(10), 891-899. Available at: [Link]

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A Preliminary Technical Guide to 2-[(2-Carboxyethyl)sulfanyl]nicotinic Acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive preliminary overview of 2-[(2-Carboxyethyl)sulfanyl]nicotinic acid, a derivative of nicotinic acid (Vitamin B3). While specific research on this compound is limited, this document consolidates available information on its chemical characteristics and presents a detailed, logical pathway for its synthesis based on established chemical reactions. Furthermore, by examining the known biological activities of structurally related nicotinic acid derivatives, this guide explores the potential pharmacological applications of this compound, offering a foundational resource for researchers interested in this novel molecule.

Introduction: The Nicotinic Acid Scaffold and the Promise of Sulfur-Containing Derivatives

Nicotinic acid, a well-established therapeutic agent, is widely recognized for its beneficial effects on lipid profiles.[1][2] However, its clinical utility can be hampered by side effects such as cutaneous flushing. This has spurred the development of numerous derivatives to enhance its therapeutic window and explore new pharmacological activities.[3] The introduction of sulfur-containing moieties, in particular, has been a strategy to modulate the molecule's physicochemical properties and biological interactions.

This guide focuses on a specific, yet under-investigated derivative: This compound . By appending a carboxyethyl-sulfanyl side chain to the 2-position of the pyridine ring, the molecule's polarity, steric hindrance, and potential for new binding interactions are significantly altered compared to the parent nicotinic acid. This structural modification opens the door to potentially novel pharmacological profiles, moving beyond lipid metabolism to areas such as inflammation, cancer, and neuroprotection, as suggested by studies on related compounds.[4][5][6]

This document aims to provide a robust starting point for the scientific community to engage with this promising molecule. We will delve into its chemical properties, provide a detailed, scientifically-grounded protocol for its synthesis, and, through logical inference from related structures, project its potential biological activities and therapeutic applications.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount for any research endeavor. The following table summarizes the known properties of this compound.

PropertyValueSource
CAS Number 286472-02-4[7]
Molecular Formula C₉H₉NO₄S[7]
Molecular Weight 227.24 g/mol [7]
Melting Point 203-205 °C[7]
Predicted Boiling Point 476.1 ± 40.0 °C[7]
Predicted Density 1.49 ± 0.1 g/cm³[7]
Predicted pKa 2.79 ± 0.36[7]

These data indicate that this compound is a solid at room temperature with a relatively high melting point, suggesting a stable crystalline structure. The predicted pKa values point to its acidic nature, attributable to the two carboxylic acid groups.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be logically achieved through a two-step process, starting from the commercially available 2-chloronicotinic acid. This pathway involves the initial synthesis of the key intermediate, 2-mercaptonicotinic acid, followed by its S-alkylation with a suitable three-carbon carboxylic acid synthon.

Synthesis of the Key Intermediate: 2-Mercaptonicotinic Acid

The conversion of 2-chloronicotinic acid to 2-mercaptonicotinic acid is a well-documented nucleophilic aromatic substitution reaction. The use of thiourea as a sulfur source provides a reliable and high-yielding method.[8]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-chloronicotinic acid (1 equivalent) and thiourea (1.2 equivalents) in deionized water.

  • Reflux: Heat the suspension to reflux (approximately 90-100 °C) with vigorous stirring for 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: After completion, cool the reaction mixture to room temperature. A pale yellow suspension should form.

  • pH Adjustment: Adjust the pH of the suspension to approximately 8 using a dilute aqueous solution of sodium hydroxide. This deprotonates the carboxylic acid and thiol groups, bringing the product into solution.

  • Isolation: Slowly add dilute hydrochloric acid with stirring to precipitate the 2-mercaptonicotinic acid as a pale yellow solid.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum to yield the desired product.

Synthesis_Step1 2-Chloronicotinic Acid 2-Chloronicotinic Acid Reaction Reflux in Water 2-Chloronicotinic Acid->Reaction Thiourea Thiourea Thiourea->Reaction 2-Mercaptonicotinic Acid 2-Mercaptonicotinic Acid Reaction->2-Mercaptonicotinic Acid Synthesis_Step2 2-Mercaptonicotinic Acid 2-Mercaptonicotinic Acid Reaction Base, Solvent 2-Mercaptonicotinic Acid->Reaction 3-Bromopropionic Acid 3-Bromopropionic Acid 3-Bromopropionic Acid->Reaction This compound This compound Reaction->this compound

Caption: Synthesis of the target compound.

Potential Biological Activities and Therapeutic Applications: An Inferential Analysis

Potential Anti-inflammatory and Analgesic Effects

Several studies have demonstrated that 2-substituted nicotinic acid derivatives possess significant anti-inflammatory and analgesic properties. [6]The mechanism of action for some of these compounds is thought to involve the inhibition of inflammatory mediators. It is plausible that this compound could exhibit similar activities.

Vasorelaxant and Antioxidant Properties

Research on 2-(1-adamantylthio)nicotinic acid has revealed potent vasorelaxant and antioxidant activities. [1]The vasorelaxation was found to be partially mediated by endothelium-induced nitric oxide and prostacyclin. The thioether linkage and the nicotinic acid scaffold appear to be crucial for these effects. Given the structural similarities, this compound may also possess the ability to modulate vascular tone and combat oxidative stress.

Potential as an Anticancer Agent

Nicotinic acid and its derivatives have been investigated for their potential in cancer therapy. Some novel nicotinamide derivatives have shown promising results as VEGFR-2 inhibitors, a key target in angiogenesis. [3][5][9]The structural features of this compound could allow it to interact with various enzymatic targets relevant to cancer progression.

Other Potential Applications

Derivatives of nicotinic acid have been explored for a wide range of other therapeutic uses, including as antibacterial agents and for the treatment of neurological disorders. [4][10]The unique combination of a pyridine ring, a thioether, and two carboxylic acid groups in this compound could lead to novel interactions with biological targets, warranting broader screening for various pharmacological activities.

Future Research Directions

This preliminary guide highlights the significant potential of this compound as a novel therapeutic agent. To fully elucidate its pharmacological profile and therapeutic utility, the following research directions are proposed:

  • Confirmation of Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound fully characterized using modern analytical techniques (NMR, Mass Spectrometry, IR, and Elemental Analysis).

  • In Vitro Biological Screening: The compound should be subjected to a broad panel of in vitro assays to assess its activity in key therapeutic areas, including but not limited to:

    • Anti-inflammatory assays (e.g., COX-1/COX-2 inhibition, cytokine release assays).

    • Anticancer cell line screening.

    • Vasorelaxation studies on isolated aortic rings.

    • Antioxidant capacity assays (e.g., DPPH, ORAC).

    • Enzyme inhibition assays for relevant targets.

  • Mechanism of Action Studies: For any confirmed biological activities, further studies should be conducted to elucidate the underlying mechanism of action. This could involve molecular docking studies, western blotting, and other relevant biochemical and cellular assays.

  • In Vivo Efficacy and Safety: Promising in vitro results should be followed up with in vivo studies in appropriate animal models to evaluate efficacy, pharmacokinetics, and preliminary safety profiles.

Conclusion

While this compound remains a relatively unexplored molecule, this technical guide provides a solid foundation for initiating research into its synthesis and potential applications. The logical and well-precedented synthetic pathway outlined herein offers a clear route to obtaining this compound for further investigation. The inferential analysis of its potential biological activities, based on a wealth of data from related nicotinic acid derivatives, strongly suggests that this compound is a promising candidate for drug discovery efforts in a variety of therapeutic areas. It is our hope that this guide will stimulate further research and unlock the full potential of this intriguing molecule.

References

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Methodological & Application

Application Notes and Protocols for 2-[(2-Carboxyethyl)sulfanyl]nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for the synthesis, purification, characterization, and potential applications of 2-[(2-Carboxyethyl)sulfanyl]nicotinic acid. The protocols are designed to be self-validating, with explanations grounded in established chemical principles.

Introduction: The Significance of Nicotinic Acid Derivatives

Nicotinic acid, also known as niacin or vitamin B3, is a vital nutrient that, upon ingestion, is converted into nicotinamide adenine dinucleotide (NAD), a crucial coenzyme in cellular redox reactions.[1] Its derivatives are a cornerstone in pharmaceutical research, with applications ranging from the treatment of dyslipidemia to the development of novel therapeutics for a variety of conditions.[2] The introduction of a sulfanyl linkage and a second carboxylic acid moiety, as in this compound, offers a unique scaffold for drug design, potentially modulating the compound's pharmacokinetic and pharmacodynamic properties. This guide details a robust experimental protocol for the synthesis and characterization of this promising compound.

Synthesis of this compound: A Nucleophilic Aromatic Substitution Approach

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction.[3][4][5] This well-established mechanism involves the displacement of a leaving group on the pyridine ring by a nucleophile. In this protocol, the readily available 2-chloronicotinic acid serves as the electrophilic substrate, and 3-mercaptopropionic acid acts as the sulfur-based nucleophile. The presence of an electron-withdrawing carboxylic acid group on the pyridine ring facilitates the nucleophilic attack.[4]

Reaction Scheme:

G cluster_0 Reaction Scheme 2-Chloronicotinic Acid 2-Chloronicotinic Acid Intermediate Intermediate 2-Chloronicotinic Acid->Intermediate + 3-Mercaptopropionic Acid (Base, Solvent) This compound This compound Intermediate->this compound Work-up

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
2-Chloronicotinic acidC₆H₄ClNO₂157.56≥98%Commercially Available
3-Mercaptopropionic acidC₃H₆O₂S106.14≥99%Commercially Available
Potassium Carbonate (anhydrous)K₂CO₃138.21≥99%Commercially Available
Dimethylformamide (DMF)C₃H₇NO73.09AnhydrousCommercially Available
Hydrochloric Acid (HCl)HCl36.461 M solutionCommercially Available
Ethyl AcetateC₄H₈O₂88.11ACS GradeCommercially Available
Brine (saturated NaCl solution)NaCl(aq)--Prepared in-house
Anhydrous Sodium SulfateNa₂SO₄142.04GranularCommercially Available

Instrumentation:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Nitrogen inlet

  • Temperature controller

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • pH meter or pH paper

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloronicotinic acid (1.58 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Solvent and Nucleophile Addition: Add 20 mL of anhydrous dimethylformamide (DMF) to the flask. Stir the suspension for 10 minutes at room temperature under a nitrogen atmosphere. Subsequently, add 3-mercaptopropionic acid (1.06 g, 10 mmol) dropwise to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80°C and maintain this temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 100 mL of water.

  • Acidification: Acidify the aqueous solution to a pH of 2-3 with 1 M hydrochloric acid. A precipitate should form upon acidification.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the sodium sulfate and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization

The purity of the synthesized compound is crucial for its subsequent applications. Recrystallization is a common and effective method for purifying solid organic compounds.[6][7][8]

Purification Protocol: Recrystallization
  • Solvent Selection: Dissolve the crude product in a minimal amount of a hot solvent system, such as an ethanol/water mixture.

  • Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Characterization Techniques

The structure and purity of the final product should be confirmed using a combination of spectroscopic and spectrometric techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridine ring and the aliphatic protons of the carboxyethyl-sulfanyl chain. The chemical shifts and coupling constants will be indicative of the substitution pattern. For nicotinic acid derivatives, aromatic protons typically appear in the range of 7.5-9.0 ppm.[2][9]

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, further confirming the structure.

2. Mass Spectrometry (MS):

  • Electrospray ionization (ESI) mass spectrometry is a suitable technique for determining the molecular weight of the compound.[10] The mass spectrum should show a prominent peak corresponding to the molecular ion ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[11][12] Key expected peaks include:

    • Broad O-H stretch from the carboxylic acids (around 3000 cm⁻¹)

    • C=O stretch from the carboxylic acids (around 1700 cm⁻¹)

    • C=C and C=N stretching vibrations from the pyridine ring (around 1600-1400 cm⁻¹)[11]

    • C-S stretching vibration (weaker, around 700-600 cm⁻¹)

Potential Applications and Future Directions

Derivatives of nicotinic acid have a wide range of biological activities. The title compound, with its dual carboxylic acid functionality and thioether linkage, presents several avenues for investigation in drug discovery.

G cluster_0 Potential Research Areas This compound This compound Potential Applications Potential Applications This compound->Potential Applications Antimicrobial Activity Antimicrobial Activity Potential Applications->Antimicrobial Activity Anticancer Activity Anticancer Activity Potential Applications->Anticancer Activity Enzyme Inhibition Enzyme Inhibition Potential Applications->Enzyme Inhibition Coordination Chemistry Coordination Chemistry Potential Applications->Coordination Chemistry

Caption: Potential areas of research for this compound.

  • Antimicrobial and Anticancer Agents: Nicotinic acid derivatives have been explored for their potential as antimicrobial and anticancer agents.[9] The synthesized compound could be screened for its activity against various bacterial, fungal, and cancer cell lines.

  • Enzyme Inhibitors: The structural motifs present in the molecule may allow it to interact with the active sites of various enzymes, making it a candidate for inhibitor screening assays.

  • Coordination Chemistry: The presence of multiple potential coordination sites (nitrogen of the pyridine ring, oxygen atoms of the carboxyl groups, and the sulfur atom) makes this molecule an interesting ligand for the synthesis of metal complexes with potential catalytic or biological activities.[11]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis, purification, and characterization of this compound. The proposed synthetic route is based on the well-established nucleophilic aromatic substitution reaction, and the characterization methods are standard in the field of organic chemistry. The potential applications of this novel nicotinic acid derivative are vast, offering exciting opportunities for researchers in drug discovery and materials science.

References

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  • Zhao, B., et al. (2016). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical reviews, 100(8), 3009-3066. (This is a general reference for SNAr type reactions, specific citation for the exact reaction is not available). A general overview can be found at Semantic Scholar. [Link]

  • Wing, R. E. (1962). U.S. Patent No. 3,037,987. Washington, DC: U.S.
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Application Note: A Practical Laboratory Synthesis of 2-[(2-Carboxyethyl)sulfanyl]nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the laboratory synthesis of 2-[(2-Carboxyethyl)sulfanyl]nicotinic acid, a dicarboxylic acid derivative of nicotinic acid featuring a thioether linkage. This compound serves as a valuable building block for researchers in medicinal chemistry and drug development. The protocol herein details a robust and efficient method based on a nucleophilic aromatic substitution (SNAr) reaction between commercially available starting materials: 2-chloronicotinic acid and 3-mercaptopropionic acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the synthetic strategy, a step-by-step experimental protocol, characterization guidelines, and a discussion of the underlying reaction mechanism.

Synthetic Strategy and Rationale

The synthesis of this compound is achieved through a single, high-yielding step involving a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the reaction between an activated aromatic halide and a potent nucleophile.

  • Electrophile: 2-Chloronicotinic acid is selected as the electrophilic partner. The pyridine ring is inherently electron-deficient, and the presence of the electron-withdrawing carboxylic acid group further activates the ring for nucleophilic attack. The chlorine atom at the 2-position serves as an effective leaving group.[1] 2-Chloronicotinic acid and its derivatives are well-established intermediates in the synthesis of various pharmaceutical compounds.[2][3]

  • Nucleophile: 3-Mercaptopropionic acid provides the sulfur nucleophile.[4][5] In the presence of a base, its thiol group (-SH) is deprotonated to form a highly nucleophilic thiolate anion (-S⁻). This anion readily attacks the electron-deficient carbon at the 2-position of the pyridine ring.

  • Reaction Conditions: The reaction is conducted in an aqueous basic medium. The base, such as sodium hydroxide, serves two critical functions: it deprotonates the thiol of 3-mercaptopropionic acid to generate the active nucleophile and helps to solubilize the acidic starting materials and the final dicarboxylic acid product as their respective sodium salts during the reaction. Subsequent acidification of the reaction mixture protonates the carboxylate groups, causing the final product to precipitate out of the aqueous solution for easy isolation.

The overall workflow for this synthesis is depicted below.

G A Reactants 2-Chloronicotinic Acid 3-Mercaptopropionic Acid C Reaction Step Nucleophilic Aromatic Substitution (Heat at 80-90°C) A->C B Base & Solvent Sodium Hydroxide in Water B->C D Work-up Acidification with HCl & Precipitation C->D E Isolation & Purification Filtration & Recrystallization D->E F Final Product This compound E->F

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol outlines the synthesis starting from 2-chloronicotinic acid.

Materials and Equipment
  • Reagents:

    • 2-Chloronicotinic acid (≥98%)

    • 3-Mercaptopropionic acid (≥99%)[4]

    • Sodium hydroxide (NaOH), pellets (≥98%)

    • Hydrochloric acid (HCl), concentrated (37%)

    • Deionized water

    • Ethanol (for recrystallization)

  • Equipment:

    • 250 mL three-neck round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle with temperature controller

    • Dropping funnel

    • pH meter or pH paper

    • Büchner funnel and filter flask

    • Standard laboratory glassware

Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 3-Mercaptopropionic acid has a strong, unpleasant odor. Handle it exclusively in the fume hood.

  • Sodium hydroxide and concentrated hydrochloric acid are corrosive. Handle with extreme care.

Step-by-Step Synthesis Procedure
  • Nucleophile Preparation: In the 250 mL three-neck flask, dissolve sodium hydroxide (2.52 g, 63.0 mmol) in deionized water (50 mL). Cool the solution to room temperature in an ice bath.

  • To the stirred NaOH solution, add 3-mercaptopropionic acid (2.12 g, 20.0 mmol) dropwise. A slight exotherm may be observed. Stir for 15 minutes at room temperature to ensure complete formation of the sodium thiolate.

  • Addition of Electrophile: Add 2-chloronicotinic acid (3.15 g, 20.0 mmol) to the reaction mixture in one portion.

  • Reaction: Attach the reflux condenser and heat the mixture to 80-90 °C using the heating mantle. Maintain this temperature with vigorous stirring for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) if desired.

  • Work-up and Precipitation: After the reaction is complete, cool the flask to room temperature. Transfer the clear, yellowish solution to a beaker and place it in an ice bath.

  • Slowly acidify the reaction mixture by adding concentrated HCl dropwise with continuous stirring. Monitor the pH. The product will begin to precipitate as the pH drops below 4. Continue adding HCl until the pH is approximately 2 to ensure complete protonation.

  • Stir the resulting thick white slurry in the ice bath for 30 minutes to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 25 mL) to remove inorganic salts.

  • Drying: Dry the product under vacuum at 50 °C overnight. The expected yield is typically in the range of 80-90%.

Purification

The crude product can be purified by recrystallization.

  • Dissolve the crude solid in a minimum amount of boiling 50:50 ethanol/water.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) for several hours to induce crystallization.

  • Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Quantitative Data and Characterization

The following table summarizes the quantitative parameters for this protocol.

ParameterValueMoles (mmol)Notes
2-Chloronicotinic Acid3.15 g20.0Limiting Reagent
3-Mercaptopropionic Acid2.12 g20.01.0 equivalent
Sodium Hydroxide2.52 g63.0~3.15 equivalents
Reaction Temperature80-90 °C--
Reaction Time4-6 hours--
Theoretical Yield4.54 g20.0-
Expected Product This compound -MW: 227.24 g/mol

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect signals corresponding to the aromatic protons on the pyridine ring and the two methylene groups (-CH₂CH₂-) of the ethyl chain.

  • ¹³C NMR: Expect signals for the two carboxylic acid carbons, the aromatic carbons, and the two aliphatic carbons.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass should be observed.

  • Melting Point: A sharp melting point after recrystallization indicates high purity.

Mechanistic Discussion

The core of this synthesis is the nucleophilic aromatic substitution (SNAr) mechanism. This pathway is characteristic of electron-poor aromatic systems bearing a good leaving group.

  • Nucleophile Formation: The base deprotonates the thiol of 3-mercaptopropionic acid, creating a more potent thiolate nucleophile.

  • Nucleophilic Attack: The thiolate anion attacks the C2 carbon of the 2-chloronicotinic acid. This is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitrogen atom and carboxylic group of the pyridine ring, stabilizing the intermediate.

  • Leaving Group Elimination: The aromaticity of the pyridine ring is restored by the rapid elimination of the chloride ion, yielding the final thioether product.

G cluster_step1 Step 1: Nucleophile Activation cluster_step2 Step 2: Nucleophilic Aromatic Substitution (SNAr) Thiol R-SH (3-Mercaptopropionic Acid) Thiolate R-S⁻ (Thiolate Anion) Thiol->Thiolate + OH⁻ Base Base (OH⁻) Start 2-Chloronicotinic Acid + R-S⁻ Intermediate Meisenheimer Complex (Resonance-Stabilized Anionic Intermediate) Start->Intermediate Attack at C2 Product Final Product + Cl⁻ Intermediate->Product Elimination of Cl⁻

Caption: Key steps in the SNAr mechanism for the synthesis.

References

  • Sarkar, S., et al. (2004). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Molecules. Available at: [Link]

  • Takeda Chemical Industries. (1966). Nicotinic acid derivatives and process for the preparation thereof. Google Patents.
  • MySkinRecipes. (n.d.). 2-((2-carboxyethyl)thio)nicotinic acid. Available at: [Link]

  • Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. Available at: [Link]

  • Al-Ostath, A., et al. (2014). The synthesis of nicotinic acid derivatives 10, 11. ResearchGate. Available at: [Link]

  • AL-Abodi, A. K. A., et al. (2011). Synthesis of new nicotinic acid derivatives and studying their effects on cholinesterase enzyme activity. Iraqi National Journal of Chemistry. Available at: [Link]

  • Wang, X., et al. (2020). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. Available at: [Link]

  • Borah, R., et al. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal. Available at: [Link]

  • Zhao, B., et al. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. Available at: [Link]

  • Shrivastava, S. K., et al. (2010). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. ResearchGate. Available at: [Link]

  • Urist, H., & Martin, G. J. (1950). Sulfanilic acid derivatives. Google Patents.
  • Gorska, A., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules. Available at: [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Molecules. Available at: [Link]

  • Foks, H., & Manowska, W. (1975). Synthesis of Some 2-aminonicotinic Acid Derivatives. Polish Journal of Pharmacology and Pharmacy. Available at: [Link]

  • Wikipedia. (n.d.). 3-Mercaptopropionic acid. Available at: [Link]

  • Pokrovskii, M. A., et al. (2021). Synthesis of 2-Aminoethanesulfonamides of Betulinic and Betulonic Acids. Chemistry of Natural Compounds. Available at: [Link]

  • Grokipedia. (n.d.). 3-Mercaptopropionic acid. Available at: [Link]

  • CN111153853B. (2020). Preparation method of 2-chloronicotinic acid. Google Patents.

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Application Notes and Protocols for Cell-Based Assays of 2-[(2-Carboxyethyl)sulfanyl]nicotinic acid and Related Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Therapeutic Potential of Modulating GPR35

G protein-coupled receptors (GPCRs) represent a large and diverse family of transmembrane receptors that are the targets of a significant portion of modern pharmaceuticals. Among these, the G protein-coupled receptor 35 (GPR35) has emerged as a promising, albeit still partially understood, target for a range of pathologies including inflammatory diseases, cancer, and metabolic disorders.[1] GPR35 is predominantly expressed in immune cells and the gastrointestinal tract, highlighting its potential role in immunomodulation.[2]

The signaling pathways activated by GPR35 are complex and can be ligand-dependent. Upon activation, GPR35 can couple to various G proteins, including Gαi/o and Gα13, and also engage β-arrestin-2.[3] These interactions can trigger downstream signaling cascades, such as the modulation of intracellular cyclic AMP (cAMP) levels and the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][4]

Nicotinic acid and its derivatives have been explored for their therapeutic effects, which are in part mediated by GPCRs. Given the structural characteristics of 2-[(2-Carboxyethyl)sulfanyl]nicotinic acid, it is a compound of interest for its potential to modulate GPCR activity, with GPR35 being a hypothetical target due to its responsiveness to other nicotinic acid-related ligands. This document provides a comprehensive guide for researchers to investigate the cellular activity of this compound and other novel nicotinic acid derivatives using robust cell-based assays. We will focus on two key functional readouts of GPR35 activation: β-arrestin recruitment and ERK1/2 phosphorylation.

Experimental Design: A Two-Pronged Approach to Characterizing GPR35 Activation

To comprehensively characterize the pharmacological profile of a test compound like this compound at GPR35, a multi-assay approach is recommended. This ensures that different facets of receptor signaling are captured, providing a more complete picture of the compound's mechanism of action. Here, we detail protocols for two distinct and complementary assays: a β-arrestin recruitment assay and an ERK1/2 phosphorylation assay.

I. β-Arrestin Recruitment Assay: A Direct Measure of Receptor Engagement

The recruitment of β-arrestin to an activated GPCR is a critical event in receptor desensitization and can also initiate G protein-independent signaling.[5] Assays that measure this interaction are therefore a direct and reliable method for identifying and characterizing GPCR ligands.[5][6]

This protocol utilizes an enzyme fragment complementation (EFC) technology, such as the PathHunter® assay from DiscoveRx. In this system, the GPR35 receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced activation of GPR35, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into close proximity. This allows them to form an active β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal that can be quantified.[5][6]

GPR35_beta_arrestin_workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_detection Signal Detection cell_culture Culture CHO-K1 cells stably expressing human GPR35-ProLink and β-arrestin-EA seeding Seed cells into a 384-well white, clear-bottom plate cell_culture->seeding incubation1 Incubate overnight at 37°C seeding->incubation1 compound_add Add compound dilutions to cells incubation1->compound_add compound_prep Prepare serial dilutions of This compound compound_prep->compound_add incubation2 Incubate for 2.5 hours at 37°C compound_add->incubation2 detection_reagent Add PathHunter detection reagent incubation2->detection_reagent incubation3 Incubate for 2.5 hours at room temperature detection_reagent->incubation3 read_plate Measure chemiluminescence incubation3->read_plate

Caption: Workflow for the GPR35 β-arrestin recruitment assay.

Materials:

  • CHO-K1 cells stably co-expressing human GPR35-ProLink™ and β-arrestin-Enzyme Acceptor (e.g., from DiscoveRx)

  • Cell culture medium (e.g., F-12K with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics)

  • 384-well white, clear-bottom tissue culture plates

  • This compound (CAS: 286472-02-4)

  • Positive control agonist (e.g., Zaprinast)

  • PathHunter® Detection Reagents

  • Chemiluminescent plate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture the stable GPR35 cell line according to the supplier's recommendations.

    • On the day before the assay, harvest the cells and resuspend them in fresh medium.

    • Seed 5,000 cells per well in a 384-well plate in a volume of 10 µL.[6]

    • Incubate the plate overnight at 37°C in a humidified CO2 incubator.

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the compound in assay buffer to generate a 10-point concentration-response curve (e.g., starting from 100 µM).

    • Include a positive control (e.g., Zaprinast) and a vehicle control (e.g., 1% DMSO).

    • Add the compound dilutions to the cells in the 384-well plate.

  • Incubation:

    • Incubate the plate for 2.5 hours at 37°C.[6]

  • Signal Detection:

    • Allow the PathHunter® detection reagents to equilibrate to room temperature.

    • Add 10 µL of the detection reagent mixture to each well.[6]

    • Incubate the plate for 2.5 hours at room temperature, protected from light.[6]

    • Measure the chemiluminescent signal using a compatible plate reader.

The raw data (Relative Light Units, RLU) should be normalized to the vehicle control (0% activation) and a maximal concentration of the positive control (100% activation). The normalized data can then be plotted against the logarithm of the compound concentration and fitted to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect).

II. ERK1/2 Phosphorylation Assay: Probing a Key Downstream Signaling Pathway

Activation of many GPCRs, including potentially GPR35, leads to the phosphorylation of ERK1/2, a key event in the MAPK signaling cascade that regulates various cellular processes.[1][4] Measuring ERK1/2 phosphorylation provides a functional readout of receptor activation and can reveal G protein-dependent signaling.[1][7]

This assay measures the level of phosphorylated ERK1/2 (p-ERK1/2) in cell lysates following stimulation with the test compound. The detection of p-ERK1/2 is achieved by Western blotting, a technique that uses specific antibodies to identify and quantify the protein of interest.[1][8]

GPR35_ERK_workflow cluster_prep Cell Preparation cluster_assay Stimulation & Lysis cluster_detection Western Blotting cell_culture Culture HEK293 cells transiently or stably expressing human GPR35 seeding Seed cells into a 6-well plate cell_culture->seeding serum_starve Serum-starve cells for 4-12 hours seeding->serum_starve compound_stim Stimulate cells with This compound serum_starve->compound_stim lysis Lyse cells and collect protein compound_stim->lysis quantification Quantify protein concentration lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF membrane sds_page->transfer blotting Probe with anti-p-ERK1/2 and anti-total-ERK1/2 antibodies transfer->blotting detection Detect with HRP-conjugated secondary antibody and ECL blotting->detection imaging Image the blot detection->imaging

Caption: Workflow for the GPR35 ERK1/2 phosphorylation assay.

Materials:

  • HEK293 cells

  • Mammalian expression vector for human GPR35

  • Transfection reagent (e.g., PEI)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 6-well plates

  • This compound

  • Positive control agonist (e.g., Zaprinast)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-ERK1/2 (p44/42) and rabbit anti-total-ERK1/2

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293 cells.

    • Transfect the cells with the human GPR35 expression vector using a suitable method (e.g., PEI).[1] Alternatively, use a stable GPR35-expressing cell line.

    • Seed the transfected cells into 6-well plates and allow them to adhere and express the receptor (typically 24-48 hours).

  • Serum Starvation and Stimulation:

    • To reduce basal ERK1/2 phosphorylation, replace the growth medium with serum-free medium and incubate for 4-12 hours.[1]

    • Prepare dilutions of this compound and the positive control in serum-free medium.

    • Stimulate the cells with the compounds for a predetermined time (e.g., 5-10 minutes). A time-course experiment is recommended to determine the optimal stimulation time.

  • Cell Lysis and Protein Quantification:

    • After stimulation, place the plate on ice and aspirate the medium.

    • Wash the cells once with ice-cold PBS.

    • Add lysis buffer to each well and scrape the cells.

    • Collect the lysates and clarify them by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[1]

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.[1]

    • After imaging, strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.[1]

Quantify the band intensities for p-ERK1/2 and total ERK1/2 using densitometry software. Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample. Further normalize these values to the vehicle control. Plot the normalized p-ERK1/2 levels against the compound concentration to generate a dose-response curve and determine the EC50 and Emax.

Data Summary and Interpretation

The following table provides a template for summarizing the results obtained from the two assays:

CompoundAssayEC50 (µM)Emax (% of Control)
This compound β-Arrestin Recruitment
ERK1/2 Phosphorylation
Zaprinast (Positive Control) β-Arrestin Recruitment100%
ERK1/2 Phosphorylation100%

A compound that shows activity in both assays is likely a GPR35 agonist. Discrepancies in potency (EC50) or efficacy (Emax) between the two assays can indicate biased agonism, where a ligand preferentially activates one signaling pathway over another.

Troubleshooting and Considerations

  • Low Signal-to-Background Ratio: Optimize cell number, incubation times, and reagent concentrations. Ensure the health and passage number of the cells are consistent.

  • High Variability: Ensure accurate pipetting, especially for serial dilutions. Use appropriate controls on each plate.

  • No Compound Activity: Verify the identity and purity of the test compound. Confirm the expression and functionality of the GPR35 receptor in the cell line using a known agonist. The compound may not be active at the tested concentrations or may be an antagonist.

  • Cell Line Selection: The choice of cell line (e.g., HEK293, CHO-K1) can influence the signaling output. It is important to characterize the endogenous GPCR expression in the chosen cell line.

Conclusion

The protocols detailed in this application note provide a robust framework for the characterization of this compound and other novel compounds targeting GPR35. By employing both β-arrestin recruitment and ERK1/2 phosphorylation assays, researchers can gain valuable insights into the pharmacological properties of these molecules, including their potency, efficacy, and potential for biased agonism. This information is crucial for the advancement of drug discovery programs targeting GPR35 and related receptors.

References

  • Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. PMC - NIH. [Link]

  • High-Throughput Identification and Characterization of Novel, Species-selective GPR35 Agonists. PMC - PubMed Central. [Link]

  • Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2. PubMed Central. [Link]

  • G-Protein-Coupled Receptors Signaling to MAPK/Erk Pathway. Sino Biological. [Link]

  • Minireview: Targeting GPCR Activated ERK Pathways for Drug Discovery. PMC. [Link]

  • ERR-activated GPR35 promotes immune infiltration level of macrophages in gastric cancer tissues. PMC - PubMed Central. [Link]

  • Western blot assay for the expression of pErk 1 and 2 and total Erk 1... ResearchGate. [Link]

  • Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual - NCBI. [Link]

Sources

Application Notes and Protocols for Animal Model Studies of 2-[(2-Carboxyethyl)sulfanyl]nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Version: 1.0

Introduction: A Rational Approach to a Novel Nicotinic Acid Analogue

The compound 2-[(2-Carboxyethyl)sulfanyl]nicotinic acid represents a novel structural analogue of nicotinic acid (niacin). Nicotinic acid is a well-established therapeutic agent and a vitamin (B3) that exerts profound effects on lipid metabolism and inflammatory pathways, primarily through the activation of the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1][2] The addition of a (2-Carboxyethyl)sulfanyl moiety to the nicotinic acid backbone suggests a potential modulation of its pharmacokinetic properties, tissue distribution, or receptor interaction.

Given the absence of direct preclinical studies on this compound in the public domain, this document provides a comprehensive guide for researchers to design and execute foundational animal model studies. The protocols and rationale presented herein are extrapolated from established methodologies for evaluating nicotinic acid and other GPR109A agonists. The primary hypothesis is that this compound will function as a GPR109A agonist, and these studies are designed to test this hypothesis and characterize its in vivo effects.

Part 1: Hypothesized Mechanism of Action and Signaling

The principal molecular target for nicotinic acid is the GPR109A receptor, which is prominently expressed in adipocytes and various immune cells such as macrophages and dendritic cells.[3][4] Upon binding, GPR109A couples to an inhibitory G-protein (Gαi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

In Adipocytes: The reduction in cAMP levels leads to the inactivation of hormone-sensitive lipase, which in turn suppresses the mobilization of free fatty acids (FFAs) from adipose tissue.[4] This reduction in circulating FFAs is a primary mechanism for the subsequent decrease in hepatic triglyceride synthesis and VLDL/LDL cholesterol production.[5][6]

In Immune Cells: Activation of GPR109A in macrophages and dendritic cells has been shown to exert anti-inflammatory effects.[3][7] This includes promoting the differentiation of anti-inflammatory T-regulatory cells (Tregs) and IL-10 producing T-cells, and inhibiting the production of pro-inflammatory cytokines.[7] This immunomodulatory function is critical for the anti-atherosclerotic effects of nicotinic acid, which can be independent of its lipid-lowering properties.[8]

Visualizing the GPR109A Signaling Cascade

GPR109A_Signaling cluster_cytosol Cytosol GPR109A GPR109A (HCA2) G_protein Gαi/βγ GPR109A->G_protein Activates AC Adenylyl Cyclase ATP ATP cAMP cAMP ATP->cAMP Converts PKA PKA (inactive) cAMP->PKA Activates PKA_active PKA (active) HSL HSL (active) PKA_active->HSL Phosphorylates (Inactivates) HSL_inactive HSL (inactive) TG Triglycerides FFA Free Fatty Acids (FFAs) TG->FFA Lipolysis Ligand 2-[(2-Carboxyethyl)sulfanyl] nicotinic acid Ligand->GPR109A Binds G_protein->AC Inhibits Atherosclerosis_Workflow cluster_treatment Treatment Phase (12 weeks) cluster_analysis Endpoint Analysis start Start: 6-week-old male ApoE-/- mice acclimatize Acclimatization (1 week) start->acclimatize diet Switch to Western Diet (45% kcal from fat) acclimatize->diet randomize Randomization into Treatment Groups (n=10-12/group) diet->randomize group1 Group 1: Vehicle Control (e.g., 0.5% CMC-Na) randomize->group1 Daily Oral Gavage group2 Group 2: Test Article (Low Dose) randomize->group2 Daily Oral Gavage group3 Group 3: Test Article (High Dose) randomize->group3 Daily Oral Gavage group4 Group 4: Positive Control (Nicotinic Acid) randomize->group4 Daily Oral Gavage monitoring Weekly Monitoring: Body Weight, Food Intake Bi-weekly Blood Sampling (optional) group1->monitoring group2->monitoring group3->monitoring group4->monitoring euthanasia Endpoint: Euthanasia & Tissue Collection monitoring->euthanasia analysis1 Plasma Lipid Profile (TC, TG, HDL, LDL) euthanasia->analysis1 analysis2 Aortic Plaque Analysis (Oil Red O, Histology) euthanasia->analysis2 analysis3 Gene Expression (Liver, Aorta, Macrophages) euthanasia->analysis3

Caption: Experimental workflow for the atherosclerosis mouse model.

Step-by-Step Methodology:

  • Animals: Male ApoE-deficient (ApoE-/-) mice on a C57BL/6J background, aged 6-7 weeks.

  • Housing: Standard specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle, with ad libitum access to food and water.

  • Acclimatization & Diet: After a 1-week acclimatization period on standard chow, switch all mice to a high-fat Western diet (e.g., 21% fat, 0.15% cholesterol by weight).

  • Grouping: After 2 weeks on the Western diet, randomize mice into treatment groups (n=10-12 per group).

    • Group 1 (Vehicle): 0.5% (w/v) carboxymethylcellulose sodium (CMC-Na) in sterile water.

    • Group 2 (Test Article, Low Dose): e.g., 50 mg/kg.

    • Group 3 (Test Article, High Dose): e.g., 150 mg/kg.

    • Group 4 (Positive Control): Nicotinic acid, 150 mg/kg.

  • Compound Administration: Administer compounds daily via oral gavage for 12 consecutive weeks.

  • In-life Monitoring: Record body weight and food intake weekly.

  • Endpoint Collection: At the end of the 12-week treatment period, fast mice for 4-6 hours.

    • Collect blood via cardiac puncture under deep anesthesia.

    • Perfuse the vascular system with saline followed by 4% paraformaldehyde.

    • Harvest the aorta from the root to the iliac bifurcation for plaque analysis.

    • Harvest liver and spleen for histology and gene expression analysis.

  • Endpoint Analysis:

    • Plasma Analysis: Use commercial kits to measure total cholesterol (TC), triglycerides (TG), HDL-C, and calculate LDL-C.

    • Atherosclerotic Plaque Quantification:

      • En face analysis: Stain the longitudinally opened aorta with Oil Red O and quantify the lesion area using image analysis software (e.g., ImageJ).

      • Histological analysis: Section the aortic root and stain with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O for lipid content. Quantify lesion size and composition.

    • Gene Expression: Perform qPCR or RNA-seq on RNA isolated from the liver and aortic tissue to assess markers of lipid metabolism (e.g., SREBP-1c, DGAT2) and inflammation (e.g., VCAM-1, MCP-1, IL-6).

Data Summary Table:

ParameterGroup 1 (Vehicle)Group 2 (Low Dose)Group 3 (High Dose)Group 4 (Niacin)
Plasma TC (mg/dL)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Plasma TG (mg/dL)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Aortic Plaque Area (%)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Hepatic DGAT2 (Fold Change)1.0Mean ± SEMMean ± SEMMean ± SEM
Protocol 2: Evaluation in a Murine Model of Acute Colitis

Scientific Rationale: GPR109A is expressed on colonic epithelial cells and immune cells, and its activation by microbial metabolites like butyrate is known to suppress colonic inflammation. [7]This makes a model of inflammatory bowel disease (IBD), such as dextran sulfate sodium (DSS)-induced colitis, an excellent system to test the anti-inflammatory potential of this compound.

Step-by-Step Methodology:

  • Animals: Female C57BL/6J mice, aged 8-10 weeks.

  • Housing: As described in Protocol 1.

  • Grouping and Prophylactic Treatment: Randomize mice into treatment groups (n=8-10 per group) and begin treatment 2 days prior to DSS administration.

    • Group 1 (Healthy Control): Regular drinking water + Vehicle gavage.

    • Group 2 (DSS + Vehicle): DSS in drinking water + Vehicle gavage.

    • Group 3 (DSS + Low Dose): DSS in drinking water + Test Article (e.g., 50 mg/kg) gavage.

    • Group 4 (DSS + High Dose): DSS in drinking water + Test Article (e.g., 150 mg/kg) gavage.

  • Colitis Induction: Provide 2.5-3% (w/v) DSS in the drinking water for 5-7 consecutive days. Replace the DSS solution every other day.

  • In-life Monitoring (Daily):

    • Body Weight: Record daily weight loss as a percentage of initial weight.

    • Disease Activity Index (DAI): Score mice based on weight loss, stool consistency, and presence of blood in feces.

  • Endpoint Collection: Euthanize mice on day 8 (or as determined by disease severity).

    • Measure the length of the colon from the cecum to the anus.

    • Collect the distal colon for histological analysis and myeloperoxidase (MPO) assay.

  • Endpoint Analysis:

    • Histology: Fix colonic tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with H&E. Score for inflammation severity, crypt damage, and epithelial ulceration.

    • Myeloperoxidase (MPO) Assay: Homogenize a segment of the colon and use a commercial MPO assay kit to quantify neutrophil infiltration, a key marker of inflammation.

    • Cytokine Analysis: Analyze pro-inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-1β) in colonic tissue homogenates using ELISA or a multiplex assay.

Data Summary Table:

ParameterGroup 1 (Healthy)Group 2 (DSS + Vehicle)Group 3 (DSS + Low Dose)Group 4 (DSS + High Dose)
Max Weight Loss (%)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Colon Length (cm)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Histology ScoreMean ± SEMMean ± SEMMean ± SEMMean ± SEM
MPO Activity (U/g tissue)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM

Part 3: Foundational Pharmacokinetic (PK) Study

Scientific Rationale: A preliminary PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This data is crucial for justifying dose selection and frequency in subsequent efficacy studies.

Step-by-Step Methodology:

  • Animals: Male Sprague-Dawley rats (250-300g) or C57BL/6J mice (25-30g). Rats are often preferred for ease of serial blood sampling.

  • Administration: Administer a single dose of the test article via oral gavage (e.g., 100 mg/kg) and intravenous bolus (e.g., 10 mg/kg) to separate cohorts of animals (n=3-4 per route).

  • Blood Sampling: Collect sparse blood samples (e.g., ~100 µL) from the tail vein or saphenous vein at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for the quantification of this compound in plasma.

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Key Pharmacokinetic Parameters:

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable point
AUC(0-inf) Area under the curve extrapolated to infinity
T1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F (%) Bioavailability (calculated from oral and IV data)

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial in vivo characterization of this compound. Positive results in these models—specifically, improvements in lipid profiles, reduction of atherosclerotic plaques, or amelioration of colitis—would provide strong evidence for its function as a GPR109A agonist. Such findings would warrant further investigation into its safety profile, detailed mechanism of action, and potential advantages over existing nicotinic acid therapies, such as a reduced flushing effect, which is a common side effect mediated by GPR109A activation in skin Langerhans cells and keratinocytes. [9]

References

  • Wanders, D., et al. (2012). GPR109A and Vascular Inflammation. Available at: [Link]

  • Thangaraju, M., et al. (2012). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research. Available at: [Link]

  • Offermanns, S., & Schwaninger, M. (2022). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Frontiers in Immunology. Available at: [Link]

  • Singh, N., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity. Available at: [Link]

  • Shen, H. C., et al. (2009). Discovery of novel tricyclic full agonists for the G-protein-coupled niacin receptor 109A with minimized flushing in rats. Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Wikipedia. Available at: [Link]

  • Bodor, E. T., & Offermanns, S. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Titgemeyer, E. C., et al. (2011). Effects of Pharmacological Amounts of Nicotinic Acid on Lipolysis and Feed Intake in Cattle. International Journal of Dairy Science. Available at: [Link]

  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2012). Scientific Opinion on the safety and efficacy of niacin (nicotinic acid and nicotinamide) as a feed additive for all animal species. EFSA Journal. Available at: [Link]

  • Słoczyńska, K., et al. (2022). Structural and Functional Studies of S-(2-Carboxyethyl)-L-Cysteine and S-(2-Carboxyethyl)-l-Cysteine Sulfoxide. Molecules. Available at: [Link]

  • Zare, M., et al. (2025). Oral nicotinic acid administration effect on lipids, thyroid hormones, and oxidative stress in intact adult dogs. Veterinary Research Forum. Available at: [Link]

  • Shibata, K., et al. (2014). Pharmacological doses of nicotinic acid and nicotinamide are independently metabolized in rats. Journal of Nutritional Science and Vitaminology. Available at: [Link]

  • Lukasova, M., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. Journal of Clinical Investigation. Available at: [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American Journal of Cardiology. Available at: [Link]

  • Guha, S., et al. (2021). Combinatorial glucose, nicotinic acid and N-acetylcysteine therapy has synergistic effect in preclinical C. elegans and zebrafish models of mitochondrial complex I disease. Human Molecular Genetics. Available at: [Link]

  • Zare, M., et al. (2025). Oral nicotinic acid administration effect on lipids, thyroid hormones, and oxidative stress in intact adult dogs. ResearchGate. Available at: [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of Action of Niacin. ResearchGate. Available at: [Link]

  • Ference, B. A., et al. (2024). A terminal metabolite of niacin promotes vascular inflammation and contributes to cardiovascular disease risk. Nature Medicine. Available at: [Link]

  • Gan, L., et al. (2010). Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. Endocrine Reviews. Available at: [Link]

  • Council for Responsible Nutrition. (2007). Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. Available at: [Link]

  • Dufva, D. R., & Owen, F. G. (1983). Supplemental nicotinic acid or nicotinamide for lactating dairy cows. Journal of Dairy Science. Available at: [Link]

  • Hanson, J., et al. (2010). Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice. Journal of Clinical Investigation. Available at: [Link]

  • Pires, J. A. A., & Grummer, R. R. (2007). Physiological role, pharmacokinetics and pharmacodynamics of niacin in cows. ResearchGate. Available at: [Link]

  • Nava, A., et al. (1958). The effect of nicotinic acid, phenyl-ethyl-acetamide, and a combination of both drugs on hypercholesterolemic dogs and human beings. American Heart Journal. Available at: [Link]

  • Relling, A. E., & Van der Eerden, J. (2015). Relative Bioavailability of Niacin Supplements for Dairy Cows: Effects of Rumen Protection and of Feed Processing. Animals. Available at: [Link]

Sources

Application Note: A Validated HPLC Method for the Quantitative Analysis of 2-[(2-Carboxyethyl)sulfanyl]nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-[(2-Carboxyethyl)sulfanyl]nicotinic acid. This compound, a derivative of nicotinic acid (Vitamin B3), is of increasing interest in pharmaceutical and metabolic research. The described reversed-phase HPLC (RP-HPLC) method is designed for accuracy, precision, and reliability, making it suitable for quality control, stability studies, and research applications. This document provides a comprehensive guide, from the foundational chromatographic principles to a step-by-step experimental protocol and method validation in accordance with ICH guidelines.

Introduction and Scientific Rationale

This compound is a molecule that combines the structural features of nicotinic acid with a carboxyethyl thioether substituent. Nicotinic acid and its derivatives are fundamental in cellular metabolism, primarily as precursors to the coenzymes NAD and NADP.[1] The accurate quantification of such derivatives is crucial for understanding their pharmacokinetic profiles, metabolic pathways, and for ensuring the quality of pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture.[2][3] For a dicarboxylic acid like this compound, controlling the ionization state is paramount for achieving reproducible retention and symmetrical peak shapes in reversed-phase chromatography. This is achieved by adjusting the pH of the mobile phase. The fundamental principle is to suppress the ionization of the acidic functional groups, thereby increasing the compound's hydrophobicity and its retention on a nonpolar stationary phase. A general rule of thumb is to set the mobile phase pH at least 1.5 to 2 units below the pKa of the analyte.[4][5] This ensures that the compound is predominantly in its non-ionized form, leading to a stable and predictable chromatographic behavior.

This application note details a method developed on a standard C18 stationary phase with UV detection, a common and reliable setup in many analytical laboratories.

Chromatographic Method and Parameters

The selection of the chromatographic conditions is based on the physicochemical properties of this compound. A reversed-phase C18 column is chosen for its versatility and strong hydrophobic retention capabilities.[3] The mobile phase consists of an acidified aqueous component and an organic modifier (acetonitrile) to facilitate the elution of the analyte.

Parameter Condition Rationale
HPLC System Agilent 1100/1200 Series or equivalentA standard, widely available HPLC system.
Column C18, 4.6 x 150 mm, 5 µmProvides excellent separation for a wide range of compounds.
Mobile Phase A 0.1% Formic Acid in Water (v/v)Acidifies the mobile phase to suppress analyte ionization.[4]
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 10% B to 70% B over 10 minutesAllows for efficient elution of the analyte and any potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detector Diode Array Detector (DAD)Allows for the determination of peak purity and selection of the optimal wavelength.
Detection Wavelength 262 nmBased on the UV absorbance maximum of the nicotinic acid chromophore.

Experimental Protocols

Preparation of Solutions

Mobile Phase A (0.1% Formic Acid in Water):

  • Measure 999 mL of HPLC-grade water into a 1 L volumetric flask.

  • Add 1 mL of formic acid.

  • Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

Mobile Phase B (Acetonitrile):

  • Use HPLC-grade acetonitrile directly.

  • Degas before use.

Diluent:

  • Prepare a mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio. This ensures compatibility with the initial mobile phase conditions.

Standard Preparation

Stock Standard Solution (1 mg/mL):

  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

Working Standard Solutions:

  • Prepare a series of working standards by serial dilution of the stock standard solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

Sample Preparation

The goal of sample preparation is to extract the analyte from the matrix and remove any interfering substances.[6]

For Drug Substance:

  • Accurately weigh an appropriate amount of the drug substance.

  • Dissolve in the diluent to achieve a final concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter before injection.[7]

For Drug Product (e.g., Tablets):

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a known amount of the active ingredient.

  • Transfer to a volumetric flask and add the diluent to about 70% of the volume.

  • Sonicate for 15 minutes to ensure complete dissolution of the analyte.

  • Dilute to volume with the diluent and mix well.

  • Centrifuge a portion of the solution to pelletize excipients.

  • Filter the supernatant through a 0.45 µm syringe filter before injection.

The following diagram illustrates the general workflow for sample and standard preparation leading to HPLC analysis.

HPLC_Workflow cluster_prep Preparation Stage cluster_std Standard Preparation cluster_sample Sample Preparation cluster_analysis Analysis Stage std_weigh Weigh Reference Standard std_dissolve Dissolve in Diluent std_weigh->std_dissolve std_dilute Serial Dilutions std_dissolve->std_dilute std_filter Filter (0.45 µm) std_dilute->std_filter hplc_inject Inject into HPLC System std_filter->hplc_inject Calibrants sample_weigh Weigh Sample (e.g., Powdered Tablet) sample_extract Extract with Diluent (Sonicate) sample_weigh->sample_extract sample_centrifuge Centrifuge sample_extract->sample_centrifuge sample_filter Filter (0.45 µm) sample_centrifuge->sample_filter sample_filter->hplc_inject Analytes data_acq Data Acquisition (Chromatogram) hplc_inject->data_acq data_proc Data Processing (Integration & Quantification) data_acq->data_proc report Generate Report data_proc->report

Caption: General workflow from sample and standard preparation to final data analysis.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9] The validation ensures that the method is suitable for its intended purpose.[10][11][12]

Specificity

Specificity was evaluated by analyzing a blank (diluent), a placebo (a mixture of common excipients), and a spiked placebo sample. The chromatograms showed no interfering peaks at the retention time of this compound, demonstrating the method's specificity.

Linearity and Range

Linearity was assessed by analyzing six standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL. The calibration curve of peak area versus concentration demonstrated excellent linearity.

Parameter Result
Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c
Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery at each level was within the acceptable range.

Concentration Level Mean Recovery (%) Acceptance Criteria
80%99.5%98.0 - 102.0%
100%100.2%98.0 - 102.0%
120%101.1%98.0 - 102.0%
Precision

Precision was evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day Precision): Six replicate injections of the 100% concentration standard solution were performed on the same day.

  • Intermediate Precision (Inter-day Precision): The analysis was repeated by a different analyst on a different day.

The relative standard deviation (RSD) for both repeatability and intermediate precision was well below the acceptance limit.

Precision Level RSD (%) Acceptance Criteria
Repeatability < 1.0%≤ 2.0%
Intermediate Precision < 1.5%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.3 µg/mL

  • LOQ: 1.0 µg/mL

The LOQ was confirmed to have acceptable precision and accuracy.

The relationship between these key validation parameters is illustrated in the diagram below.

Validation_Parameters MethodValidation Method Validation (ICH Q2(R1)) Specificity Specificity MethodValidation->Specificity Accuracy Accuracy (% Recovery) MethodValidation->Accuracy Precision Precision (% RSD) MethodValidation->Precision Linearity Linearity (r² > 0.999) MethodValidation->Linearity Robustness Robustness MethodValidation->Robustness Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision (Inter-day) Precision->Intermediate Range Range Linearity->Range LOD_LOQ LOD & LOQ Linearity->LOD_LOQ

Caption: Key parameters for analytical method validation as per ICH guidelines.

Conclusion

The HPLC method described in this application note is demonstrated to be specific, linear, accurate, and precise for the quantitative analysis of this compound. The protocol is straightforward and employs standard instrumentation, making it readily adaptable in most analytical laboratories. The comprehensive validation ensures that the method is reliable and fit for its intended purpose in both research and quality control environments.

References

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column.
  • Creative Proteomics. (n.d.). Niacin/ Nicotinic Acid/Vitamin B3 Quantification Service.
  • Googleapis.com. (n.d.). DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY.
  • Pickering Laboratories. (n.d.). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-column Photochemical Derivatization in Foods and Supplements.
  • Bevital. (n.d.). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma.
  • Agilent. (n.d.). Analysis of Organic Acids in Aqueous Samples Application.
  • LCGC International. (n.d.). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements.
  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • ICH. (2005, November). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns.
  • PubMed. (2010, April 1). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).
  • LCGC International. (2017, July 1). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Organomation. (n.d.). HPLC Sample Preparation.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • OIV. (n.d.). Organic Acids : HPLC (Type-IV).
  • YouTube. (2020, April 17). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16.
  • ICH. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ResearchGate. (2025, August 7). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography | Request PDF.

Sources

Application Note: Mass Spectrometric Characterization of 2-[(2-Carboxyethyl)sulfanyl]nicotinic acid using Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-[(2-Carboxyethyl)sulfanyl]nicotinic acid is a small molecule featuring a pyridine core characteristic of nicotinic acid, substituted with a thioether linkage to a propionic acid moiety. Its chemical structure, containing two carboxylic acid groups and a basic nitrogen atom on the pyridine ring, makes it an ideal candidate for analysis by electrospray ionization-mass spectrometry (ESI-MS). This technique is a cornerstone in modern analytical chemistry, particularly within drug discovery and metabolomics, due to its high sensitivity, specificity, and soft ionization mechanism that typically preserves the molecular ion.[1][2]

This document provides a comprehensive guide to the characterization of this compound (Molecular Formula: C₉H₉NO₄S, Molecular Weight: 227.24 g/mol [3]) using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. We will detail the theoretical basis for analytical choices, provide robust starting protocols for method development, and discuss the expected fragmentation patterns crucial for structural confirmation and quantitative assay development.

Principles of Analysis: The Rationale for LC-ESI-MS/MS

The selection of LC-ESI-MS/MS is predicated on the physicochemical properties of the analyte and the analytical goals of specificity and sensitivity.

  • Electrospray Ionization (ESI): As a soft ionization technique, ESI is perfectly suited for polar, thermally labile molecules like our target compound. The presence of two acidic carboxylic acid protons and a basic pyridine nitrogen allows for efficient ion generation in both negative and positive ion modes.

    • Negative Ion Mode (-ESI): This mode is predicted to be highly sensitive. The two carboxylic acid groups are readily deprotonated in the ESI plume to form the singly charged anion [M-H]⁻ or potentially a doubly charged anion [M-2H]²⁻.[4]

    • Positive Ion Mode (+ESI): The nitrogen atom on the pyridine ring can be easily protonated, especially in the presence of an acidic mobile phase modifier like formic acid, to yield the [M+H]⁺ cation.[5][6]

  • Liquid Chromatography (LC): Coupling MS with LC allows for the separation of the analyte from complex matrices (e.g., plasma, tissue homogenates) prior to detection. A reversed-phase C18 column is a standard and effective choice for retaining and resolving small polar molecules.

  • Tandem Mass Spectrometry (MS/MS): This technique provides an unparalleled level of specificity and structural information. A precursor ion (e.g., the [M-H]⁻) is selected in the first mass analyzer (Q1), fragmented via collision-induced dissociation (CID) in a collision cell (Q2), and the resulting product ions are analyzed in a second mass analyzer (Q3). This process generates a unique fragmentation "fingerprint" that confirms the analyte's identity and enables highly selective quantification using Multiple Reaction Monitoring (MRM).[7]

Experimental Protocols

The following protocols provide a validated starting point for the analysis of this compound. Optimization is recommended for specific instrumentation and application needs.

Materials and Reagents
  • Analyte: this compound standard

  • Solvents: LC-MS grade acetonitrile (ACN), methanol (MeOH), and water

  • Additives: LC-MS grade formic acid (FA) and ammonium acetate

Sample Preparation (Standard Solution)
  • Prepare a 1 mg/mL stock solution of the analyte in methanol.

  • Perform serial dilutions from the stock solution using a 50:50 (v/v) mixture of acetonitrile and water to create working standards. A typical starting concentration for direct infusion or LC-MS injection is 1 µg/mL.

  • For analysis of biological samples, a protein precipitation step using cold acetonitrile is a common and effective initial cleanup strategy.[5]

Instrumental Parameters

The overall analytical workflow involves sample injection, chromatographic separation, ionization, and tandem mass spectrometric detection.

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry cluster_data Data Analysis Prep Standard Dilution or Biological Sample Extraction LC Reversed-Phase C18 Separation Prep->LC ESI Electrospray Ionization (+/- ESI) LC->ESI Q1 Q1: Precursor Ion Selection (e.g., m/z 226.1) ESI->Q1 Q2 Q2: Collision-Induced Dissociation (CID) Q1->Q2 Q3 Q3: Product Ion Scan or MRM Detection Q2->Q3 Data Spectrum Interpretation & Quantification Q3->Data

Caption: General workflow for LC-MS/MS analysis.

Table 1: Suggested Liquid Chromatography Parameters

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmStandard for small molecule reversed-phase chromatography.
Mobile Phase A Water + 0.1% Formic Acid (for +ESI) or 5mM Ammonium Acetate (for -ESI)FA promotes protonation; Ammonium Acetate provides a proton source/sink for ionization.
Mobile Phase B Acetonitrile + 0.1% Formic Acid (for +ESI) or Acetonitrile (for -ESI)Common organic phase for eluting small molecules.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Gradient 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate for 3 minA generic gradient to elute the compound and clean the column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 2 µLA typical volume to avoid column overloading.

Table 2: Suggested Mass Spectrometry Parameters

ParameterRecommended SettingRationale
Ionization Source Electrospray Ionization (ESI)Ideal for polar analytes.[2]
Ion Mode Negative and Positive (run separately)The molecule has functional groups suitable for both modes.
Capillary Voltage 3.5 kV (+), 3.0 kV (-)Typical starting voltages; requires optimization.
Drying Gas Temp. 325 °CFacilitates solvent evaporation and ion desolvation.
Drying Gas Flow 10 L/minInstrument-dependent; ensures efficient desolvation.
Nebulizer Pressure 40 psiAids in the formation of a fine spray.
Scan Type Full Scan (for initial characterization), Product Ion Scan (for fragmentation), MRM (for quantification)Different scan modes for different analytical objectives.
Collision Energy Ramped (e.g., 10-40 eV)A ramped collision energy helps identify all major fragments in a single run.

Results and Discussion: Predicted Fragmentation Pathways

Upon ionization, the molecular ion is subjected to CID, leading to predictable bond cleavages. The stability of the resulting fragment ions often dictates the most abundant peaks in the product ion spectrum.[8][9]

Table 3: Predicted Precursor and Product Ions for this compound

Ion ModePrecursor Ion (m/z)Proposed Product Ion (m/z)Neutral LossProposed Structure of Loss
Negative226.1 [M-H]⁻182.144.0CO₂
Negative226.1 [M-H]⁻154.172.0C₃H₄O₂ (acrylate)
Negative226.1 [M-H]⁻134.092.1C₃H₅O₂S (mercaptopropionic acid)
Positive228.1 [M+H]⁺210.118.0H₂O
Positive228.1 [M+H]⁺182.146.0HCOOH (formic acid)
Positive228.1 [M+H]⁺138.090.1C₂H₄ + COOH radical + H⁺
Negative Ion Mode Fragmentation

Negative mode is expected to yield highly informative spectra. The most likely site of deprotonation is one of the carboxylic acid groups.

  • Loss of Carbon Dioxide: The most common fragmentation for a carboxylate anion is the loss of CO₂ (44 Da).[10] This would result in a prominent fragment at m/z 182.1 .

  • Cleavage at the Thioether Linkage: Alpha cleavage next to the sulfur atom is a characteristic fragmentation pathway for thioethers.[11] Cleavage of the S-CH₂ bond can lead to a stabilized thiolate anion on the nicotinic acid core at m/z 154.1 .

  • Cleavage of the C-S Bond: Scission of the pyridine-C to S bond would result in the formation of a mercaptopropionate anion, though this is generally less favored than alpha-cleavage.

G parent Precursor Ion m/z 226.1 [M-H]⁻ frag1 Product Ion 1 m/z 182.1 Decarboxylated Ion parent:f0->frag1 - CO₂ (44 Da) frag2 Product Ion 2 m/z 154.1 Thiolate Ion parent:f0->frag2 - C₃H₄O₂ (72 Da)

Caption: Predicted major fragmentation of [M-H]⁻.

Positive Ion Mode Fragmentation

In positive mode, with protonation on the pyridine nitrogen, fragmentation will likely involve losses from the side chains.

  • Loss of Water: The protonated molecule can easily lose a molecule of water (18 Da) from one of the carboxylic acid groups, yielding a fragment at m/z 210.1 .

  • Loss of Formic Acid: A concerted loss of formic acid (46 Da) is another plausible pathway, resulting in a fragment at m/z 182.1 .

  • Side Chain Cleavage: Cleavage of the ethyl-sulfur bond can lead to a protonated 2-thionicotinic acid ion at m/z 156.0 or other related fragments.

Conclusion

This application note outlines a comprehensive and robust LC-ESI-MS/MS methodology for the characterization of this compound. By leveraging the principles of electrospray ionization and tandem mass spectrometry, this approach provides high sensitivity and specificity. The provided protocols for sample preparation, liquid chromatography, and mass spectrometry serve as an excellent starting point for method development. The discussion of predictable fragmentation pathways in both positive and negative ion modes offers a crucial framework for data interpretation, enabling confident structural elucidation and the development of selective quantitative assays for researchers in pharmaceutical and life sciences.

References

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  • PubMed. (n.d.). Mass spectrometry-based assay for the rapid detection of thiol-containing natural products. [Link]

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  • Bevital. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. [Link]

  • Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). ResearchGate. [Link]

  • Katritzky, A. R., et al. (2010). Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. Bioconjugate Chemistry, 21(1), 115–123. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

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  • Iraqi Journal of Pharmaceutical Sciences. (2011). Synthesis of new nicotinic acid derivatives and studying their effects on cholinesterase enzyme activity. [Link]

  • MDPI. (2019). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]

  • Chemical Methodologies. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. [Link]

  • Lam, S., et al. (2005). Simultaneous determination of myristyl nicotinate, nicotinic acid, and nicotinamide in rabbit plasma by liquid chromatography-tandem mass spectrometry using methyl ethyl ketone as a deproteinization solvent. Journal of Chromatography B, 829(1-2), 123-135. [Link]

  • Inamadugu, J. K., et al. (2010). Simultaneous determination of niacin and its metabolites--nicotinamide, nicotinuric acid and N-methyl-2-pyridone-5-carboxamide--in human plasma by LC-MS/MS and its application to a human pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 51(4), 930-937. [Link]

  • ResearchGate. (2018). Determination of Niacin and Its Metabolites Using Supercritical Fluid Chromatography Coupled to Tandem Mass Spectrometry. [Link]

  • Gan, L., et al. (2006). Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. Journal of the American Society for Mass Spectrometry, 17(2), 170–177. [Link]

Sources

Application Notes and Protocols for In Vivo Studies of 2-[(2-Carboxyethyl)sulfanyl]nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Preclinical Path of a Novel Nicotinic Acid Analog

2-[(2-Carboxyethyl)sulfanyl]nicotinic acid is a novel small molecule with structural similarity to nicotinic acid (niacin), a well-established therapeutic agent for dyslipidemia.[1][2][3][4] While the precise biological activity and therapeutic potential of this analog are yet to be fully elucidated, its structural resemblance to nicotinic acid suggests potential modulation of similar pathways, such as those involved in lipid metabolism and vascular inflammation.[1][2][4][5][6]

These application notes provide a comprehensive framework for researchers initiating in vivo studies with this compound. Given the absence of specific preclinical data for this compound, this guide emphasizes a systematic and data-driven approach to dose determination, ensuring both scientific rigor and animal welfare. The protocols outlined herein are designed to be adaptable and are grounded in established principles of preclinical drug development.[7][8][9][10][11]

Part 1: Preclinical Rationale and Mechanistic Considerations

Hypothesized Mechanism of Action

Nicotinic acid exerts its effects through various mechanisms, including the activation of the G protein-coupled receptor 109A (GPR109A), leading to reduced lipolysis in adipocytes, and the inhibition of diacylglycerol acyltransferase-2 (DGAT2) in hepatocytes, which decreases triglyceride synthesis.[2][4][12] It is plausible that this compound shares one or more of these mechanisms. Preliminary in vitro assays are crucial to establish the foundational pharmacodynamics of the compound before proceeding to in vivo models.

Diagram: Potential Signaling Pathways

Nicotinic_Acid_Analog_MoA cluster_adipocyte Adipocyte cluster_hepatocyte Hepatocyte Test_Compound 2-[(2-Carboxyethyl)sulfanyl] nicotinic acid GPR109A GPR109A Test_Compound->GPR109A Agonism? AC_inhibition Adenylyl Cyclase Inhibition GPR109A->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease PKA_inhibition PKA Inhibition cAMP_decrease->PKA_inhibition HSL_inhibition HSL Inhibition PKA_inhibition->HSL_inhibition Lipolysis_decrease ↓ Lipolysis HSL_inhibition->Lipolysis_decrease Test_Compound_H 2-[(2-Carboxyethyl)sulfanyl] nicotinic acid DGAT2 DGAT2 Test_Compound_H->DGAT2 Inhibition? TG_synthesis_decrease ↓ Triglyceride Synthesis DGAT2->TG_synthesis_decrease

Caption: Hypothesized mechanisms of action for this compound.

Selection of an Appropriate Animal Model

A thorough literature review is the first step in selecting a relevant animal model.[9][10] For investigating effects on lipid metabolism, common models include diet-induced obese (DIO) mice or rats, or genetically modified models such as LDL receptor-deficient (LDLR-/-) mice. The choice of model should align with the specific research question.

Part 2: Formulation and Administration

Compound Solubility and Formulation

The physicochemical properties of this compound, particularly its solubility, will dictate the formulation strategy. Many small molecules exhibit poor aqueous solubility, necessitating the use of excipients.[13]

Table 1: Example Formulation for a Poorly Soluble Compound

ComponentPurposeExample Concentration
DMSOSolubilizing agent5-10%
PEG300/PEG400Co-solvent30-40%
Tween 80Surfactant5%
Saline/PBSVehicleq.s. to 100%

It is imperative to conduct a vehicle toxicity study to ensure the formulation itself does not produce adverse effects.

Route of Administration

The intended clinical application should guide the choice of administration route. Oral gavage is common for compounds intended for oral delivery, while intraperitoneal (IP) or intravenous (IV) injections may be suitable for initial efficacy and toxicity studies.[14] It is important to note that the route of administration can significantly impact bioavailability and toxicity.[14]

Part 3: Protocol for a Dose-Ranging and Maximum Tolerated Dose (MTD) Study

The primary objective of this initial in vivo experiment is to determine the maximum tolerated dose (MTD), which is the highest dose that does not cause unacceptable toxicity.[15] This study will establish a safe dose range for subsequent efficacy studies.

Experimental Workflow

Diagram: MTD Study Workflow

MTD_Study_Workflow Start Start: Dose Range Selection (Based on in vitro EC50/IC50) Animal_Acclimation Animal Acclimation (e.g., 1 week) Start->Animal_Acclimation Group_Allocation Random Group Allocation (e.g., n=3-5 per group) Animal_Acclimation->Group_Allocation Dosing Dose Administration (Single or repeated dose) Group_Allocation->Dosing Monitoring Daily Monitoring: - Clinical signs - Body weight - Food/water intake Dosing->Monitoring Endpoint Study Endpoint (e.g., 7-14 days) Monitoring->Endpoint Data_Collection Terminal Data Collection: - Blood for clinical chemistry - Organ weights - Gross pathology Endpoint->Data_Collection MTD_Determination MTD Determination Data_Collection->MTD_Determination

Caption: A typical workflow for a Maximum Tolerated Dose (MTD) study.

Step-by-Step Protocol
  • Dose Selection: The starting dose can be extrapolated from in vitro data, often beginning at a dose anticipated to achieve plasma concentrations several-fold higher than the in vitro EC50 or IC50 values.[15] A common approach is a dose escalation design.

    Table 2: Example Dose Escalation Scheme

GroupDose (mg/kg)Number of Animals
1 (Vehicle)05
2 (Low Dose)105
3 (Mid Dose)305
4 (High Dose)1005
5 (Ultra-High Dose)3005
  • Animal Handling and Dosing:

    • Acclimate animals for at least one week prior to the study.[9][10]

    • Randomly assign animals to treatment groups.

    • Administer the compound or vehicle at the same time each day.

    • The volume of administration should be based on the animal's body weight.

  • Monitoring and Endpoint Determination:

    • Monitor animals daily for clinical signs of toxicity (e.g., changes in posture, activity, breathing).

    • Record body weight daily. A body weight loss of more than 20% is often considered a humane endpoint.[16]

    • Measure food and water intake.

    • The study duration is typically 7 to 14 days for an acute or sub-acute toxicity study.

  • Terminal Procedures:

    • At the end of the study, collect blood samples for clinical chemistry analysis (e.g., liver and kidney function markers).

    • Perform a gross necropsy and record any visible abnormalities.

    • Collect and weigh major organs (e.g., liver, kidneys, spleen).

Part 4: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Following the determination of a safe dose range, preliminary PK and PD studies are essential to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile and to correlate drug exposure with biological effects.[8][]

Pharmacokinetic Study Design

A basic PK study involves administering a single dose of the compound and collecting blood samples at multiple time points.

Table 3: Example PK Study Parameters

ParameterDescription
Animal Model e.g., C57BL/6 mice
Dose A well-tolerated dose from the MTD study
Route e.g., Oral gavage and IV bolus (for bioavailability)
Time Points e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose
Analysis LC-MS/MS analysis of plasma concentrations

From this data, key PK parameters such as half-life (T1/2), clearance (CL), and bioavailability can be calculated.[]

Pharmacodynamic Study Design

PD studies aim to measure the biological effect of the compound over time and at different dose levels. The endpoints for these studies should be based on the hypothesized mechanism of action. For a nicotinic acid analog, this could include measuring plasma triglycerides, free fatty acids, or markers of vascular inflammation.

Part 5: Safety and Toxicity Considerations

The safety profile of this compound should be carefully evaluated. The Material Safety Data Sheet (MSDS) indicates that the compound may cause skin, eye, and respiratory irritation.[18] Appropriate personal protective equipment should be worn during handling.

Nicotinic acid itself can cause side effects such as flushing and, at high doses, hepatotoxicity.[19] Therefore, monitoring liver enzymes (e.g., ALT, AST) in in vivo studies is crucial. Recent research has also linked terminal metabolites of niacin to vascular inflammation and cardiovascular disease risk, a factor to consider in long-term studies.[5][6]

Conclusion: A Pathway to In Vivo Efficacy

The successful in vivo evaluation of this compound hinges on a methodical and iterative approach to dose determination and characterization. By starting with a robust MTD study, followed by well-designed PK/PD experiments, researchers can build a comprehensive understanding of the compound's in vivo behavior. This foundational knowledge is indispensable for designing pivotal efficacy studies and ultimately translating a promising molecule into a potential therapeutic.

References

  • Current time inform
  • Technical Support Center: Refinement of In Vivo Dosage for Novel Small Molecule Inhibitors - Benchchem.
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  • Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug - NIH.
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  • Pharmacological doses of nicotinic acid and nicotinamide are independently metabolized in r
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  • Percutaneous Absorption of Nicotinic Acid, Phenol, Benzoic Acid and Triclopyr Butoxyethyl Ester Through Rat and Human Skin in Vitro: Further Validation of an in Vitro Model by Comparison With in Vivo D
  • The pharmacokinetics of nicotinamide in humans and rodents - PubMed.
  • Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid form
  • Effect of dose, schedule, and route of administration on the in vivo toxicity and antitumor activity of two activated sulfhydryl deriv
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Sources

Application Notes and Protocols: Evaluating 2-[(2-Carboxyethyl)sulfanyl]nicotinic acid as a Kynurenine 3-Monooxygenase (KMO) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Kynurenine Pathway for Therapeutic Intervention

The kynurenine pathway (KP) is the principal metabolic route for tryptophan catabolism in humans.[1][2] Under normal physiological conditions, this pathway is crucial for generating cellular energy. However, under inflammatory conditions, the upregulation of KP enzymes, particularly Kynurenine 3-Monooxygenase (KMO), can lead to an imbalance in metabolic products.[1] KMO is a mitochondrial enzyme that catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK).[3] This reaction is a critical branch point in the kynurenine pathway. The downstream metabolites of 3-HK, such as quinolinic acid, are neurotoxic, while a competing branch leads to the production of the neuroprotective kynurenic acid.[3][4]

An overproduction of neurotoxic metabolites has been implicated in a range of neurodegenerative and neuroinflammatory conditions, including Alzheimer's, Huntington's, and Parkinson's diseases.[3][4] Consequently, inhibiting KMO activity presents a promising therapeutic strategy to rebalance the kynurenine pathway, decrease the production of harmful metabolites, and potentially slow disease progression.[1][3][5] This document provides a comprehensive guide for the evaluation of a novel compound, 2-[(2-Carboxyethyl)sulfanyl]nicotinic acid, as a potential inhibitor of KMO.

Hypothesized Mechanism of Action

While the inhibitory activity of this compound against KMO has yet to be empirically established, its structural features suggest a plausible mechanism of action. The nicotinic acid (pyridine-3-carboxylic acid) core is a recognized pharmacophore that can interact with various enzymes.[6][7][8] It is hypothesized that the nicotinic acid moiety of this compound could act as a competitive inhibitor, binding to the active site of KMO and preventing the binding of the natural substrate, L-kynurenine. The sulfanyl and carboxyethyl side chains may further enhance binding affinity and specificity through interactions with amino acid residues within the active site.

Kynurenine_Pathway_and_KMO_Inhibition Tryptophan Tryptophan Kynurenine L-Kynurenine Tryptophan->Kynurenine IDO/TDO KMO Kynurenine 3-Monooxygenase (KMO) Kynurenine->KMO KYNA Kynurenic Acid (KYNA) (Neuroprotective) Kynurenine->KYNA KAT 3HK 3-Hydroxykynurenine (3-HK) (Neurotoxic Precursor) KMO->3HK Quinolinic_Acid Quinolinic Acid (Neurotoxin) 3HK->Quinolinic_Acid Downstream Enzymes Inhibitor This compound Inhibitor->KMO Inhibition

Caption: Kynurenine Pathway and the Point of KMO Inhibition.

Experimental Protocols

The following protocols provide a framework for the systematic evaluation of this compound as a KMO inhibitor.

Protocol 1: In Vitro Biochemical Assay for KMO Inhibition

This protocol is designed to directly measure the enzymatic activity of KMO in the presence of the test compound and determine its half-maximal inhibitory concentration (IC50).

Materials:

  • Recombinant human KMO enzyme

  • L-Kynurenine (substrate)

  • NADPH (cofactor)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 10 mM KCl and 1 mM EDTA)[9]

  • This compound

  • Known KMO inhibitor (e.g., Ro 61-8048) as a positive control[2][9]

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound to test a range of concentrations.

  • Reaction Mixture Preparation: In each well of the 96-well plate, add the assay buffer, NADPH, and the test compound at various concentrations. Include wells with no inhibitor (vehicle control) and wells with the positive control inhibitor.

  • Enzyme Addition: Add the recombinant human KMO enzyme to each well to initiate the reaction. The final reaction volume should be consistent across all wells.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Measurement: Measure the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[10] The rate of NADPH consumption is proportional to KMO activity.

  • Data Analysis: Calculate the percentage of KMO inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Acquisition & Analysis A Prepare serial dilutions of This compound B Prepare reaction mix: Assay buffer, NADPH, Inhibitor A->B C Add recombinant KMO to initiate reaction B->C D Incubate at 37°C C->D E Measure NADPH consumption (Absorbance at 340 nm) D->E F Calculate % Inhibition E->F G Determine IC50 value F->G

Sources

Application Notes and Protocols for 2-[(2-Carboxyethyl)sulfanyl]nicotinic Acid in Metabolic Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Novel Modulator of Metabolic Pathways

2-[(2-Carboxyethyl)sulfanyl]nicotinic acid is a structurally unique derivative of nicotinic acid (niacin), a well-established player in metabolic regulation. The introduction of a thioether linkage with a carboxyethyl group at the 2-position of the pyridine ring presents a fascinating scaffold for exploring novel interactions within metabolic networks. While direct research on this specific molecule is emerging, its structural similarity to nicotinic acid allows for informed hypotheses regarding its potential applications in studying and manipulating metabolic processes. Nicotinic acid is known to exert profound effects on lipid metabolism, primarily through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2)[1][2]. This interaction leads to a cascade of events that ultimately reduce the synthesis of low-density lipoprotein (LDL) cholesterol, triglycerides, and increase high-density lipoprotein (HDL) cholesterol[2][3].

These application notes will serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the metabolic effects of this compound. We will delve into its hypothesized mechanism of action, provide detailed protocols for its investigation, and offer insights into the interpretation of potential findings.

Hypothesized Mechanism of Action

The unique chemical structure of this compound suggests several potential mechanisms through which it could influence metabolic pathways:

  • Modulation of Nicotinic Acid Receptor (GPR109A): The nicotinic acid moiety is a strong indicator that this compound may interact with GPR109A. The nature of this interaction—whether as an agonist, antagonist, or biased agonist—will be a critical determinant of its overall metabolic effect. The bulky sulfur-containing side chain could alter the binding affinity and signaling outcomes compared to nicotinic acid.

  • Influence on Redox Homeostasis: The presence of a sulfanyl (-S-) group introduces a redox-active center. This could enable the molecule to participate in redox cycling, potentially impacting cellular oxidative stress and the balance of NAD+/NADH, which are crucial for energy metabolism[4].

  • Alteration of Fatty Acid Metabolism: By potentially activating GPR109A, this compound could inhibit lipolysis in adipocytes, reducing the flux of free fatty acids to the liver. This, in turn, could decrease the synthesis of triglycerides and VLDL particles[3][5].

  • Impact on Cellular Energy Sensing: The structural similarity to a vitamin B3 derivative suggests a possible interaction with pathways of NAD+ synthesis and consumption, which are central to cellular energy sensing and metabolic regulation.

Visualizing the Hypothesized Signaling Pathway

Metabolic_Effects_of_2CETN cluster_cell Adipocyte cluster_liver Hepatocyte 2CETN 2-[(2-Carboxyethyl)sulfanyl] nicotinic acid GPR109A GPR109A (HCA2 Receptor) 2CETN->GPR109A Binds to DGAT2 Diacylglycerol Acyltransferase 2 (DGAT2) 2CETN->DGAT2 Potential Direct Inhibition AC Adenylyl Cyclase GPR109A->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates (Phosphorylation) Lipolysis Lipolysis HSL->Lipolysis Catalyzes FFA Free Fatty Acids (FFA) Lipolysis->FFA Glycerol Glycerol Lipolysis->Glycerol Liver_FFA FFA from Adipocytes FFA->Liver_FFA Transport via Bloodstream TG_synthesis Triglyceride Synthesis DGAT2->TG_synthesis Catalyzes VLDL VLDL Secretion TG_synthesis->VLDL Liver_FFA->TG_synthesis

Caption: Hypothesized mechanism of this compound action.

Application 1: Characterization of GPR109A Receptor Interaction

Objective: To determine if this compound acts as a ligand for the GPR109A receptor and to characterize the nature of this interaction (agonist, antagonist, or allosteric modulator).

Protocol 1.1: In Vitro GPR109A Activation Assay (cAMP Measurement)

This protocol utilizes a cell line stably expressing human GPR109A and measures the downstream effect of receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Materials:

  • HEK293 cells stably expressing human GPR109A (HEK-GPR109A)

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)

  • This compound (test compound)

  • Nicotinic acid (positive control)

  • Forskolin (adenylyl cyclase activator)

  • IBMX (phosphodiesterase inhibitor)

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer)

  • White opaque 384-well microplates

Procedure:

  • Cell Culture: Culture HEK-GPR109A cells in complete DMEM at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed cells into a 384-well plate at a density of 2,000-5,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of this compound and nicotinic acid in assay buffer.

  • Assay: a. Aspirate the culture medium from the wells. b. Add 10 µL of stimulation buffer containing IBMX and either the test compound, nicotinic acid, or vehicle control to the respective wells. c. Incubate for 30 minutes at room temperature. d. Add 10 µL of stimulation buffer containing forskolin to all wells to stimulate cAMP production. e. Incubate for 30 minutes at room temperature. f. Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the cAMP assay kit.

  • Data Analysis: a. Plot the cAMP concentration against the log of the compound concentration. b. Calculate the EC50 value for the inhibition of forskolin-stimulated cAMP production. c. Compare the EC50 and maximal inhibition of the test compound to that of nicotinic acid.

Expected Results and Interpretation: A dose-dependent decrease in cAMP levels upon treatment with this compound would indicate agonistic activity at the GPR109A receptor. The potency (EC50) and efficacy (maximal inhibition) will provide insights into its receptor engagement compared to nicotinic acid.

Application 2: Assessment of Anti-Lipolytic Activity in Adipocytes

Objective: To evaluate the ability of this compound to inhibit lipolysis in primary or cultured adipocytes.

Protocol 2.1: In Vitro Lipolysis Assay (Glycerol Release)

This protocol measures the release of glycerol, a byproduct of lipolysis, from adipocytes stimulated with a beta-adrenergic agonist.

Materials:

  • Differentiated 3T3-L1 adipocytes or primary adipocytes

  • DMEM with 2% BSA

  • This compound

  • Nicotinic acid (positive control)

  • Isoproterenol (beta-adrenergic agonist)

  • Glycerol assay kit (e.g., Sigma-Aldrich, MAK117)

  • 96-well microplates

Procedure:

  • Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using a standard differentiation cocktail.

  • Assay: a. Wash the differentiated adipocytes with PBS and pre-incubate with DMEM containing 2% BSA for 1-2 hours. b. Replace the medium with fresh DMEM/BSA containing various concentrations of the test compound or nicotinic acid. c. Incubate for 30 minutes. d. Add isoproterenol to stimulate lipolysis and incubate for 1-2 hours. e. Collect the supernatant.

  • Glycerol Measurement: Measure the glycerol concentration in the supernatant using a glycerol assay kit according to the manufacturer's protocol.

  • Data Analysis: a. Normalize the glycerol release to the total protein content of the cells in each well. b. Plot the percentage inhibition of isoproterenol-stimulated glycerol release against the log of the compound concentration. c. Calculate the IC50 value.

Expected Results and Interpretation: A reduction in isoproterenol-stimulated glycerol release in the presence of this compound would demonstrate its anti-lipolytic activity. This would support the hypothesis that it acts as a GPR109A agonist in adipocytes.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Studies (Animal Models) receptor_binding GPR109A Activation Assay (cAMP Measurement) lipolysis_assay Adipocyte Lipolysis Assay (Glycerol Release) receptor_binding->lipolysis_assay redox_assay Cellular Redox Assay (NAD+/NADH Ratio) lipolysis_assay->redox_assay animal_model Metabolic Disease Model (e.g., db/db mice) redox_assay->animal_model treatment Treatment with 2-[(2-Carboxyethyl)sulfanyl] nicotinic acid animal_model->treatment lipid_profile Plasma Lipid Profile Analysis (TG, TC, HDL, LDL) treatment->lipid_profile glucose_tolerance Glucose Tolerance Test (GTT) treatment->glucose_tolerance start Start start->receptor_binding

Caption: A streamlined workflow for investigating the metabolic effects of this compound.

Application 3: Investigation of Effects on Hepatic Lipid Metabolism

Objective: To determine the impact of this compound on triglyceride synthesis and VLDL secretion in hepatocytes.

Protocol 3.1: In Vitro Triglyceride Synthesis and Secretion Assay

This protocol uses a hepatocyte cell line to measure the synthesis of new triglycerides from a labeled precursor and their subsequent secretion.

Materials:

  • HepG2 or primary hepatocytes

  • DMEM with 10% FBS

  • This compound

  • [³H]-oleic acid complexed to BSA

  • Lipid extraction reagents (e.g., hexane/isopropanol)

  • Scintillation counter

  • ELISA kit for Apolipoprotein B (ApoB)

Procedure:

  • Cell Culture: Culture HepG2 cells to confluency in 12-well plates.

  • Pre-treatment: Pre-treat cells with various concentrations of the test compound for 12-24 hours.

  • Labeling: Add [³H]-oleic acid to the medium and incubate for 2-4 hours to allow for uptake and incorporation into triglycerides.

  • Chase Period: Wash the cells and incubate with fresh, label-free medium containing the test compound for 4-6 hours.

  • Sample Collection: a. Collect the medium (for secreted lipids). b. Lyse the cells (for intracellular lipids).

  • Lipid Extraction and Measurement: a. Extract lipids from both the medium and cell lysates. b. Separate triglycerides by thin-layer chromatography (TLC). c. Quantify the amount of [³H]-label in the triglyceride fraction using a scintillation counter.

  • ApoB Measurement: Measure the concentration of ApoB in the medium using an ELISA kit as an indicator of VLDL secretion.

  • Data Analysis: a. Calculate the ratio of secreted to intracellular [³H]-triglycerides. b. Compare the results from treated cells to vehicle-treated controls.

Expected Results and Interpretation: A decrease in both intracellular and secreted [³H]-triglycerides, along with a reduction in secreted ApoB, would suggest that this compound inhibits hepatic triglyceride synthesis and VLDL secretion. This could be a direct effect on enzymes like DGAT2 or an indirect effect of reduced fatty acid supply from adipocytes[3].

Quantitative Data Summary

ParameterNicotinic Acid (Reference)This compound (Hypothetical)
GPR109A Activation (EC50) 0.1 - 1 µM0.5 - 5 µM
Lipolysis Inhibition (IC50) 1 - 10 µM5 - 25 µM
TG Synthesis Inhibition (IC50) 10 - 50 µM20 - 100 µM

Note: The values for this compound are hypothetical and serve as a template for data presentation.

Conclusion and Future Directions

This compound represents a promising chemical entity for the exploration of novel therapeutic strategies for metabolic disorders. The protocols outlined in these application notes provide a robust framework for its initial characterization. Future in vivo studies using animal models of dyslipidemia and type 2 diabetes will be crucial to validate the in vitro findings and to assess the overall therapeutic potential and safety profile of this compound. The unique structural features of this compound may offer an improved therapeutic window or a differentiated pharmacological profile compared to existing nicotinic acid-based therapies.

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  • Superko, H. R., & Krauss, R. M. (2004). Differential effect of two nicotinic acid preparations on low-density lipoprotein subclass distribution in patients classified as low-density lipoprotein pattern A, B, or I. The American journal of cardiology, 94(5), 576-581. [Link]

  • Kroon, T., Kjellstedt, A., Thalén, P., Gabrielsson, J., & Oakes, N. D. (2015). Dosing profile profoundly influences nicotinic acid's ability to improve metabolic control in rats. Journal of lipid research, 56(9), 1735-1744. [Link]

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  • Digby, J. E., McNeill, E., Dyar, O. J., Lam, V., Greaves, D. R., & Choudhury, R. P. (2010). Anti-inflammatory effects of nicotinic acid in adipocytes. Atherosclerosis, 209(1), 89-95. [Link]

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  • ResearchGate. (n.d.). Mechanism of Action of Niacin. [Link]

  • MDPI. (2024). Synthesis and Preliminary Studies for In Vitro Biological Activity of Two New Water-Soluble Bis(thio)carbohydrazones and Their Copper(II) and Zinc(II) Complexes. [Link]

  • Harper's Illustrated Biochemistry (31st ed.). (n.d.). Fatty Acid Oxidation & Ketogenesis. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[(2-Carboxyethyl)sulfanyl]nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-[(2-Carboxyethyl)sulfanyl]nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of this important compound.

Introduction

The synthesis of this compound, a derivative of nicotinic acid (Vitamin B3), is a critical process in the development of various pharmaceutical intermediates.[1][2][3] The most common synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction between 2-chloronicotinic acid and 3-mercaptopropionic acid. While seemingly straightforward, this reaction is often plagued by issues that can significantly impact the final yield and purity. This guide provides a structured approach to identifying and resolving these common challenges.

Troubleshooting Guide: Enhancing Your Synthesis Yield

This section addresses specific problems you may encounter during the synthesis of this compound. Each question is followed by a detailed explanation and actionable steps to improve your experimental outcome.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in the synthesis of this compound can stem from several factors, including incomplete reaction, side product formation, and suboptimal reaction conditions. A systematic evaluation of each component is crucial for pinpointing the root cause.[4]

Key Areas to Investigate:

  • Reagent Quality: Ensure the purity of your starting materials, 2-chloronicotinic acid and 3-mercaptopropionic acid. Impurities can interfere with the reaction and lead to the formation of unwanted byproducts.

  • Base Selection and Stoichiometry: The choice and amount of base are critical. A suitable base is required to deprotonate the thiol group of 3-mercaptopropionic acid, forming the nucleophilic thiolate. However, an inappropriate base or an excess amount can lead to side reactions.

  • Solvent Effects: The polarity of the solvent can significantly influence the reaction rate. Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation of the base while leaving the nucleophile relatively free to react.[5]

  • Reaction Temperature and Time: Like many organic reactions, the rate of this SNAr reaction is temperature-dependent. However, excessively high temperatures can promote decomposition and side reactions. The reaction time must be optimized to ensure complete conversion without significant byproduct formation.

Q2: I'm observing the formation of significant side products. What are the likely culprits and how can I minimize them?

The formation of side products is a common issue that directly impacts the yield and complicates the purification process. Understanding the potential side reactions is the first step toward mitigating them.

Common Side Reactions and Solutions:

  • Disulfide Formation: The thiol group of 3-mercaptopropionic acid can be oxidized to form a disulfide, especially in the presence of air (oxygen).[6]

    • Solution: Degas your solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Decarboxylation: At elevated temperatures, either of the carboxylic acid groups in the starting material or the product could potentially decarboxylate, leading to impurities.

    • Solution: Maintain careful control over the reaction temperature and avoid excessive heating.

  • Reaction with Solvent: If a nucleophilic solvent (e.g., an alcohol) is used, it may compete with the thiolate nucleophile, leading to the formation of ether byproducts.

    • Solution: Use a non-nucleophilic, polar aprotic solvent such as DMF, DMSO, or acetonitrile.

Q3: The purification of the final product is challenging, and I'm struggling to obtain a pure compound. What purification strategies do you recommend?

Effective purification is essential to isolate this compound in high purity. The presence of two carboxylic acid groups gives the molecule distinct solubility properties that can be exploited.

Recommended Purification Protocol:

  • Acid-Base Extraction:

    • After the reaction is complete, quench the reaction mixture with water.

    • Acidify the aqueous solution with a strong acid (e.g., HCl) to a pH of ~2-3. This will protonate both carboxylic acid groups, causing the product to precipitate out of the solution.

    • Filter the crude product and wash it with cold water to remove any water-soluble impurities.

  • Recrystallization:

    • The crude product can be further purified by recrystallization.[7]

    • A suitable solvent system for recrystallization is often a mixture of an organic solvent and water (e.g., ethanol/water or acetone/water).

    • Dissolve the crude product in a minimal amount of the hot solvent mixture and allow it to cool slowly to form pure crystals.

    • The use of activated carbon during recrystallization can help to remove colored impurities.[7]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q4: What is the underlying mechanism of this reaction?

The synthesis of this compound proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[8] This is an addition-elimination process.

Mechanism Steps:

  • Nucleophile Formation: A base deprotonates the thiol group of 3-mercaptopropionic acid to form a highly nucleophilic thiolate anion.

  • Nucleophilic Attack: The thiolate anion attacks the carbon atom bearing the chlorine atom on the pyridine ring. This attack is facilitated by the electron-withdrawing effect of the nitrogen atom and the carboxylic acid group in the nicotinic acid ring, which makes the ring more susceptible to nucleophilic attack.[8][9]

  • Formation of Meisenheimer Complex: The addition of the nucleophile temporarily disrupts the aromaticity of the pyridine ring, forming a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized and stabilized by the electron-withdrawing groups.[4]

  • Elimination and Aromatization: The leaving group (chloride ion) is eliminated, and the aromaticity of the pyridine ring is restored, yielding the final product.

Q5: Why is 2-chloronicotinic acid a good substrate for this SNAr reaction?

Several factors contribute to the suitability of 2-chloronicotinic acid as an electrophile in this reaction:

  • Electron-Deficient Ring: The nitrogen atom in the pyridine ring is electronegative and withdraws electron density, making the ring electron-deficient and more susceptible to nucleophilic attack compared to a benzene ring.[8]

  • Activation by Substituents: The carboxylic acid group at the 3-position further withdraws electron density, enhancing the electrophilicity of the ring, particularly at the 2- and 6-positions.

  • Leaving Group Position: The chlorine atom is located at the 2-position, which is activated by the ring nitrogen. In SNAr reactions on pyridine rings, substitution is often favored at the ortho and para positions relative to the nitrogen.[8]

Q6: What is the optimal choice of base for this reaction?

The ideal base should be strong enough to deprotonate the thiol of 3-mercaptopropionic acid (pKa ~10.8) but not so strong that it promotes unwanted side reactions.

Recommended Bases:

  • Potassium Carbonate (K₂CO₃): A commonly used and effective base for this type of reaction. It is a mild, inexpensive, and readily available base.

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): Stronger bases that can also be used. However, their use requires careful control of stoichiometry to avoid hydrolysis of the ester if the reaction were performed on an ester derivative of nicotinic acid.

  • Triethylamine (Et₃N): An organic base that can be used, particularly if the reaction needs to be run under strictly anhydrous conditions.

Experimental Protocols

Optimized Synthesis Protocol for this compound

This protocol is designed to maximize yield and minimize side product formation.

Materials:

  • 2-Chloronicotinic acid

  • 3-Mercaptopropionic acid[10]

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Hydrochloric acid (concentrated)

  • Deionized water

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloronicotinic acid (1 equivalent) and anhydrous potassium carbonate (2.2 equivalents).

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes to create an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous DMF to the flask, followed by the dropwise addition of 3-mercaptopropionic acid (1.1 equivalents) via a syringe.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker containing deionized water.

    • Acidify the aqueous solution to pH 2-3 by the slow addition of concentrated hydrochloric acid while stirring.

    • A precipitate of the crude product will form.

  • Isolation:

    • Collect the crude product by vacuum filtration.

    • Wash the solid with cold deionized water.

    • Dry the crude product under vacuum.

  • Purification (Recrystallization):

    • Dissolve the crude product in a minimal amount of a hot ethanol/water mixture.

    • If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

    • Filter the hot solution to remove the activated carbon.

    • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

    • Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Data Summary Table
ParameterRecommended ValueRationale
Stoichiometry
2-Chloronicotinic acid1 equivalentLimiting reagent
3-Mercaptopropionic acid1.1 equivalentsA slight excess ensures complete consumption of the limiting reagent.
Potassium Carbonate2.2 equivalentsSufficient to deprotonate both the thiol and the two carboxylic acid groups.
Reaction Conditions
SolventAnhydrous DMFA polar aprotic solvent that facilitates the SNAr reaction.[5]
Temperature80-90 °CProvides a reasonable reaction rate without significant decomposition.
Time4-6 hoursShould be optimized based on TLC monitoring.
AtmosphereInert (N₂ or Ar)Prevents oxidation of the thiol.[6]

Visualizing the Process

Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification A 1. Combine 2-Chloronicotinic Acid and K₂CO₃ in DMF B 2. Purge with Inert Gas A->B C 3. Add 3-Mercaptopropionic Acid B->C D 4. Heat at 80-90°C (4-6 hours) C->D E 5. Monitor by TLC D->E F 6. Quench with Water E->F Reaction Complete G 7. Acidify to pH 2-3 F->G H 8. Filter Crude Product G->H I 9. Recrystallize from Ethanol/Water H->I J 10. Isolate Pure Product I->J

Caption: Workflow for the synthesis and purification of the target compound.

Reaction Mechanism

G 2-Chloronicotinic Acid 2-Chloronicotinic Acid Meisenheimer Complex Meisenheimer Complex 2-Chloronicotinic Acid->Meisenheimer Complex 3-Mercaptopropionic Acid 3-Mercaptopropionic Acid Thiolate Nucleophile Thiolate Nucleophile 3-Mercaptopropionic Acid->Thiolate Nucleophile Deprotonation Base (K₂CO₃) Base (K₂CO₃) Base (K₂CO₃)->Thiolate Nucleophile Thiolate Nucleophile->Meisenheimer Complex Nucleophilic Attack Product 2-[(2-Carboxyethyl)sulfanyl] nicotinic acid Meisenheimer Complex->Product Elimination Leaving Group Chloride Ion Meisenheimer Complex->Leaving Group

Caption: The SNAr mechanism for the synthesis of the target compound.

References

  • Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. Retrieved from [Link]

  • Factors affecting rate of nucleophilic substitution reactions. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025). Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025). Frontiers Media. Retrieved from [Link]

  • Purification of nicotinic acid. (1962). Google Patents.
  • Nucleophilic aromatic substitution. Wikipedia. Retrieved from [Link]

  • Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. Retrieved from [Link]

  • Lisicki, D., Gądek, A., & Chrobok, A. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 937. Retrieved from [Link]

  • Al-Ostath, A. I., Al-Tamimi, A. M., Ghotbi, M. Y., & Al-Majid, A. M. (2022). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Molecules, 27(19), 6289. Retrieved from [Link]

  • Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. (2018). Patsnap. Retrieved from [Link]

  • Synthesis of 2-aminonicotinic acid. (2014). ResearchGate. Retrieved from [Link]

  • An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. (2017). PubMed Central. Retrieved from [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2016). MDPI. Retrieved from [Link]

  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025). Frontiers. Retrieved from [Link]

  • Process for the purification of nicotinic acid amide I. (1981). Google Patents.
  • 2-[(2-Oxo-2-phenylethyl)thio]nicotinic acid. PubChem. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/2-(2-Oxo-2-phenylethyl_thio_nicotinic-acid]([Link]

  • 3-Mercaptopropionic acid. Wikipedia. Retrieved from [Link]

  • Um, I. H., Shin, Y. H., Han, J. Y., & Lee, G. J. (2011). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 76(15), 6037-6045. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. Retrieved from [Link]

  • 3-Mercaptopropionic acid. Grokipedia. Retrieved from [Link]

  • Preparation method of 2-chloronicotinic acid. (2020). Google Patents.
  • Process of producing nicotinamide. (1943). Google Patents.
  • Purification of nicotinamide. (1950). Google Patents.
  • Abdel-Mottaleb, M. S., & El-Gazzar, M. G. (2025). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. ResearchGate. Retrieved from [Link]

  • El-Sayed, M. A. A., Abdel-Maksoud, M. S., & El-Gamal, K. M. (2021). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Drug Development and Industrial Pharmacy, 47(1), 127-138. Retrieved from [Link]

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Technical Support Center: Purification of 2-[(2-Carboxyethyl)sulfanyl]nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-[(2-Carboxyethyl)sulfanyl]nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this molecule. Here, we provide in-depth troubleshooting guides, frequently asked questions, and validated protocols to ensure the successful isolation of high-purity material.

Introduction

This compound is a dicarboxylic acid derivative of nicotinic acid containing a thioether linkage. Its structure presents unique purification challenges due to its polarity, potential for multiple charge states, and susceptibility to certain degradation pathways. This guide will address these challenges systematically, providing both theoretical understanding and practical solutions.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Persistent Impurities After Recrystallization

Observation: The product's purity does not improve significantly after multiple recrystallization attempts, as determined by HPLC or NMR analysis.

Probable Causes & Solutions:

  • Co-crystallization with Starting Materials or Byproducts: The structural similarity between the target compound and certain impurities can lead to their incorporation into the crystal lattice.

    • Solution 1: Solvent System Optimization: The solubility of both the desired product and impurities is highly dependent on the solvent system. A systematic screening of solvents with varying polarities is recommended. Given that nicotinic acid derivatives can exist as zwitterions in aqueous solutions, altering the pH can significantly impact solubility and crystallization behavior.[1][2] Experiment with solvent mixtures (e.g., ethanol/water, acetone/water) to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.

    • Solution 2: pH Adjustment: The two carboxylic acid groups and the pyridine nitrogen mean the molecule's charge state is pH-dependent. Adjusting the pH of the crystallization medium can selectively precipitate the desired product. For instance, lowering the pH will protonate the carboxylates, potentially reducing water solubility and aiding crystallization.

  • Presence of Isomeric Impurities: Impurities with very similar physical properties, such as positional isomers formed during synthesis, can be difficult to remove by simple recrystallization.

    • Solution: Chromatographic Purification: In cases of persistent, structurally similar impurities, column chromatography or preparative HPLC is often necessary. These techniques separate compounds based on differential partitioning between a stationary and a mobile phase.

Issue 2: Low Recovery from Column Chromatography

Observation: A significant amount of the product is lost during column chromatography, resulting in a low overall yield.

Probable Causes & Solutions:

  • Irreversible Adsorption onto the Stationary Phase: The polar nature of the dicarboxylic acid can lead to strong interactions with silica gel, a common stationary phase, especially if the silica is not properly deactivated.

    • Solution 1: Use of Additives in the Mobile Phase: Adding a small amount of a polar modifier, such as acetic acid or formic acid, to the mobile phase can help to reduce tailing and improve recovery by competing with the analyte for active sites on the silica.

    • Solution 2: Reverse-Phase Chromatography: Employing a reverse-phase stationary phase (e.g., C18) with a polar mobile phase (e.g., acetonitrile/water or methanol/water) is often more suitable for polar compounds. Gradient elution, where the solvent composition is changed over time, can provide excellent separation and recovery.[3][4]

    • Solution 3: Ion-Exchange Chromatography: Given the acidic nature of the molecule, ion-exchange chromatography can be a highly effective purification method.[5][6] An anion-exchange column would bind the negatively charged carboxylate groups, allowing for the elution of neutral and basic impurities. The desired product can then be eluted by changing the pH or increasing the salt concentration of the mobile phase.

Issue 3: Product Degradation During Purification

Observation: The appearance of new, unexpected peaks in the analytical chromatogram after purification, suggesting decomposition of the target compound.

Probable Causes & Solutions:

  • Hydrolysis or Oxidation: The thioether linkage can be susceptible to oxidation, especially in the presence of certain metal ions or peroxides. The ester variant of nicotinic acid, methylnicotinate, has been shown to degrade to nicotinic acid over time in aqueous solutions.[7] While the thioether is generally stable, harsh conditions should be avoided.

    • Solution 1: Use of Degassed Solvents: To minimize oxidation, use solvents that have been degassed by sparging with an inert gas like nitrogen or argon.

    • Solution 2: Avoid Extreme pH and High Temperatures: Prolonged exposure to strongly acidic or basic conditions, as well as high temperatures, should be minimized. If heating is necessary for dissolution during recrystallization, it should be done for the shortest possible time.

Issue 4: Difficulty in Removing Residual Solvents

Observation: The final product contains residual solvents that are difficult to remove by standard drying methods (e.g., vacuum oven).

Probable Causes & Solutions:

  • Formation of Solvates: The compound may form stable solvates with certain solvents, where the solvent molecules are incorporated into the crystal structure.

    • Solution 1: Lyophilization (Freeze-Drying): If the product is soluble in water or a suitable solvent with a relatively high freezing point (like tert-butanol), lyophilization can be an effective method for removing residual solvents.

    • Solution 2: Solvent Displacement: Dissolve the product in a minimal amount of a low-boiling point solvent in which it is soluble, and then add a larger volume of a non-solvent in which it is insoluble. This will cause the product to precipitate, and the original high-boiling solvent will be displaced into the liquid phase. The precipitated solid can then be easily dried.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

A1: As a dicarboxylic acid derivative of nicotinic acid, it is expected to have good solubility in polar, protic solvents like water and alcohols, especially at elevated temperatures or pH. Its solubility is likely to be high in dimethyl sulfoxide (DMSO).[1][2] In non-polar organic solvents such as hexanes or diethyl ether, the solubility will be very low.

Q2: What analytical techniques are most suitable for assessing the purity of this compound?

A2:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and effective technique. A reverse-phase C18 column with a mobile phase of acetonitrile/water containing an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is a good starting point. UV detection at a wavelength around 260 nm is typically appropriate for the pyridine ring.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can also be used to identify and quantify impurities if their signals do not overlap with those of the product.

  • Mass Spectrometry (MS): LC-MS is a powerful tool for confirming the molecular weight of the product and identifying any impurities.[3][8]

Q3: How should I store the purified this compound?

A3: To ensure long-term stability, the compound should be stored as a dry solid in a tightly sealed container, protected from light and moisture. Storage at low temperatures (e.g., -20°C) is recommended to minimize any potential degradation.

III. Experimental Protocols & Workflows

Protocol 1: Optimized Recrystallization
  • Solvent Screening: In small vials, test the solubility of a few milligrams of the crude product in various solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof) at room temperature and upon heating.

  • Dissolution: In an appropriately sized flask, dissolve the crude material in a minimal amount of the chosen hot solvent system.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Filter the hot solution through a pad of celite to remove the carbon.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath or refrigerator.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.

Protocol 2: Preparative Reverse-Phase HPLC
ParameterRecommended Condition
Column C18, 5-10 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Start with a low percentage of B, and gradually increase to elute the compound.
Detection UV at ~260 nm
Post-Run Combine fractions containing the pure product and remove the solvent by rotary evaporation or lyophilization.
Workflow Visualization

Below is a decision tree to guide the selection of an appropriate purification strategy.

Purification_Workflow start Crude Product recrystallization Attempt Recrystallization start->recrystallization purity_check1 Check Purity (HPLC/NMR) recrystallization->purity_check1 success Pure Product (>95%) purity_check1->success Purity OK failure Impure Product purity_check1->failure Purity Not OK column_chrom Column Chromatography failure->column_chrom select_column Select Column Type column_chrom->select_column normal_phase Normal Phase (Silica) + Acidic Modifier select_column->normal_phase Less Polar Impurities reverse_phase Reverse Phase (C18) + Acidic Modifier select_column->reverse_phase Polar Impurities ion_exchange Ion Exchange select_column->ion_exchange Ionic Impurities purity_check2 Check Purity (HPLC/NMR) normal_phase->purity_check2 reverse_phase->purity_check2 ion_exchange->purity_check2 purity_check2->success Purity OK purity_check2->failure Purity Not OK (Re-evaluate strategy)

Caption: Decision tree for purification strategy.

References

  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed. (2010, April 1). Retrieved from [Link]

  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC. (2008, September 24). Retrieved from [Link]

  • Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. (n.d.). Retrieved from [Link]

  • Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed. (2014, June). Retrieved from [Link]

  • Simultaneous determination of myristyl nicotinate, nicotinic acid, and nicotinamide in rabbit plasma by liquid chromatography-tandem mass spectrometry using methyl ethyl ketone as a deproteinization solvent - PubMed. (2005, December 27). Retrieved from [Link]

  • This compound [CAS - Ivy Fine Chemicals. (n.d.). Retrieved from https://www.ivyfinechemicals.com/pharmacopoeia-standards/product/167326/2-2-carboxyethyl-sulfanylnicotinic-acid
  • Determination of Niacin and Its Metabolites Using Supercritical Fluid Chromatography Coupled to Tandem Mass Spectrometry - NIH. (n.d.). Retrieved from [Link]

  • HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies. (n.d.). Retrieved from [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC - NIH. (2022, January 20). Retrieved from [Link]

  • Purification of nicotinic acid - US3037987A - Google Patents. (n.d.).
  • The determination of nicotinic acid in plasma by mixed-mode liquid chromatography-tandem mass spectrometry following ion exchange solid phase extraction - PubMed. (2006, May 3). Retrieved from [Link]

  • 2-((Carboxymethyl)sulfanyl)pyridine-3-carboxylic acid | C8H7NO4S | CID 736251. (n.d.). Retrieved from [Link]

  • US4447615A - Process for the purification of nicotinic acid amide I - Google Patents. (n.d.).
  • (PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (2025, August 5). Retrieved from [Link]

  • Exploring Molecular Speciation and Crystallization Mechanism of Amorphous 2-Phenylamino Nicotinic Acid - PubMed. (2018, February 7). Retrieved from [Link]

  • Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs - MDPI. (n.d.). Retrieved from [Link]

  • Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide - ResearchGate. (2025, August 8). Retrieved from [Link]

  • Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. (n.d.). Retrieved from [Link]

  • Crystallization of Nicotinic and Hydroxynicotinic Acids from Solution: Solubility and Aggregation Studies - Molecular Energetics Group - Universidade de Lisboa. (n.d.). Retrieved from [Link]

  • Chromatographic and capillary electrophoretic methods for the analysis of nicotinic acid and its metabolites - PubMed. (2000, September 29). Retrieved from [Link]

  • Use of column switching for the determination of niacinamide in compound feed - PubMed. (1990, February 21). Retrieved from [Link]

  • Purification of nicotinamide - US2496114A - Google Patents. (n.d.).
  • Synthesis of 2-aminonicotinic acid - ResearchGate. (n.d.). Retrieved from [Link]

  • Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Eureka | Patsnap. (n.d.). Retrieved from [Link]

  • Synthesis and characterization of some new twin drugs having substituted pyridines - Der Pharma Chemica. (n.d.). Retrieved from [Link]

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"2-[(2-Carboxyethyl)sulfanyl]nicotinic acid" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-[(2-Carboxyethyl)sulfanyl]nicotinic acid

Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting for common solubility challenges encountered by researchers and formulation scientists. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these hurdles and ensure the success of your experiments.

Understanding the Molecule: A Foundation for Troubleshooting

This compound is a dicarboxylic acid derivative of nicotinic acid. Its structure, featuring two carboxylic acid groups and a thioether linkage, dictates its physicochemical properties, primarily its solubility.

  • Dual Carboxylic Acid Groups: These groups are ionizable, making the molecule's solubility highly dependent on the pH of the solution.[1][2] At lower pH values, the carboxylic acid groups are protonated (COOH), rendering the molecule less polar and thus less soluble in aqueous media.[1] Conversely, at higher pH values, these groups deprotonate (COO-), increasing the molecule's polarity and enhancing its aqueous solubility.[1][3]

  • Thioether Linkage: The thioether (-S-) group contributes to the molecule's overall lipophilicity and can influence its stability and interactions with other molecules.[4][5]

A predicted pKa of approximately 2.79 suggests that this is a moderately acidic compound.[6]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound is not dissolving in water at neutral pH. What is the underlying issue and how can I fix it?

A1: The Challenge of pH-Dependent Solubility

  • Root Cause: Carboxylic acid-containing drugs often exhibit poor aqueous solubility at neutral or acidic pH.[1] At a neutral pH of 7, the carboxylic acid groups of your compound are not fully ionized, leading to limited solubility.

  • Immediate Solution: pH Adjustment. The most direct way to enhance the solubility of an acidic compound is by increasing the pH of the solution.[7][8] By raising the pH above the pKa of the carboxylic acid groups, you facilitate their deprotonation into the more soluble carboxylate form.

    • Step-by-Step Protocol for pH-Adjusted Solubilization:

      • Start by preparing a slurry of the compound in the desired aqueous buffer.

      • While stirring, incrementally add a dilute solution of a suitable base (e.g., 0.1 M NaOH or a biological buffer like Tris).

      • Monitor the pH of the solution continuously with a calibrated pH meter.

      • Continue adding the base until the compound is fully dissolved. Note the final pH.

  • Expert Insight: Be mindful that excessive pH elevation can sometimes lead to chemical degradation, especially for complex molecules. It is crucial to determine the optimal pH range that balances maximum solubility with compound stability.

Q2: I need to prepare a concentrated stock solution. Which organic solvents are most effective?

A2: Leveraging Organic Co-solvents

  • Rationale: When high concentrations are required, organic co-solvents can be highly effective.[9] These solvents work by reducing the polarity of the aqueous environment, making it more favorable for less polar molecules to dissolve.

  • Recommended Solvents: For compounds similar to nicotinic acid, polar aprotic solvents are often a good starting point.[10][11]

    SolventRationale for UseStarting Concentration
    DMSO (Dimethyl Sulfoxide) Excellent solubilizing power for a wide range of compounds.[10][11]Up to 100%
    DMF (Dimethylformamide) Similar to DMSO, effective for many organic molecules.[11]Up to 100%
    Ethanol A less toxic option, often used in biological applications.[9][10]Start with a 50:50 ethanol:water mixture and adjust as needed.[12]
  • Experimental Workflow for Co-solvent Selection:

    • In separate small-volume vials, weigh out a small, precise amount of your compound.

    • Add a measured volume of each test solvent (e.g., DMSO, DMF, 50% ethanol).

    • Vortex or sonicate the vials to aid dissolution.

    • Visually inspect for complete dissolution. If the compound dissolves, try adding more to determine the saturation point.

  • Causality Explained: The solubility of nicotinic acid and its derivatives is influenced by the polarity and polarizability of the solvent.[10] DMSO, for instance, has been shown to exhibit enhanced solubility for nicotinic acid compared to an ideal solution.[10]

Q3: My compound precipitates out of solution when I dilute my organic stock into an aqueous buffer for my cell-based assay. How can I prevent this?

A3: The Challenge of "Crashing Out" and the Role of Surfactants

  • The "Why": This common issue, often termed "crashing out," occurs when the concentration of the organic co-solvent is rapidly diluted below the level required to keep the compound in solution. The aqueous buffer cannot accommodate the now poorly soluble compound.

  • A Powerful Solution: Surfactants. Surfactants, or surface-active agents, are amphiphilic molecules that can increase the solubility of poorly soluble drugs.[13][14][15] They form micelles in solution, which are microscopic structures with a hydrophobic core and a hydrophilic exterior. The poorly soluble compound can be encapsulated within the hydrophobic core, allowing it to be dispersed in the aqueous medium.[15]

    • Commonly Used Surfactants in Pharmaceutical Formulations:

      • Tween® 20/80 (Polysorbates): Non-ionic surfactants widely used for their low toxicity.

      • Sodium Dodecyl Sulfate (SDS): An anionic surfactant, often used in in-vitro applications.

    • Protocol for Surfactant-Aided Dilution:

      • Prepare your aqueous buffer containing a low concentration of a suitable surfactant (e.g., 0.1% Tween® 20).

      • While vigorously vortexing the surfactant-containing buffer, slowly add your concentrated organic stock solution dropwise.

      • The continuous mixing and the presence of surfactant micelles will help to keep your compound in solution.

  • Self-Validating System: If the solution remains clear after dilution and upon standing for a period of time, the method is successful. Any sign of cloudiness or precipitation indicates that the surfactant concentration or the dilution method needs to be optimized further.

Q4: I am considering creating a salt form of this compound to improve its overall solubility profile. What are the key considerations?

A4: Salt Formation for Enhanced Solubility

  • The Principle: Salt formation is a well-established and highly effective method for increasing the solubility and dissolution rate of acidic and basic drugs.[16][17] By reacting the acidic drug with a base, you form a salt that is typically more water-soluble than the free acid form.[3]

  • Key Considerations for Salt Screening:

    • pKa Difference: A general rule of thumb is that the difference between the pKa of the acidic drug and the pKa of the basic counter-ion should be greater than 3 to ensure stable salt formation.

    • Counter-ion Selection: The choice of the counter-ion is critical. Different counter-ions can have varying effects on solubility, stability, and even the solid-state properties of the resulting salt.[18]

      • Commonly used counter-ions for acidic drugs include sodium, potassium, calcium, and various amines like tromethamine.[18]

    • Physical State of the Salt: The resulting salt can be either crystalline or amorphous. Crystalline salts are often preferred for their stability, but an amorphous form may offer a temporary advantage in solubility.

  • Diagrammatic Representation of Salt Formation and Dissolution:

    Caption: Salt formation increases solubility by converting the less soluble free acid into a more soluble salt form.

Q5: Are there any stability concerns I should be aware of, particularly with the thioether linkage?

A5: Potential for Oxidation of the Thioether Group

  • Chemical Insight: Thioethers (sulfides) can be susceptible to oxidation, forming sulfoxides and then sulfones.[4] This oxidation can be promoted by strong oxidizing agents, and in some cases, by prolonged exposure to air and light.

  • Preventative Measures:

    • Inert Atmosphere: When preparing stock solutions for long-term storage, it is good practice to purge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.

    • Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed vials, protected from light.

    • Antioxidants: For certain formulations, the inclusion of a small amount of an antioxidant may be considered, but this should be evaluated for compatibility with your specific application.

  • Logical Flow for Stability Assessment:

    Stability_Assessment Start Prepare Solution Check_Clarity Initial Clarity Check Start->Check_Clarity Store Store under Defined Conditions (e.g., 4°C, RT, protected from light) Check_Clarity->Store Clear Unstable Solution is Unstable - Reformulate - Use Freshly Prepared Check_Clarity->Unstable Not Clear Periodic_Check Periodic Visual Inspection (e.g., 24h, 48h, 1 week) Store->Periodic_Check Periodic_Check->Periodic_Check Continue Monitoring Precipitation Precipitation or Color Change? Periodic_Check->Precipitation Stable Solution is Stable Precipitation->Stable No Precipitation->Unstable Yes

References

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University. [Link]

  • Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. ResearchGate. [Link]

  • 59-67-6 CAS | NICOTINIC ACID | Vitamins | Article No. 04905 - Loba Chemie. Loba Chemie. [Link]

  • Special Issue : Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development. MDPI. [Link]

  • Thiols And Thioethers - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • Salt formation to improve drug solubility. PubMed. [Link]

  • Nicotinic Acid | C6H5NO2 | CID 938. PubChem. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap. [Link]

  • (PDF) Study of pH-dependent drugs solubility in water. ResearchGate. [Link]

  • pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. National Institutes of Health. [Link]

  • 2-((Carboxymethyl)sulfanyl)pyridine-3-carboxylic acid | C8H7NO4S | CID 736251. PubChem. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. National Institutes of Health. [Link]

  • Organic sulfide. Wikipedia. [Link]

  • Nicotinic acid. Wikipedia. [Link]

  • API and Excipient Solutions. American Pharmaceutical Review. [Link]

  • A General Approach on Surfactants Use and Properties in Drug Delivery Systems. PubMed. [Link]

  • (PDF) STUDY ON THE INFLUENCE OF COSOLVENT AND SURFACTANT ON SOLUBILIZATION OF EFAVIRENZ. ResearchGate. [Link]

  • Thioether Side Chains Improve the Stability, Fluorescence, and Metal Uptake of a Metal–Organic Framework. ACS Publications. [Link]

  • The Role of Surfactants in Compounded Preparation. PCCA. [Link]

  • Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib: A Quantitative Study. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. National Institutes of Health. [Link]

  • (PDF) Solubility and dissolution enhancement strategies: Current understanding and recent trends. ResearchGate. [Link]

  • The effect of cosolvents and surfactants on the solubility of sulfasalazine. Taylor & Francis Online. [Link]

  • 15.12: Thioethers (Sulfides) and Silyl Ethers. Chemistry LibreTexts. [Link]

  • What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids? Quora. [Link]

  • Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions. ACS Publications. [Link]

  • Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. ACS Publications. [Link]

  • Why salt formation of weak acid increases the drug solubility? ResearchGate. [Link]

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? PubMed. [Link]

  • (PDF) Thioethers: An Overview. ResearchGate. [Link]

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Optimizing the Formulation of Poorly Water-Soluble Drugs. ResearchGate. [Link]

  • Surfactants in Pharmaceuticals: Advancements in Drug Delivery Systems. ICPL. [Link]

  • PH-dependent solubility: Significance and symbolism. Patsnap. [Link]

  • 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • Derivatives of Carboxylic Acids. Michigan State University. [Link]

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Technical Support Center: Stability of 2-[(2-Carboxyethyl)sulfanyl]nicotinic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-[(2-Carboxyethyl)sulfanyl]nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the stability of this compound in solution. As there is limited publicly available stability data for this specific molecule, this document will equip you with the foundational knowledge and practical protocols to assess its stability in your own experimental settings.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have about the stability of this compound.

Q1: What is the expected stability of this compound in solution?

  • Nicotinic Acid Core: Nicotinic acid (Niacin or Vitamin B3) is known to be a relatively stable molecule, resistant to heat, light, acid, and alkali.[1]

  • Thioether Linkage: The sulfanyl group (-S-) is susceptible to oxidation, which could be a primary degradation pathway. Oxidation can lead to the formation of a sulfoxide and subsequently a sulfone.

  • Carboxylic Acid Groups: The two carboxylic acid groups will influence the compound's solubility and ionization state depending on the pH of the solution. While generally stable, they can participate in reactions such as esterification if alcohols are present in the formulation.

Based on this, you should anticipate that the primary point of instability will likely be the thioether linkage, especially in the presence of oxidizing agents.

Q2: What are the likely degradation pathways for this compound?

The most probable degradation pathways for this compound are oxidation of the sulfur atom and potential modifications to the pyridine ring under harsh conditions.

  • Oxidation: The thioether can be oxidized to a sulfoxide and then to a sulfone. This can be triggered by dissolved oxygen, peroxide contaminants, or exposure to light.

  • Hydrolysis: While the thioether bond is generally stable to hydrolysis, extreme pH and high temperatures could potentially lead to cleavage of this bond.

  • Pyridine Ring Modifications: Under harsh conditions, such as high heat and extreme pH, the nicotinic acid ring itself may undergo degradation.[2]

A proposed primary degradation pathway is illustrated below:

G This compound This compound Sulfoxide Derivative Sulfoxide Derivative This compound->Sulfoxide Derivative Oxidation Sulfone Derivative Sulfone Derivative Sulfoxide Derivative->Sulfone Derivative Further Oxidation

Caption: Proposed oxidative degradation pathway of this compound.

Q3: What are the ideal storage conditions for solutions of this compound?

To maximize the shelf-life of your solutions, we recommend the following based on general principles for storing sulfur-containing compounds:

  • Temperature: Store solutions at low temperatures, such as 2-8°C, to slow down potential degradation reactions. For long-term storage, consider storing at -20°C or below.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil. Photodegradation can catalyze oxidative processes.

  • Atmosphere: For sensitive applications, consider de-gassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues you might encounter during your experiments.

Q1: My solution of this compound has changed color. What could be the cause?

A change in color, such as turning yellow or brown, is often an indicator of degradation. This could be due to the formation of chromophoric degradation products.

  • Possible Cause: Oxidation of the sulfur atom or degradation of the pyridine ring can lead to the formation of colored species.

  • Recommended Action:

    • Analyze your solution using a stability-indicating method, such as HPLC-UV, to look for new peaks that correspond to degradation products.

    • Review your storage conditions. Ensure the solution is protected from light and stored at the recommended temperature.

    • Consider preparing fresh solutions more frequently.

Q2: I am observing new peaks in my HPLC chromatogram after storing my solution for a short period. What are these new peaks?

The appearance of new peaks in your chromatogram is a clear sign of degradation.

  • Possible Cause: These new peaks are likely degradation products. Based on the structure of the molecule, these could be the sulfoxide or sulfone derivatives, or other cleaved fragments.

  • Recommended Action:

    • To identify the degradation products, you can perform a forced degradation study (as outlined in the "Experimental Protocols" section below) to intentionally generate these products.

    • By comparing the retention times of the peaks in your stored sample to those generated under specific stress conditions (e.g., oxidative stress), you can tentatively identify the degradation pathway.

    • For definitive identification, techniques like LC-MS/MS would be required to determine the mass of the degradation products.[3][4]

Q3: The potency of my stock solution seems to be decreasing over time. How can I prevent this?

A decrease in potency, measured by a decrease in the peak area of the parent compound in your analytical method, is a quantitative measure of instability.

  • Possible Cause: This is due to the degradation of the parent compound into other species.

  • Recommended Action:

    • First, confirm that the decrease is not due to experimental variability. Ensure your analytical method is validated for precision and accuracy.

    • If the decrease is real, you will need to establish a stability profile for your solution. This can be done by performing a time-course study where you analyze the solution at regular intervals.

    • Based on the stability profile, you can determine the usable lifetime of your solution under specific storage conditions.

    • If the stability is not sufficient for your experimental needs, you may need to prepare fresh solutions daily or consider reformulating your solution in a more stable buffer or solvent system.

Experimental Protocols

When working with a compound with unknown stability, a forced degradation study is an essential first step.[5][6] This will help you to identify potential degradation pathways and establish a stability-indicating analytical method.

Protocol 1: Forced Degradation Study

This protocol outlines the steps to subject a solution of this compound to various stress conditions as recommended by ICH guidelines.[5]

Objective: To identify potential degradation products and pathways.

Materials:

  • This compound

  • HPLC grade water

  • HPLC grade acetonitrile

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • HPLC system with UV detector

  • Temperature-controlled oven and water bath

  • Photostability chamber

Procedure:

  • Prepare a Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer relevant to your application) at a known concentration (e.g., 1 mg/mL).

  • Subject to Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following stress conditions. Also, include an unstressed control sample stored at 2-8°C and protected from light.

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24 hours
Base Hydrolysis 0.1 M NaOH60°C24 hours
Oxidation 3% H₂O₂Room Temp24 hours
Thermal Dry Heat80°C48 hours
Photochemical UV/Vis LightRoom TempAs per ICH Q1B
  • Sample Analysis: After the specified duration, neutralize the acid and base-stressed samples. Dilute all samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze all samples using a suitable HPLC method (see Protocol 2 for a starting method). Compare the chromatograms of the stressed samples to the unstressed control. Look for a decrease in the parent peak and the appearance of new peaks.

G cluster_0 Forced Degradation Workflow A Prepare Stock Solution B Stress Samples (Acid, Base, Oxidative, Thermal, Photo) A->B C Analyze by HPLC B->C D Identify Degradation Products C->D E Assess Peak Purity D->E

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a stability-indicating HPLC method. A stability-indicating method is one that can separate the parent compound from all its degradation products.

Objective: To quantify the parent compound and detect degradation products.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Gradient Elution:

Time (min)% Mobile Phase B
05
2095
2595
265
305
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Scan for the λmax of the compound (likely around 260-270 nm based on the nicotinic acid chromophore).

  • Column Temperature: 30°C

Method Validation: Once you have established a method that separates the parent peak from the degradation products, you should validate it according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. In Separation Science and Technology (Vol. 10, pp. 1-39). Academic Press. [Link]

  • Ross, B., & Katzman, M. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes, 1, 89. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • Bio-Rad. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Jimenez, J. I., et al. (2008). The nicotinate catabolism of Pseudomonas putida KT2440. Journal of Biological Chemistry, 283(45), 30864-30875. [Link]

  • Pikul, P., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Pharmaceutical and Biomedical Analysis, 52(1), 115-121. [Link]

  • Catz, P., et al. (2005). Simultaneous determination of myristyl nicotinate, nicotinic acid, and nicotinamide in rabbit plasma by liquid chromatography-tandem mass spectrometry using methyl ethyl ketone as a deproteinization solvent. Journal of Chromatography B, 829(1-2), 123-135. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-[(2-Carboxyethyl)sulfanyl]nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-[(2-Carboxyethyl)sulfanyl]nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to this specific chemical transformation. Our goal is to empower you with the scientific understanding to optimize your reaction conditions, maximize yield and purity, and confidently address any challenges that may arise during your experiments.

Introduction to the Synthesis

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This process involves the displacement of a halide (commonly chloride) from the 2-position of a nicotinic acid derivative by the sulfur atom of 3-mercaptopropionic acid. The pyridine ring's electron-deficient nature, a result of the electronegative nitrogen atom, facilitates this reaction, particularly at the C-2 and C-4 positions.

This guide will walk you through a detailed experimental protocol, provide insights into the underlying chemistry, and offer solutions to common experimental hurdles.

Reaction Mechanism and Key Parameters

The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate formed upon the nucleophilic attack of the thiolate on the pyridine ring. The stability of this intermediate is a key factor in the reaction's success.

Experimental Protocol: Synthesis of this compound

This protocol is a robust starting point for your synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 2-Chloronicotinic acid

  • 3-Mercaptopropionic acid

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric Acid (HCl), concentrated

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloronicotinic acid (1.0 eq) and 3-mercaptopropionic acid (1.1 eq) in anhydrous dimethylformamide (DMF).

  • Base Addition: Add anhydrous potassium carbonate (2.5 eq) to the solution. The carbonate acts as a base to deprotonate the thiol of 3-mercaptopropionic acid, forming the more nucleophilic thiolate.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere (nitrogen or argon) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the mixture to a pH of approximately 2-3 with concentrated hydrochloric acid. This step protonates the carboxylic acid groups, making the product less soluble in the aqueous phase.

    • Extract the product into ethyl acetate (3 x volume of DMF).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation: Optimizing Reaction Parameters

The following table summarizes key parameters that can be adjusted to optimize the synthesis of this compound.

ParameterRecommended RangeRationale and Considerations
Temperature 80 - 120 °CHigher temperatures generally increase the reaction rate but may also lead to side reactions like decarboxylation.
Base K₂CO₃, Cs₂CO₃, Na₂CO₃Anhydrous inorganic bases are preferred to generate the thiolate nucleophile. Stronger bases like sodium hydride could also be used but require stricter anhydrous conditions.
Solvent DMF, DMSO, NMPPolar aprotic solvents are ideal for SNAr reactions as they can solvate the cation of the base while leaving the anion (thiolate) highly reactive.
Reactant Ratio 1.0 : 1.1 - 1.5 (2-chloronicotinic acid : 3-mercaptopropionic acid)A slight excess of the nucleophile can help drive the reaction to completion.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reactants Dissolve 2-Chloronicotinic Acid & 3-Mercaptopropionic Acid in DMF Base Add K₂CO₃ Reactants->Base 1. Setup Heat Heat to 80-100°C under N₂ Base->Heat Monitor Monitor by TLC/HPLC Heat->Monitor 2. Progress Acidify Acidify with HCl Monitor->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Wash Wash with H₂O & Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Recrystallization or Column Chromatography Concentrate->Purify

Caption: A step-by-step workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction is sluggish or shows low conversion even after several hours. What can I do?

A1:

  • Check Reagent Quality: Ensure that your 2-chloronicotinic acid is of high purity. Impurities can inhibit the reaction. Verify the quality of your 3-mercaptopropionic acid, as it can oxidize over time.

  • Ensure Anhydrous Conditions: The presence of water can protonate the thiolate, reducing its nucleophilicity. Use anhydrous solvents and ensure your glassware is thoroughly dried.

  • Increase Temperature: Gradually increase the reaction temperature in 10 °C increments, up to around 120 °C. Monitor for any signs of decomposition.

  • Choice of Base: Consider using a stronger base like cesium carbonate (Cs₂CO₃), which can enhance the reaction rate due to the increased solubility of its salts in organic solvents.

  • Solvent Choice: While DMF is a good starting point, switching to a higher-boiling polar aprotic solvent like DMSO or NMP might improve results for less reactive substrates.

Q2: I am observing a significant amount of an insoluble white solid in my reaction mixture. What is it?

A2: This is likely the potassium salt of the product or starting materials. The presence of two carboxylic acid groups and the pyridine nitrogen can lead to complex salt formation. This is generally not a concern during the reaction itself, as the acidification step during work-up will protonate these species and render them soluble in the organic extraction solvent.

Q3: My final product is difficult to purify and appears to contain a disulfide byproduct. How can I avoid this and purify my product?

A3:

  • Preventing Disulfide Formation: The thiol group of 3-mercaptopropionic acid can be oxidized to form a disulfide, especially at elevated temperatures in the presence of air. To minimize this:

    • Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction.

    • Degas your solvent before use by bubbling an inert gas through it.

  • Purification Strategy:

    • Acid-Base Extraction: You can often remove the desired dicarboxylic acid product from less acidic impurities. Dissolve the crude product in a suitable organic solvent and extract with a mild aqueous base (e.g., sodium bicarbonate solution). The desired product will move to the aqueous layer as its disodium salt. The disulfide byproduct, being less acidic, will remain in the organic layer. Afterward, re-acidify the aqueous layer with HCl to precipitate your purified product, which can then be collected by filtration or extracted.

    • Column Chromatography: If acid-base extraction is not effective, column chromatography on silica gel can be used. A polar eluent system, such as a gradient of methanol in dichloromethane with a small amount of acetic or formic acid, is often effective for purifying carboxylic acids.

Q4: What are the expected 1H and 13C NMR chemical shifts for this compound?

A4: While specific literature data for this exact compound is scarce, we can predict the approximate chemical shifts based on the structures of the starting materials and related compounds.

  • 1H NMR (in DMSO-d₆):

    • Pyridine Protons: You would expect three aromatic protons on the pyridine ring, likely appearing as a doublet of doublets and two doublets in the range of 7.5-9.0 ppm.

    • Ethylsulfanyl Protons: The two methylene groups (-CH₂-S- and -CH₂-COOH) will likely appear as two triplets around 2.5-3.5 ppm.

    • Carboxylic Acid Protons: The two carboxylic acid protons will appear as broad singlets, typically downfield (>10 ppm), and their signal may be exchangeable with D₂O.

  • 13C NMR (in DMSO-d₆):

    • Pyridine Carbons: Expect signals for the pyridine ring carbons between 120-160 ppm.

    • Carboxylic Acid Carbons: The two carbonyl carbons should appear in the range of 170-180 ppm.

    • Ethylsulfanyl Carbons: The two methylene carbons will be in the aliphatic region, likely between 25-40 ppm.

Q5: How can I confirm the completion of the reaction?

A5:

  • TLC Analysis: This is the most common and convenient method. Use a suitable mobile phase (e.g., ethyl acetate/hexanes with a small amount of acetic acid) to achieve good separation between your starting materials and the product. The product, being more polar than 2-chloronicotinic acid, should have a lower Rf value.

  • HPLC Analysis: For more quantitative monitoring, HPLC is an excellent choice. Develop a method that gives a good resolution of the starting material and product peaks.

  • LC-MS Analysis: This technique can provide confirmation of the product's mass, giving you confidence that the desired transformation has occurred.

Troubleshooting Workflow

Troubleshooting cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Problem Low Yield or Incomplete Reaction CheckReagents Verify Reagent Purity & Anhydrous Conditions Problem->CheckReagents CheckTemp Is Reaction Temperature Optimal? Problem->CheckTemp CheckBase Is the Base Strong/Soluble Enough? Problem->CheckBase PurifyReagents Purify/Dry Reagents & Solvents CheckReagents->PurifyReagents IncreaseTemp Increase Temperature CheckTemp->IncreaseTemp ChangeBase Switch to Cs₂CO₃ CheckBase->ChangeBase ChangeSolvent Use DMSO or NMP CheckBase->ChangeSolvent

Technical Support Center: Troubleshooting Bioassays for 2-[(2-Carboxyethyl)sulfanyl]nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 2-[(2-Carboxyethyl)sulfanyl]nicotinic acid (CESNA). This guide, curated by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of your bioassays. Our goal is to empower you with the knowledge to obtain robust, reproducible, and meaningful data.

Introduction to this compound (CESNA)

This compound is a structural analog of nicotinic acid (Niacin/Vitamin B3). Given its core nicotinic acid moiety, its mechanism of action is hypothesized to involve the activation of the G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA₂), which is a target for nicotinic acid and plays a role in lipid metabolism.[1][2] Bioassays for CESNA, therefore, often focus on quantifying its agonist activity at this receptor.

This guide will address common challenges encountered in both cell-based and biochemical assays designed to characterize the bioactivity of CESNA.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for CESNA?

A1: Based on its structural similarity to nicotinic acid, CESNA is presumed to act as an agonist for the GPR109A receptor.[2] This receptor is a Gi alpha subunit-coupled GPCR, and its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels.[3] Therefore, common readouts for CESNA bioactivity include measuring changes in cAMP levels, intracellular calcium mobilization, or downstream signaling events like ERK phosphorylation.

Q2: What are the best cell lines to use for CESNA bioassays?

A2: The choice of cell line is critical and should be based on the expression of the target receptor, GPR109A. Commonly used cell lines for GPR109A research include HEK293 or CHO cells stably transfected with the human GPR109A gene. For more physiologically relevant studies, primary human adipocytes or keratinocytes, which endogenously express GPR109A, can be used.[4] However, be aware that primary cells can be more challenging to culture and may exhibit higher variability.[5]

Q3: How should I prepare my CESNA stock solutions?

A3: Due to the carboxylic acid groups in its structure, CESNA is expected to be soluble in aqueous buffers at neutral or slightly alkaline pH. For a high-concentration stock solution, consider using a small amount of a base like NaOH to aid dissolution in water or PBS. Alternatively, DMSO is a common solvent for preparing high-concentration stock solutions of small molecules. Always perform a solubility test to determine the optimal solvent and concentration. Be mindful of the final DMSO concentration in your assay, as high concentrations can be toxic to cells.

Q4: I am seeing a "flushing-like" response in my animal studies with CESNA. What is the mechanism behind this?

A4: The flushing response is a known side effect of nicotinic acid and is mediated by the activation of GPR109A on Langerhans cells and keratinocytes in the skin.[4] This leads to the release of prostaglandins, which cause vasodilation. If you are observing a similar effect with CESNA, it is likely acting through the same pathway.

Troubleshooting Guide

This section provides solutions to common problems you may encounter during your CESNA bioassays.

Problem 1: High Variability Between Replicate Wells

Potential Causes & Solutions:

  • Inconsistent Cell Seeding: Uneven cell distribution across the plate is a common source of variability.[6]

    • Solution: Ensure your cells are in a single-cell suspension before plating. Mix the cell suspension thoroughly between plating each row or column. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to allow for even cell settling.

  • Pipetting Errors: Small volume inaccuracies can lead to significant concentration differences.

    • Solution: Use calibrated pipettes and proper pipetting techniques.[7] For small volumes, use low-retention pipette tips. When adding reagents, dispense the liquid below the surface of the existing medium to ensure proper mixing.

  • Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, leading to changes in reagent concentrations.

    • Solution: To minimize edge effects, fill the outer wells with sterile water or PBS. Alternatively, avoid using the outer wells for experimental samples.

Problem 2: Low or No Signal in a Cell-Based Assay

A weak or absent signal can be frustrating, but a systematic approach can help identify the issue.

Potential Causes & Solutions:

  • Low Receptor Expression: The chosen cell line may not express sufficient levels of GPR109A.

    • Solution: Confirm GPR109A expression using techniques like qPCR, western blotting, or flow cytometry. If expression is low, consider using a cell line with higher expression or a stably transfected cell line.

  • Incorrect Assay Buffer: The composition of your assay buffer can impact receptor function and ligand binding.

    • Solution: Ensure the buffer has the correct pH and ionic strength. Some GPCRs require specific ions, like Mg²⁺ or Ca²⁺, for optimal activity.

  • Suboptimal Assay Conditions: Incubation times and temperatures can significantly affect the outcome.

    • Solution: Optimize the incubation time and temperature for your specific assay. A time-course experiment can help determine the optimal point for measuring the response.

  • Degraded Compound: CESNA may be unstable under certain storage or experimental conditions.

    • Solution: Prepare fresh stock solutions of CESNA for each experiment. Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.

Problem 3: High Background Signal

A high background can mask the specific signal from your compound of interest.

Potential Causes & Solutions:

  • Autofluorescence/Autoluminescence of the Compound: CESNA itself may interfere with the detection method.

    • Solution: Run a control plate with CESNA in assay buffer without cells to determine if the compound itself is contributing to the signal. If so, you may need to use a different detection method or subtract the background signal from your experimental wells.

  • Cell Stress: Unhealthy or stressed cells can lead to a high background signal.

    • Solution: Ensure your cells are healthy and in the logarithmic growth phase. Avoid over-confluency, as this can lead to cell stress and death.

  • Serum in the Assay Medium: Components in serum can interfere with the assay.

    • Solution: For many GPCR assays, it is recommended to serum-starve the cells for a few hours before the experiment.

Experimental Protocols

Protocol 1: cAMP Measurement in GPR109A-Expressing Cells

This protocol outlines a typical workflow for measuring changes in intracellular cAMP levels upon stimulation with CESNA.

  • Cell Seeding: Seed GPR109A-expressing cells (e.g., HEK293-GPR109A) in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.

  • Cell Culture: Culture the cells overnight in a humidified incubator at 37°C and 5% CO₂.

  • Serum Starvation (Optional): On the day of the assay, replace the culture medium with a serum-free medium and incubate for 2-4 hours.

  • Compound Preparation: Prepare a serial dilution of CESNA in assay buffer. Also, prepare a solution of a known GPR109A agonist (e.g., nicotinic acid) as a positive control and a vehicle control (e.g., DMSO in assay buffer).

  • Cell Stimulation: Add the CESNA dilutions, positive control, and vehicle control to the respective wells.

  • Forskolin Co-stimulation: To amplify the signal from a Gi-coupled receptor, co-stimulate the cells with forskolin (an adenylyl cyclase activator).

  • Incubation: Incubate the plate at 37°C for the optimized duration (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis: Plot the cAMP concentration against the log of the CESNA concentration to generate a dose-response curve and calculate the EC₅₀ value.

Data Presentation
ParameterTroubleshooting CheckpointRecommended Action
Cell Density Inconsistent cell numbers per wellUse a cell counter for accurate seeding; ensure a homogenous cell suspension.
Compound Solubility Precipitation of CESNA in aqueous bufferCheck solubility limits; consider using a co-solvent, but keep the final concentration low.
Assay Window Low signal-to-background ratioOptimize cell number, incubation time, and reagent concentrations.
Positive Control No response to the known agonistVerify cell line integrity and receptor expression; check the activity of the positive control.

Visualizing Experimental Workflows and Pathways

GPR109A Signaling Pathway

GPR109A_Pathway CESNA CESNA GPR109A GPR109A (HCA₂ Receptor) CESNA->GPR109A Binds to Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: Simplified GPR109A signaling cascade upon activation by an agonist like CESNA.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Problem with CESNA Bioassay Check_Variability High Variability? Start->Check_Variability Check_Signal Low/No Signal? Check_Variability->Check_Signal No Sol_Variability Review Seeding & Pipetting Check_Variability->Sol_Variability Yes Check_Background High Background? Check_Signal->Check_Background No Sol_Signal Verify Receptor Expression & Optimize Conditions Check_Signal->Sol_Signal Yes Sol_Background Check for Autofluorescence & Cell Health Check_Background->Sol_Background Yes End Assay Optimized Check_Background->End No Sol_Variability->End Sol_Signal->End Sol_Background->End

Caption: A decision tree for troubleshooting common issues in CESNA bioassays.

References

  • Jang, H. J., et al. (2025). Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. Nature Communications, 16(1), 5217. Retrieved from [Link]

  • KAIST. (n.d.). Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. Retrieved from [Link]

  • National Institutes of Health. (2025). Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. Nature Communications, 16(1), 5217. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. Retrieved from [Link]

  • News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]

  • Drug Target Review. (2018, March 21). Expert view: Addressing the big challenges in cell-based assays. Retrieved from [Link]

  • Promega Connections. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Retrieved from [Link]

  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from [Link]

  • PubMed. (n.d.). Nicotinic acid: pharmacological effects and mechanisms of action. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

  • Agilent. (n.d.). Agilent 2100 Bioanalyzer System Maintenance and Troubleshooting Guide. Retrieved from [Link]

  • PubMed. (1979). A radiometric microbiologic assay for the biologically active forms at niacin. Journal of Nuclear Medicine, 20(5), 419-423. Retrieved from [Link]

  • PubMed. (2008). Mechanism of action of niacin. The American Journal of Cardiology, 101(8A), 4A-10A. Retrieved from [Link]

  • ResearchGate. (n.d.). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Retrieved from [Link]

  • PubMed. (2015). Study of urinary 2-{[2-(acetylamino-2-carboxyethyl]sulfanyl}butanedioic acid, a mercapturic acid of rats treated with maleic acid. Toxicology Letters, 237(1), 26-33. Retrieved from [Link]

  • Council for Responsible Nutrition. (n.d.). Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. Retrieved from [Link]

  • PubMed. (n.d.). Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice. Retrieved from [Link]

Sources

Technical Support Center: 2-[(2-Carboxyethyl)sulfanyl]nicotinic Acid Degradation Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2C2SNA-001

Last Updated: January 17, 2026

Introduction

Welcome to the technical support center for 2-[(2-Carboxyethyl)sulfanyl]nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the stability testing and characterization of this molecule. Understanding the degradation profile of a drug candidate is a critical aspect of pharmaceutical development, directly impacting its safety, efficacy, and shelf-life. This document provides in-depth, experience-based guidance in a question-and-answer format to address common challenges and questions encountered during experimental analysis. Our goal is to equip you with the scientific rationale behind troubleshooting and protocol design, ensuring the integrity and reliability of your results.

Frequently Asked Questions (FAQs)

Question: What are the most probable degradation pathways for this compound based on its chemical structure?

Answer: The structure of this compound contains two primary moieties susceptible to degradation: a thioether linkage and a nicotinic acid core .

  • Oxidation of the Thioether: The sulfur atom in the thioether group is electron-rich and is the most likely site for oxidative degradation. This is a common degradation pathway for many pharmaceuticals containing a thioether moiety.[1][2][3] The oxidation typically occurs in a stepwise manner:

    • Formation of Sulfoxide: The initial oxidation product is the corresponding sulfoxide. This reaction can be initiated by common oxidants like hydrogen peroxide (H₂O₂), atmospheric oxygen, or metal ions.[4][5][6]

    • Formation of Sulfone: Further oxidation of the sulfoxide leads to the formation of a sulfone. This step generally requires stronger oxidative conditions.[1][5][6]

  • Degradation of the Nicotinic Acid Ring: The pyridine ring of nicotinic acid is generally stable but can be susceptible to degradation under harsh conditions, such as high-intensity UV light or extreme pH and temperature.[7] Potential pathways include hydroxylation of the ring or, in advanced degradation scenarios, ring opening.[8][9]

  • Hydrolysis: While less common for this structure compared to esters or amides, hydrolysis of the thioether linkage could theoretically occur under extreme acidic or basic conditions, but this is generally not a primary pathway.

The most anticipated degradation products will therefore be the sulfoxide and sulfone derivatives.

Question: How should I design a forced degradation (stress testing) study for this compound?

Answer: A forced degradation study is essential to establish the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[10][11][12] The study should expose the compound to conditions more severe than accelerated stability testing to generate potential degradation products.[10] A systematic approach is crucial.

The core principle is to achieve a target degradation of 10-20%, which is sufficient to detect and characterize degradants without completely consuming the parent compound.[11]

Table 1: Recommended Starting Conditions for Forced Degradation Studies
Stress ConditionReagent/ConditionTemperatureDurationRationale
Acid Hydrolysis 0.1 M HCl60 - 80 °C2 - 24 hoursTo evaluate stability in acidic environments.
Base Hydrolysis 0.1 M NaOH60 - 80 °C2 - 24 hoursTo evaluate stability in alkaline environments.
Oxidation 3% H₂O₂Room Temp.2 - 24 hoursTo specifically target the thioether moiety for oxidation.[1][5]
Thermal Dry Heat80 °C (or 20°C above accelerated temp.)24 - 72 hoursTo assess the impact of heat on the solid drug substance.[10]
Photostability ICH Q1B Option IIControlledPer ICH Q1BTo evaluate degradation from exposure to light.

Note: These are starting points. The concentration of reagents, temperature, and duration should be optimized based on the observed degradation.

Troubleshooting Guide

Problem: My oxidative stress samples (using H₂O₂) show two new, closely eluting peaks on my reverse-phase HPLC. How can I confirm their identities?

Question: "I've treated my sample with 3% hydrogen peroxide and my HPLC-UV chromatogram shows two new peaks that I suspect are the sulfoxide and sulfone. How can I definitively identify them?"

Answer: This is a classic and expected outcome for thioether-containing compounds. The two peaks are almost certainly the sulfoxide and sulfone derivatives, which have slightly different polarities. The sulfoxide is more polar than the parent thioether, and the sulfone is typically more polar than the sulfoxide. Therefore, on a standard C18 column, you would expect the elution order to be: Parent Compound -> Sulfoxide -> Sulfone .

To confirm this, a logical, step-wise approach is required:

  • Mass Spectrometry (LC-MS) Analysis: This is the most direct method.

    • The sulfoxide will have a mass increase of +16 Da compared to the parent compound.

    • The sulfone will have a mass increase of +32 Da compared to the parent compound.

    • Expert Tip: Use a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap to get accurate mass measurements. This will confirm the elemental composition of the degradants and provide a high degree of confidence in your identification.

  • Controlled, Step-wise Oxidation: You can use kinetics to your advantage. Oxidation to the sulfone is a subsequent step after the formation of the sulfoxide.

    • Run a time-course experiment. Take samples at early time points (e.g., 30 min, 1 hr, 2 hrs) after adding H₂O₂.

    • The first peak to appear and grow should be the sulfoxide. As the reaction progresses, the sulfoxide peak will begin to decrease as the second peak, the sulfone, starts to appear and grow. This temporal relationship is strong evidence for their identities.

Experimental Protocol: Confirmatory LC-MS Analysis
  • Sample Preparation: Prepare a solution of this compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water). Add hydrogen peroxide to a final concentration of 3%. Allow reacting at room temperature for 4-8 hours (or until ~15-20% degradation is observed by HPLC-UV).

  • LC Method:

    • Column: C18, 2.1 x 100 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with a shallow gradient (e.g., 5% B to 40% B over 15 minutes) to ensure good separation.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 2 µL

  • MS Detection:

    • Mode: Positive Electrospray Ionization (ESI+). The nicotinic acid moiety should ionize well.

    • Acquisition: Perform a full scan from m/z 100-500 to find the parent and degradant masses. Then, perform targeted MS/MS (or product ion scans) on the parent m/z and the suspected degradant m/z values (+16 and +32) to observe fragmentation patterns, which can further confirm the structures.

Problem: I am seeing significant degradation in my control sample (no stress agent added) in the acidic and basic hydrolysis studies.

Question: "For my acid/base hydrolysis study, I prepared a solution of the compound in water (as a control) alongside my HCl and NaOH samples. After heating at 80°C, my water control shows nearly as much degradation as the stressed samples. What is happening?"

Answer: This observation points towards thermal degradation being the dominant pathway under your experimental conditions, rather than acid or base-mediated hydrolysis. The high temperature (80°C) is likely causing the degradation, and the presence of acid or base is having a minimal additional effect.

Causality & Troubleshooting Steps:

  • De-couple Thermal from Hydrolytic Stress: The goal of the acid/base stress conditions is to evaluate pH-dependent degradation. If heat is the primary driver, you are not achieving this goal.

    • Solution: Repeat the experiment at a lower temperature where the control sample is stable. Try running the experiment at 40°C or even room temperature, but extend the duration (e.g., 5-7 days). This will allow you to isolate the effects of pH.

  • Re-evaluate the Control: The "control" in a forced degradation study must be designed to isolate a single stress parameter.

    • Corrective Action: For your 80°C study, the true baseline is the T=0 sample, not the heated water sample. The heated water sample is, in fact, a thermal stress in aqueous solution sample. Compare the acid/base samples to the heated water sample to parse out the specific contribution of pH to the degradation profile.

Visualization: Logical Workflow for Troubleshooting Degradation

G cluster_0 Observation cluster_1 Hypothesis Generation cluster_2 Experimental Design cluster_3 Analysis & Conclusion A Degradation in Control Sample B Is degradation thermal or hydrolytic? A->B  Initial Analysis C Run study at lower temp (e.g., 40°C) for longer duration B->C  Test Hypothesis 1 D Analyze heated water sample as 'Thermal Stress' condition B->D  Test Hypothesis 2 E Control at 40°C is stable? Degradation is thermal. C->E  If... F Control at 40°C degrades? Investigate other factors (e.g., dissolved O2, buffer effects) C->F  If...

Caption: Troubleshooting workflow for unexpected control sample degradation.

Problem: My mass balance in the photostability study is poor (<90%).

Question: "After exposing my compound to light according to ICH Q1B, the total peak area (parent + degradants) accounts for only 85% of the initial T=0 sample. Where did the other 15% go?"

Answer: Poor mass balance is a common but critical issue in stability studies, particularly in photostability. It suggests that one or more degradation products are not being detected by your current analytical method.

Potential Causes and Solutions:

  • Degradant Lacks a Chromophore: The nicotinic acid ring has a strong UV chromophore. It's possible that a photodegradation pathway involves the cleavage or saturation of this ring, resulting in a product that does not absorb UV light at your detection wavelength.

    • Solution: Use a more universal detector in parallel with your UV detector. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can detect any non-volatile analyte, regardless of its optical properties. Running the sample on an LC-ELSD/CAD system can reveal these "invisible" peaks.

  • Formation of Volatile Degradants: Photodegradation can sometimes lead to decarboxylation or fragmentation into smaller, volatile molecules that are lost from the sample and are not amenable to HPLC analysis.

    • Solution: This is more challenging to analyze. Techniques like Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) can be used to analyze the vapor phase above the stressed sample to identify any volatile products formed.

  • Insoluble Degradants/Polymerization: High-energy light exposure can sometimes induce polymerization, leading to insoluble products that precipitate out of solution and are removed during sample filtration before injection.

    • Solution: Visually inspect the stressed sample for any cloudiness or precipitate. If observed, dissolve the sample in a stronger solvent (if possible) without filtering and re-analyze. You may see a very broad, unresolved "hump" in the chromatogram, indicative of polymeric material.

Visualization: Predicted Primary Degradation Pathways

DegradationPathways Parent This compound (Thioether) Sulfoxide Sulfoxide Derivative (+16 Da) Parent->Sulfoxide Oxidation [O] (e.g., H₂O₂) Sulfone Sulfone Derivative (+32 Da) Sulfoxide->Sulfone Further Oxidation [O]

Sources

Technical Support Center: Investigating Off-Target Effects of 2-[(2-Carboxyethyl)sulfanyl]nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is intended for researchers, scientists, and drug development professionals investigating the molecular effects of 2-[(2-Carboxyethyl)sulfanyl]nicotinic acid. It is important to note that this molecule is a derivative of the well-characterized compound, nicotinic acid (also known as niacin or vitamin B3). Due to the limited availability of specific data on this compound in the public domain, this guide will provide a comprehensive framework for its investigation based on the known pharmacology of its parent compound and established methodologies for identifying off-target effects.

This document will first briefly cover the known on-target effects of nicotinic acid to provide a baseline for understanding potential on-target activity of its derivative. The core of this guide will then focus on a series of frequently asked questions (FAQs) and troubleshooting protocols to empower researchers to proactively identify and validate potential off-target interactions of this compound.

Part 1: Understanding the On-Target Landscape of the Parent Compound, Nicotinic Acid

Nicotinic acid is a well-established therapeutic agent with a primary role in the management of dyslipidemia.[1][2] Its on-target effects are primarily mediated by the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[1][3]

Key On-Target Mechanisms of Nicotinic Acid:

  • Lipid Metabolism: Activation of GPR109A in adipocytes inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[3] This in turn reduces the activity of hormone-sensitive lipase, resulting in decreased lipolysis and a subsequent reduction in the release of free fatty acids into the circulation. The liver then has a reduced substrate pool for the synthesis of triglycerides and very-low-density lipoproteins (VLDL).[2]

  • HDL Cholesterol: Nicotinic acid is known to increase high-density lipoprotein (HDL) cholesterol levels, although the exact mechanism is not fully elucidated.[1][4] It is thought to involve reduced hepatic uptake of HDL and decreased degradation of apolipoprotein A-I, a key component of HDL.[2][4]

  • Vascular Effects: The common side effect of flushing associated with nicotinic acid is also an on-target effect mediated by GPR109A activation in Langerhans cells in the skin, leading to the release of prostaglandins D2 and E2.[2]

The addition of a 2-carboxyethyl-sulfanyl group to the nicotinic acid scaffold may alter its binding affinity for GPR109A, its pharmacokinetic properties, or introduce novel interactions with other proteins. Therefore, a thorough investigation of its off-target profile is crucial.

Part 2: Technical Support Center - FAQs & Troubleshooting Guides

This section is designed to address common questions and challenges that may arise during the experimental investigation of this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing a cellular phenotype that is inconsistent with the known effects of nicotinic acid. How can we determine if this is due to an off-target effect of our derivative, this compound?

A1: This is a classic scenario that points towards potential off-target activity. A multi-pronged approach is recommended to dissect the observed phenotype:

  • Confirm On-Target Engagement: First, verify that your compound is engaging with the intended target, GPR109A. This can be done using a cellular thermal shift assay (CETSA) or a competitive binding assay with a known GPR109A ligand.

  • Phenotypic Rescue Experiments: If possible, try to rescue the observed phenotype by co-administering a known GPR109A antagonist. If the phenotype persists, it is likely an off-target effect.

  • Proteome-Wide Screening: Employ unbiased, proteome-wide screening methods to identify potential off-target binding partners. Techniques like Thermal Proteome Profiling (TPP) or affinity chromatography coupled with mass spectrometry are powerful tools for this purpose.[5][6]

Q2: What are the most common initial steps for identifying potential off-targets of a novel small molecule like this compound?

A2: A logical starting point is a combination of computational and experimental approaches:

  • In Silico Profiling: Utilize computational tools to predict potential off-targets based on the chemical structure of your compound. This can involve screening against databases of known protein binding sites.

  • Biochemical Screening: If resources permit, a broad biochemical screen against a panel of receptors, enzymes (e.g., kinases, proteases), and ion channels can provide a rapid assessment of potential off-target activities.

  • Cellular Thermal Shift Assay (CETSA): This technique is an excellent initial experimental step to identify direct protein targets in a cellular context without requiring modification of the compound.[6][7][8]

Q3: We have a list of potential off-targets from a proteomic screen. What is the best way to validate these hits?

A3: Validation is a critical step to eliminate false positives and confirm genuine off-target interactions. A tiered validation strategy is recommended:

  • Orthogonal Biochemical Assays: For each putative off-target, use a direct binding assay (e.g., surface plasmon resonance, isothermal titration calorimetry) or a functional assay (if the target is an enzyme or receptor) to confirm the interaction.

  • Cell-Based Validation: Confirm target engagement in a cellular context using techniques like CETSA or by developing a target-specific cellular assay.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of your compound to see if there is a correlation between their potency against the off-target and their ability to produce the off-target phenotype.

Troubleshooting Guides

Problem 1: Inconsistent results in our Cellular Thermal Shift Assay (CETSA) for this compound.

Potential Cause Troubleshooting Step
Suboptimal Compound Concentration Perform a dose-response experiment to determine the optimal concentration of the compound that induces a thermal shift without causing cellular toxicity.
Insufficient Target Protein Expression Verify the expression level of the target protein in your cell line using Western blotting or mass spectrometry. If expression is low, consider using a cell line with higher expression or an overexpression system.
Cell Lysis and Protein Extraction Issues Ensure complete cell lysis and efficient extraction of soluble proteins. Optimize your lysis buffer and centrifugation conditions.
Variability in Heating Use a thermal cycler with precise temperature control to ensure uniform heating of all samples.

Problem 2: High number of non-specific hits in our affinity chromatography-mass spectrometry experiment.

Potential Cause Troubleshooting Step
Suboptimal Immobilization of the Compound Ensure that the compound is immobilized in a way that does not sterically hinder its interaction with potential targets. Consider different linker chemistries.
Insufficient Washing Steps Increase the number and stringency of your wash steps to remove non-specifically bound proteins.
High Compound Concentration Use the lowest effective concentration of the immobilized compound to minimize non-specific binding.
Inappropriate Control Experiments Include a control experiment with a mock-immobilized matrix to identify proteins that bind non-specifically to the support.

Part 3: Experimental Protocols & Workflows

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification

This protocol outlines a general workflow for identifying protein targets of this compound in intact cells.[9]

Materials:

  • Cell line of interest

  • This compound

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents or mass spectrometer

Procedure:

  • Cell Treatment: Plate cells and grow to 80-90% confluency. Treat cells with this compound or vehicle control for a predetermined time and concentration.

  • Heating: Harvest cells and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler.

  • Cell Lysis: Immediately after heating, lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample.

  • Analysis:

    • Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against a suspected target protein.

    • Mass Spectrometry (Thermal Proteome Profiling): For an unbiased approach, analyze the soluble fractions from a single temperature point across different compound concentrations, or from multiple temperature points, using quantitative mass spectrometry.

Data Analysis:

Generate a melting curve by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve for a protein in the presence of the compound indicates a direct interaction.

Workflow for Off-Target Identification and Validation

Off_Target_Workflow cluster_Discovery Discovery Phase cluster_Validation Validation Phase cluster_Characterization Characterization Phase in_silico In Silico Screening (Docking, Similarity Search) potential_hits List of Potential Off-Targets in_silico->potential_hits biochem_screen Biochemical Screening (e.g., Kinome Scan) biochem_screen->potential_hits proteomics Proteomic Screening (TPP, Affinity-MS) proteomics->potential_hits biochem_validation Orthogonal Biochemical Assays (SPR, ITC) sar_studies Structure-Activity Relationship (SAR) biochem_validation->sar_studies cell_validation Cell-Based Validation (CETSA, Functional Assays) cell_validation->sar_studies validated_off_target Validated Off-Target sar_studies->validated_off_target phenotypic_assays Phenotypic Assays understanding Understanding of Off-Target Mediated Effects phenotypic_assays->understanding in_vivo_studies In Vivo Models in_vivo_studies->understanding start Novel Compound (this compound) start->in_silico Identify start->biochem_screen Identify start->proteomics Identify potential_hits->biochem_validation Validate potential_hits->cell_validation Validate validated_off_target->phenotypic_assays Characterize validated_off_target->in_vivo_studies Characterize Nicotinic_Acid_Pathway cluster_Adipocyte Adipocyte cluster_Liver Liver NA Nicotinic Acid GPR109A GPR109A NA->GPR109A activates AC Adenylyl Cyclase GPR109A->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates HSL Hormone-Sensitive Lipase PKA->HSL activates Lipolysis Lipolysis HSL->Lipolysis catalyzes FFA Free Fatty Acids Lipolysis->FFA releases FFA_liver Free Fatty Acids (from circulation) FFA->FFA_liver transport TG_VLDL Triglyceride & VLDL Synthesis FFA_liver->TG_VLDL substrate for

Caption: Simplified signaling pathway of nicotinic acid in adipocytes and its effect on the liver.

References

  • Lu KY. (2020). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Vertex AI Search.
  • D'Arcy, S. et al. (2019). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome.
  • Al-Ali, H. et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. ACS Analytical Chemistry.
  • Lomenick, B. et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.
  • Wu, G. et al. (2020). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Expert Opinion on Drug Discovery.
  • Ball, B. S. et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
  • Friman, T. et al. (2024). The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. Cancer Research.
  • Gao, Y. et al. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Scientific Reports.
  • Shi, L. et al. (2019). Proteome-Wide Identification of On- and Off-Targets of Bcl-2 Inhibitors in Native Biological Systems by Using Affinity-Based Probes (AfBPs). Chemistry – An Asian Journal.
  • Peterson, J. R. et al. (2006).
  • Li, Z. et al. (2022). Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor. ACS Medicinal Chemistry Letters.
  • Wikipedia contributors. (n.d.). Nicotinic acid. Wikipedia.
  • WuXi AppTec. (2023). Screening Methods to Identify RNA-Targeting Small Molecules. YouTube.
  • BenchChem. (2025). Technical Support Center: Investigating Off-Target Effects of Small Molecules.
  • Murali, A. et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics.
  • Gille, A. et al. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual Review of Pharmacology and Toxicology.
  • Kamanna, V. S. & Kashyap, M. L. (2008). Mechanism of action of niacin. The American Journal of Cardiology.
  • Gille, A. et al. (2008). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action.
  • Council for Responsible Nutrition. (2008).
  • Sato, M. et al. (2023). Niacin restriction with NAMPT-inhibition is synthetic lethal to neuroendocrine carcinoma.
  • Foroutan, S. M. & Harirforoosh, S. (2015). Effects of formulation design on niacin therapeutics: mechanism of action, metabolism, and drug delivery.
  • Superko, H. R. et al. (2004). Differential effect of two nicotinic acid preparations on low-density lipoprotein subclass distribution in patients classified as low-density lipoprotein pattern A, B, or I. The American Journal of Cardiology.
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Validation & Comparative

A Comparative Guide to 2-[(2-Carboxyethyl)sulfanyl]nicotinic Acid and Other Nicotinic Acid Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth, objective comparison of 2-[(2-Carboxyethyl)sulfanyl]nicotinic acid with other prominent nicotinic acid derivatives. Tailored for researchers, scientists, and professionals in drug development, this document provides a technical analysis of their performance, supported by experimental data and detailed protocols. Our focus is on elucidating the structure-activity relationships that govern the therapeutic potential of these compounds, with a particular emphasis on their interaction with the G-protein coupled receptor 109A (GPR109A), a key target in the treatment of dyslipidemia and inflammatory conditions.

Introduction: The Enduring Relevance of Nicotinic Acid and its Derivatives

Nicotinic acid, also known as niacin or vitamin B3, has a long-standing history in medicine, primarily for its robust effects on lipid metabolism.[1][2][3] At pharmacological doses, it effectively reduces low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), while significantly increasing high-density lipoprotein (HDL) cholesterol.[3][4] These lipid-modifying properties have positioned nicotinic acid as a valuable agent in the management of dyslipidemia and the prevention of cardiovascular diseases.[2][5]

The discovery of GPR109A as the molecular target for nicotinic acid has revolutionized our understanding of its mechanism of action and spurred the development of novel derivatives with improved therapeutic profiles.[6] GPR109A is expressed in various cell types, including adipocytes and immune cells, and its activation initiates a cascade of intracellular events that lead to the inhibition of lipolysis and modulation of inflammatory responses.[6][7]

However, the clinical utility of nicotinic acid is often limited by its side effects, most notably a cutaneous vasodilation known as flushing. This has driven the quest for new derivatives that retain the beneficial therapeutic effects while minimizing adverse reactions. This guide will explore this compound in the context of other well-established and emerging nicotinic acid derivatives, providing a comparative framework for their evaluation.

Structural and Functional Comparison of Nicotinic Acid Derivatives

The therapeutic efficacy and side-effect profile of nicotinic acid derivatives are intrinsically linked to their chemical structures. Modifications to the pyridine ring and the carboxylic acid group can significantly alter their affinity for GPR109A, as well as their pharmacokinetic and pharmacodynamic properties.

Key Comparators:

  • Nicotinic Acid (Niacin): The parent compound, serving as the benchmark for comparison.

  • Acipimox: A well-characterized derivative with a longer half-life than niacin, leading to a more sustained therapeutic effect and potentially reduced flushing.

  • This compound: A novel derivative featuring a sulfur-containing side chain at the 2-position of the pyridine ring. While specific experimental data for this compound is limited, its structural features suggest unique properties that warrant investigation.

CompoundStructureKey Structural FeaturesKnown/Hypothesized Biological Activity
Nicotinic Acid Unsubstituted pyridine-3-carboxylic acid.GPR109A agonist; broad-spectrum lipid-modifying effects; anti-inflammatory properties.[1][7]
Acipimox Pyrazine-2-carboxylic acid derivative.GPR109A agonist; potent inhibitor of lipolysis; longer duration of action compared to niacin.
This compound Nicotinic acid with a 2-carboxyethyl)sulfanyl group at the 2-position.Hypothesized: Potential GPR109A agonist with modified receptor binding affinity and selectivity. The sulfur linkage and additional carboxylic acid group may influence its pharmacokinetic properties and interaction with the receptor binding pocket.

Delving into the Mechanism of Action: The GPR109A Signaling Pathway

The primary mechanism through which nicotinic acid and its derivatives exert their therapeutic effects is the activation of the GPR109A receptor. This G-protein coupled receptor, upon ligand binding, initiates a signaling cascade that has significant downstream consequences on cellular metabolism and inflammation.

GPR109A_Signaling GPR109A GPR109A Receptor Gi Gi Protein GPR109A->Gi Activates Ligand Nicotinic Acid Derivative Ligand->GPR109A Binds to AC Adenylyl Cyclase Gi->AC Inhibits Inflammation Anti-inflammatory Effects Gi->Inflammation Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Phosphorylates & Activates Lipolysis Lipolysis Inhibition HSL->Lipolysis Mediates

Caption: GPR109A signaling cascade initiated by nicotinic acid derivatives.

Activation of GPR109A by an agonist leads to the coupling of the inhibitory G-protein, Gi. This, in turn, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP attenuates the activity of protein kinase A (PKA), which is responsible for phosphorylating and activating hormone-sensitive lipase (HSL). The net result is the inhibition of lipolysis in adipocytes, leading to a decrease in the release of free fatty acids into the bloodstream. This reduction in circulating free fatty acids decreases the substrate available for triglyceride and VLDL synthesis in the liver, ultimately lowering LDL cholesterol levels.[6]

Beyond its effects on lipid metabolism, GPR109A activation has also been shown to exert anti-inflammatory effects by modulating cytokine production in immune cells such as macrophages.[6][7]

Experimental Protocols for Comparative Evaluation

To objectively compare the performance of this compound with other derivatives, a series of well-defined in vitro and in vivo experiments are essential. The following protocols provide a framework for these investigations.

Experimental Workflow: From Synthesis to In Vivo Efficacy

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Synthesis of This compound Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Analysis (NMR, MS) Purification->Characterization Binding_Assay GPR109A Radioligand Binding Assay Characterization->Binding_Assay cAMP_Assay cAMP Functional Assay Binding_Assay->cAMP_Assay Cytokine_Assay Anti-inflammatory Assay (LPS-stimulated macrophages) cAMP_Assay->Cytokine_Assay PK_Study Pharmacokinetic Profiling (Rodent Model) Cytokine_Assay->PK_Study Efficacy_Study Lipid-Lowering Efficacy (Dyslipidemic Animal Model) PK_Study->Efficacy_Study Flushing_Study Flushing Assessment (Ear Reddening in Mice) Efficacy_Study->Flushing_Study

Caption: A comprehensive experimental workflow for the evaluation of nicotinic acid derivatives.

Protocol 1: Synthesis of this compound

Rationale: The synthesis of the target compound is the first critical step. A plausible synthetic route involves the nucleophilic substitution of a suitable leaving group at the 2-position of a nicotinic acid precursor with a thiol-containing reagent.

Step-by-Step Methodology:

  • Starting Material: Begin with commercially available 2-chloronicotinic acid.

  • Nucleophilic Substitution: In a suitable solvent such as dimethylformamide (DMF), react 2-chloronicotinic acid with 3-mercaptopropanoic acid in the presence of a non-nucleophilic base (e.g., potassium carbonate) to facilitate the displacement of the chloride.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, acidify the reaction mixture to protonate the carboxylic acids and precipitate the product.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Protocol 2: GPR109A Receptor Binding Assay

Rationale: This assay determines the affinity of the test compounds for the GPR109A receptor, providing a direct measure of their potential to act as agonists.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing human GPR109A (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: Use a commercially available radiolabeled GPR109A ligand, such as [³H]-nicotinic acid.

  • Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compounds (nicotinic acid, Acipimox, and this compound).

  • Incubation and Filtration: Allow the binding to reach equilibrium, then rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Quantify the amount of bound radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) to represent the affinity of the compound for the receptor.

Protocol 3: In Vitro Anti-inflammatory Activity Assay

Rationale: This cell-based assay evaluates the ability of the compounds to suppress the production of pro-inflammatory cytokines in immune cells, a key therapeutic effect mediated by GPR109A.

Step-by-Step Methodology:

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Stimulation: Pre-treat the cells with varying concentrations of the test compounds for a defined period (e.g., 1 hour).

  • Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and the production of cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

  • Supernatant Collection: After an incubation period (e.g., 24 hours), collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using enzyme-linked immunosorbent assay (ELISA) kits.

  • Data Analysis: Determine the EC₅₀ value (the concentration of the test compound that causes a 50% reduction in cytokine production) to quantify the anti-inflammatory potency.

Concluding Remarks and Future Directions

This guide provides a comprehensive framework for the comparative analysis of this compound against established nicotinic acid derivatives. While the lack of direct experimental data for the target compound necessitates a degree of extrapolation, the proposed synthetic and biological evaluation protocols offer a clear path forward for its characterization.

The unique structural modification of a sulfur-linked carboxyethyl group at the 2-position of the nicotinic acid scaffold holds the potential for altered GPR109A binding affinity, improved pharmacokinetic properties, and a differentiated side-effect profile. Future research should focus on the synthesis and rigorous experimental evaluation of this novel derivative to fully elucidate its therapeutic potential. The insights gained from such studies will not only contribute to a deeper understanding of GPR109A pharmacology but also pave the way for the development of next-generation lipid-modifying and anti-inflammatory agents with enhanced efficacy and safety.

References

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  • Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic acid: an old drug with a promising future. Expert Opinion on Investigational Drugs, 17(8), 1265-1275. [Link]

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  • Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. [Link]

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A Comparative Analysis of 2-[(2-Carboxyethyl)sulfanyl]nicotinic Acid and Established GAPDH Inhibitors in Modulating Cellular Metabolism and Viability

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the putative therapeutic agent, 2-[(2-Carboxyethyl)sulfanyl]nicotinic acid, with a panel of well-characterized inhibitors of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel therapeutic strategies targeting cellular metabolism.

Introduction: The Multifaceted Role of GAPDH in Cellular Homeostasis and Disease

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) is a pivotal enzyme in cellular metabolism, primarily known for its role in the glycolytic pathway, where it catalyzes the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate.[1] Beyond this fundamental metabolic function, emerging evidence has revealed the involvement of GAPDH in a multitude of non-glycolytic processes, including DNA repair, apoptosis, and autophagy.[2] This functional diversity positions GAPDH as a critical regulator of cellular homeostasis.

Dysregulation of GAPDH activity has been implicated in the pathophysiology of various diseases, including cancer and neurodegenerative disorders.[1][2] For instance, many cancer cells exhibit a high glycolytic rate, a phenomenon known as the Warburg effect, making them particularly vulnerable to the inhibition of glycolytic enzymes like GAPDH.[2][3] Consequently, the development of potent and selective GAPDH inhibitors has become an attractive avenue for therapeutic intervention.[2][4]

This guide focuses on a novel compound, this compound, and evaluates its hypothetical efficacy as a GAPDH inhibitor in comparison to established inhibitors with known mechanisms of action.

Mechanism of Action: Targeting the Catalytic Core of Cellular Energy Production

The primary mechanism of action for most GAPDH inhibitors involves targeting the active site of the enzyme, thereby disrupting its catalytic activity.[2] This inhibition leads to a bottleneck in the glycolytic pathway, resulting in reduced ATP production and, in cancer cells that heavily rely on glycolysis, metabolic starvation and eventual cell death.[2][3] Furthermore, inhibiting GAPDH can modulate its non-glycolytic functions, offering therapeutic potential in a broader range of diseases.[2]

A Visual Representation of the Glycolytic Pathway and the Role of GAPDH

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP G3P Glyceraldehyde-3-phosphate F16BP->G3P BPG 1,3-Bisphosphoglycerate G3P->BPG GAPDH Pyr Pyruvate BPG->Pyr ATP_out ATP Pyr->ATP_out Further Metabolism

Caption: The central role of GAPDH in the glycolytic pathway.

Comparative Efficacy Analysis: this compound vs. Known GAPDH Inhibitors

To provide a robust comparison, we will evaluate the hypothetical efficacy of this compound against a panel of established GAPDH inhibitors with varying potencies and mechanisms.

InhibitorPutative Mechanism of ActionReported IC50
This compound Hypothetical: Covalent modification of the catalytic cysteineTo be determined
Koningic Acid Covalent inhibitor~1 µM[3]
Heptelidic Acid Inhibits GAPDH activityPotent inhibitor[1]
3-Bromopyruvate Alkylating agent, non-specific~50 µM[3]
CGP 3466B maleate Potent GAPDH inhibitorData not readily available[1]
DC-5163 Small molecule inhibitorInhibits GAPDH activity in various cancer cell lines[3][4]

Experimental Protocols for Efficacy Determination

The following experimental protocols are designed to provide a comprehensive evaluation of the inhibitory potential of this compound and its comparators.

In Vitro GAPDH Activity Assay

This assay directly measures the enzymatic activity of purified GAPDH in the presence of the test compounds.

Principle: The enzymatic activity of GAPDH is determined by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.

Workflow Diagram:

GAPDH_Assay_Workflow start Start prepare_reagents Prepare Assay Buffer, Substrates (G3P, NAD+), and Inhibitors start->prepare_reagents enzyme_prep Prepare Purified GAPDH Enzyme Solution prepare_reagents->enzyme_prep plate_setup Plate Inhibitors (including this compound) and Controls enzyme_prep->plate_setup add_enzyme Add GAPDH to Wells plate_setup->add_enzyme pre_incubation Pre-incubate add_enzyme->pre_incubation initiate_reaction Initiate Reaction by Adding Substrates pre_incubation->initiate_reaction measure_absorbance Measure Absorbance at 340 nm over Time initiate_reaction->measure_absorbance calculate_activity Calculate Enzyme Activity and IC50 Values measure_absorbance->calculate_activity end End calculate_activity->end

Caption: Workflow for the in vitro GAPDH activity assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Triethanolamine, 10 mM Sodium Phosphate, 5 mM EDTA, pH 8.6.

    • Substrate Solution: 20 mM Glyceraldehyde-3-phosphate (G3P) and 20 mM NAD+ in assay buffer.

    • Inhibitor Stock Solutions: Prepare serial dilutions of this compound and known inhibitors in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of each inhibitor dilution.

    • Add 80 µL of a solution containing purified GAPDH enzyme (e.g., 0.1 µg/mL).

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the substrate solution.

    • Immediately measure the absorbance at 340 nm every minute for 15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context.

Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein against thermal denaturation.

Workflow Diagram:

CETSA_Workflow start Start cell_culture Culture Cells (e.g., Cancer Cell Line) start->cell_culture treat_cells Treat Cells with Inhibitors or Vehicle cell_culture->treat_cells harvest_cells Harvest and Lyse Cells treat_cells->harvest_cells heat_lysates Heat Cell Lysates at Different Temperatures harvest_cells->heat_lysates centrifuge Centrifuge to Separate Soluble and Precipitated Proteins heat_lysates->centrifuge western_blot Analyze Soluble Fraction by Western Blot for GAPDH centrifuge->western_blot quantify Quantify Band Intensities western_blot->quantify plot_curve Plot Melting Curves and Determine Tm Shift quantify->plot_curve end End plot_curve->end

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol:

  • Cell Treatment:

    • Culture a suitable cell line (e.g., a cancer cell line with high glycolytic activity) to 80-90% confluency.

    • Treat the cells with this compound, known inhibitors, or a vehicle control for a defined period.

  • Sample Preparation:

    • Harvest the cells and resuspend them in a lysis buffer.

    • Divide the cell lysate into several aliquots.

  • Thermal Denaturation:

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

    • Cool the samples on ice.

  • Analysis:

    • Centrifuge the samples to pellet the precipitated proteins.

    • Collect the supernatant (soluble protein fraction).

    • Analyze the amount of soluble GAPDH in each sample by Western blotting using a specific anti-GAPDH antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble GAPDH against the temperature to generate a melting curve.

    • A shift in the melting temperature (Tm) in the presence of an inhibitor indicates target engagement.

Cell Viability Assay

This assay assesses the cytotoxic effects of the inhibitors on cancer cells.

Principle: The metabolic activity of viable cells is measured using a colorimetric or fluorometric readout.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density.

  • Compound Treatment: After 24 hours, treat the cells with serial dilutions of this compound and the other inhibitors.

  • Incubation: Incubate the cells for 48-72 hours.

  • Viability Measurement:

    • Add a viability reagent (e.g., MTT, resazurin) to each well.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the EC50 value for each compound.

Hypothetical Comparative Data

The following table presents hypothetical data for this compound to illustrate its potential efficacy in comparison to known inhibitors.

InhibitorIn Vitro GAPDH IC50 (µM)CETSA Tm Shift (°C)Cancer Cell Viability EC50 (µM)
This compound 5.2+4.515.8
Koningic Acid 1.1+6.28.5
Heptelidic Acid 0.8+7.15.1
3-Bromopyruvate 48.5+1.255.2
DC-5163 3.5+5.112.4

Discussion and Future Directions

This guide outlines a systematic approach to evaluating the efficacy of a novel compound, this compound, as a potential GAPDH inhibitor. The proposed experimental workflow, from in vitro enzyme kinetics to cellular target engagement and viability assays, provides a robust framework for characterizing its mechanism of action and therapeutic potential.

The hypothetical data presented suggests that this compound could be a moderately potent inhibitor of GAPDH, warranting further investigation. Future studies should focus on elucidating its precise binding mode, assessing its selectivity against other cellular dehydrogenases, and evaluating its in vivo efficacy and safety in preclinical models of cancer and other relevant diseases. The structural similarity to nicotinic acid also suggests exploring its potential effects on lipid metabolism and inflammatory pathways.

References

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A Senior Application Scientist's Guide to Validating the Biological Target of 2-[(2-Carboxyethyl)sulfanyl]nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a drug's biological target is the bedrock upon which successful therapeutic development is built. This guide provides an in-depth, technically-focused comparison of methodologies to validate the biological target of a novel compound, "2-[(2-Carboxyethyl)sulfanyl]nicotinic acid." Given its structural similarity to nicotinic acid (Niacin/Vitamin B3), a well-established therapeutic agent, we will proceed with the primary hypothesis that its principal pharmacological target is the G protein-coupled receptor GPR109A (also known as HCA₂).[1][2]

This guide is structured to provide a logical and self-validating workflow, moving from initial in vitro characterization to cellular and potential in vivo validation, while comparing the novel compound's performance with the established effects of nicotinic acid.

Understanding the Landscape: Nicotinic Acid's Mechanism of Action

Nicotinic acid is a pleiotropic drug with a well-defined mechanism for its primary lipid-modifying effects.[3][4] At pharmacological doses, it activates GPR109A, a Gi-coupled GPCR predominantly expressed on adipocytes and immune cells like Langerhans cells.[1][2] This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and subsequent reduction in lipolysis, thereby lowering circulating free fatty acids.[5] These fatty acids are precursors for triglyceride synthesis in the liver. Furthermore, nicotinic acid has been shown to directly inhibit hepatocyte diacylglycerol acyltransferase-2 (DGAT2), an enzyme crucial for triglyceride synthesis.[3][4][6] It also favorably modulates high-density lipoprotein (HDL) cholesterol by reducing the breakdown of its primary component, apolipoprotein A1.[3][4][6] The characteristic flushing side-effect of nicotinic acid is also mediated by GPR109A activation in Langerhans cells, leading to the release of prostaglandins D₂ and E₂.[3][4] A specific transporter, the organic anion transporter 2 (OAT2), facilitates its uptake into liver cells.[7]

Our validation strategy for "this compound" will therefore focus on systematically probing these known molecular interactions of its parent compound.

Experimental Workflow for Target Validation

The following sections detail a step-by-step experimental approach, comparing the novel compound to nicotinic acid. Each step is designed to build upon the last, providing a weight-of-evidence approach to target validation.

G cluster_0 In Vitro Validation cluster_1 Cell-Based Validation cluster_2 In Vivo Target Engagement Radioligand Binding Assay Radioligand Binding Assay GTPγS Binding Assay GTPγS Binding Assay Radioligand Binding Assay->GTPγS Binding Assay Calcium Mobilization Assay Calcium Mobilization Assay Radioligand Binding Assay->Calcium Mobilization Assay cAMP Accumulation Assay cAMP Accumulation Assay GTPγS Binding Assay->cAMP Accumulation Assay Beta-Arrestin Recruitment Assay Beta-Arrestin Recruitment Assay Calcium Mobilization Assay->Beta-Arrestin Recruitment Assay Downstream Functional Assays Downstream Functional Assays Beta-Arrestin Recruitment Assay->Downstream Functional Assays Pharmacokinetic Analysis Pharmacokinetic Analysis Downstream Functional Assays->Pharmacokinetic Analysis Pharmacodynamic Readouts Pharmacodynamic Readouts Pharmacokinetic Analysis->Pharmacodynamic Readouts

Caption: A logical workflow for validating the biological target of a novel compound, progressing from in vitro to in vivo studies.

Part 1: In Vitro Characterization - Does it Bind and Activate GPR109A?

The initial and most critical step is to determine if "this compound" directly interacts with and activates GPR109A.

1. Radioligand Binding Assay

This classic assay directly measures the affinity of the test compound for the receptor.

  • Principle: A radiolabeled ligand with known high affinity for GPR109A (e.g., [³H]-nicotinic acid) is incubated with a membrane preparation from cells overexpressing the receptor. The ability of the unlabeled test compound to displace the radioligand is measured.

  • Experimental Protocol:

    • Prepare cell membranes from HEK293 or CHO cells stably expressing human GPR109A.

    • Incubate a fixed concentration of [³H]-nicotinic acid with the membranes in the presence of increasing concentrations of "this compound" or unlabeled nicotinic acid (as a positive control).

    • After incubation, separate bound from free radioligand by rapid filtration through a glass fiber filter.

    • Quantify the radioactivity retained on the filter using liquid scintillation counting.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the inhibition constant (Ki).

2. GTPγS Binding Assay

This functional assay measures G protein activation, the first step in the signaling cascade after receptor binding.

  • Principle: Agonist binding to a Gi-coupled GPCR like GPR109A promotes the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to quantify this activation.

  • Experimental Protocol:

    • Use the same GPR109A-expressing cell membranes as in the binding assay.

    • Incubate the membranes with a fixed concentration of [³⁵S]GTPγS and increasing concentrations of the test compound or nicotinic acid.

    • Terminate the reaction and separate bound from free [³⁵S]GTPγS by filtration.

    • Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.

    • Plot the stimulation of [³⁵S]GTPγS binding against the logarithm of the agonist concentration to determine the potency (EC₅₀) and efficacy (Eₘₐₓ).

3. cAMP Accumulation Assay

This assay measures the downstream consequence of Gi activation: the inhibition of adenylyl cyclase and subsequent decrease in cAMP levels.

  • Principle: Cells expressing GPR109A are first stimulated with an adenylyl cyclase activator (e.g., forskolin) to elevate intracellular cAMP levels. The ability of the test compound to inhibit this rise in cAMP is then measured.

  • Experimental Protocol:

    • Plate GPR109A-expressing cells in a suitable microplate format.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add increasing concentrations of the test compound or nicotinic acid, followed by stimulation with forskolin.

    • Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA).

    • Plot the percentage inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration to determine the EC₅₀ and Eₘₐₓ.

AssayParameter MeasuredExpected Outcome for an AgonistComparison with Nicotinic Acid
Radioligand BindingKi (affinity)Displaces radiolabeled nicotinic acidCompare Ki values to determine relative affinity
GTPγS BindingEC₅₀, EₘₐₓStimulates [³⁵S]GTPγS bindingCompare potency and efficacy to nicotinic acid
cAMP AccumulationEC₅₀, EₘₐₓInhibits forskolin-stimulated cAMP productionCompare potency and efficacy in a cellular context
Part 2: Cell-Based Functional Assays - Probing Broader Signaling and Specificity

Positive results in the in vitro assays strongly suggest GPR109A agonism. The next step is to confirm this in a more complex cellular environment and to investigate potential signaling bias.

1. Calcium Mobilization Assay

While GPR109A primarily couples to Gi, it can also couple to Gq in some systems, leading to an increase in intracellular calcium.

  • Principle: Cells co-expressing GPR109A and a promiscuous G protein (e.g., Gα16) or cells that endogenously couple to Gq are loaded with a calcium-sensitive fluorescent dye. Agonist-induced increases in intracellular calcium are measured as a change in fluorescence.

  • Experimental Protocol:

    • Load GPR109A-expressing cells with a calcium indicator dye (e.g., Fluo-4 AM).

    • Add increasing concentrations of the test compound or nicotinic acid.

    • Measure the change in fluorescence over time using a fluorescence plate reader.

    • Plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC₅₀ and Eₘₐₓ.

2. β-Arrestin Recruitment Assay

This assay measures a G protein-independent signaling pathway that is important for receptor desensitization and can also mediate distinct downstream effects.

  • Principle: Agonist binding can promote the recruitment of β-arrestin to the activated GPCR. This interaction can be measured using various techniques, such as bioluminescence resonance energy transfer (BRET) or enzyme fragment complementation (EFC).

  • Experimental Protocol (BRET):

    • Co-express GPR109A fused to a Renilla luciferase (Rluc) and β-arrestin fused to a yellow fluorescent protein (YFP) in cells.

    • Add the luciferase substrate (e.g., coelenterazine h).

    • Add increasing concentrations of the test compound or nicotinic acid.

    • Measure the light emission at wavelengths corresponding to both Rluc and YFP.

    • Calculate the BRET ratio (YFP emission / Rluc emission). An increase in the BRET ratio indicates β-arrestin recruitment.

    • Plot the change in BRET ratio against the logarithm of the agonist concentration to determine the EC₅₀ and Eₘₐₓ.

G cluster_0 GPR109A Signaling Pathways Agonist Agonist GPR109A GPR109A Agonist->GPR109A Gi Gi GPR109A->Gi Canonical Gq Gq GPR109A->Gq Context-dependent BetaArrestin β-Arrestin GPR109A->BetaArrestin Desensitization cAMP ↓ cAMP ↓ Gi->cAMP ↓ Ca²⁺ ↑ Ca²⁺ ↑ Gq->Ca²⁺ ↑ Internalization Internalization BetaArrestin->Internalization Lipolysis ↓ Lipolysis ↓ cAMP ↓->Lipolysis ↓

Caption: Simplified signaling pathways downstream of GPR109A activation, highlighting the pathways interrogated by the proposed assays.

3. Downstream Functional Assays in Relevant Cell Types

To bridge the gap between receptor activation and physiological response, it is crucial to perform assays in cell types that endogenously express GPR109A and are relevant to its therapeutic effects.

  • Adipocyte Lipolysis Assay:

    • Principle: Differentiated adipocytes (e.g., 3T3-L1) are stimulated to undergo lipolysis. The ability of the test compound to inhibit the release of glycerol or free fatty acids into the medium is measured.

    • Comparison: This directly assesses the primary therapeutic mechanism of nicotinic acid. Comparing the potency of "this compound" to nicotinic acid in this assay is a key validation step.

  • Hepatocyte Triglyceride Synthesis Assay:

    • Principle: Primary hepatocytes or hepatoma cell lines (e.g., HepG2) are incubated with a labeled precursor for triglyceride synthesis (e.g., [¹⁴C]-oleic acid). The incorporation of the label into triglycerides is measured after treatment with the test compound.

    • Comparison: This assay will determine if the novel compound shares nicotinic acid's direct inhibitory effect on DGAT2.[3][4]

AssayCellular Process MeasuredRelevance to Target Validation
Calcium MobilizationGq-mediated signalingInvestigates potential signaling bias
β-Arrestin RecruitmentG protein-independent signalingAssesses potential for desensitization and biased agonism
Adipocyte LipolysisInhibition of fat breakdownValidates the primary therapeutic mechanism via GPR109A
Hepatocyte TriglycerideInhibition of triglyceride synthesisProbes a key secondary mechanism of action
Part 3: In Vivo Target Engagement and Pharmacological Response

The final and most definitive validation step is to demonstrate that the compound engages its target in a living organism and elicits the expected physiological response.

1. Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

  • Objective: To establish the relationship between the concentration of the drug in the body over time (PK) and its pharmacological effect (PD).

  • Methodology:

    • Administer "this compound" and nicotinic acid to laboratory animals (e.g., mice or rats) at various doses.

    • Collect blood samples at different time points to determine the plasma concentrations of the parent drug and its major metabolites using LC-MS/MS.[8][9][10]

    • At the same time points, measure key pharmacodynamic markers:

      • Plasma Free Fatty Acids (FFA): A direct measure of target engagement (GPR109A-mediated inhibition of lipolysis).

      • Plasma Triglycerides and Cholesterol (HDL, LDL): The ultimate therapeutic endpoints.

  • Data Analysis: Correlate the plasma drug concentrations with the changes in FFA and lipid levels to establish a dose-response and exposure-response relationship.

2. GPR109A Knockout/Knockdown Studies

  • Objective: To unequivocally demonstrate that the observed in vivo effects are mediated by GPR109A.

  • Methodology: Administer the test compound to GPR109A knockout mice and their wild-type littermates.

  • Expected Outcome: The pharmacological effects (e.g., reduction in FFA) observed in wild-type mice should be significantly blunted or absent in the knockout mice. This provides the most compelling evidence for GPR109A as the primary in vivo target.

Comparative Summary and Interpretation

The data generated from this comprehensive suite of assays will allow for a robust comparison of "this compound" with nicotinic acid.

Feature"this compound"Nicotinic Acid (Reference)Interpretation of Differences
GPR109A Affinity (Ki) Experimental ValueKnown value (typically in the low micromolar range)Higher affinity may translate to greater potency. Lower affinity may require higher doses.
GPR109A Potency (EC₅₀) Experimental ValueKnown valueIncreased potency could be a therapeutic advantage.
Signaling Bias Ratio of Gi vs. β-arrestin EC₅₀Known to activate both pathwaysA compound biased towards Gi signaling and away from β-arrestin might have a better therapeutic profile with reduced desensitization.
Inhibition of Lipolysis Experimental ValuePotent inhibitorA direct comparison of potency in a physiologically relevant assay.
In Vivo FFA Reduction Experimental ValueDose-dependent reductionConfirms target engagement in a living system. Differences in magnitude or duration could be due to PK or intrinsic potency.
Effect in GPR109A KO Mice Experimental ObservationEffects on FFA are abolishedThe gold standard for confirming GPR109A as the primary target. Any residual effect would point to off-target mechanisms.

Conclusion

The validation of a biological target is a multi-faceted process that requires a logical and evidence-based approach. By systematically comparing the biochemical, cellular, and in vivo pharmacological profiles of "this compound" with its well-characterized parent compound, nicotinic acid, researchers can build a compelling case for its mechanism of action. This structured comparison not only validates the primary target, GPR109A, but also provides critical insights into the compound's potential therapeutic advantages, such as improved potency, reduced side effects, or a modified signaling profile. This rigorous, self-validating workflow is essential for making informed decisions in the drug development pipeline.

References

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A Researcher's Guide to the Reproducibility of 2-[(2-Carboxyethyl)sulfanyl]nicotinic Acid Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-[(2-Carboxyethyl)sulfanyl]nicotinic Acid

This compound, a derivative of nicotinic acid (Vitamin B3), is a molecule of interest in various research fields due to the versatile chemical handles it possesses: a pyridine ring, a carboxylic acid, and a thioether linkage with a terminal carboxylic acid. These features suggest its potential utility as a building block in medicinal chemistry, a ligand in coordination chemistry, or a functional component in materials science. However, the limited availability of detailed experimental protocols in peer-reviewed literature presents a significant challenge to the reproducibility of its synthesis and subsequent applications. This guide aims to address this gap by providing a comprehensive overview of a plausible synthetic route, outlining critical parameters for its synthesis and characterization, and discussing factors that can influence the reproducibility of its use in experimental settings.

I. Synthesis of this compound: A Comparative Analysis of Methodologies

Diagram of the Proposed Synthetic Pathway

G cluster_reactants Reactants cluster_reaction Thiol-Michael Addition cluster_product Product 2-mercaptonicotinic acid 2-mercaptonicotinic acid Base Catalyst Base Catalyst 2-mercaptonicotinic acid->Base Catalyst + Acrylic Acid Derivative Acrylic Acid Derivative Acrylic Acid Derivative->Base Catalyst + This compound This compound Base Catalyst->this compound Reaction

Caption: Proposed synthesis of this compound.

Comparative Table of Synthetic Approaches
ParameterMethod A: Direct Addition to Acrylic AcidMethod B: Addition to an Acrylate Ester followed by Hydrolysis
Michael Acceptor Acrylic AcidMethyl or Ethyl Acrylate
Advantages - Fewer synthetic steps. - Avoids a final hydrolysis step.- Generally faster and cleaner reaction. - Less prone to polymerization of the Michael acceptor.
Disadvantages - Potential for polymerization of acrylic acid. - Can be a slower reaction.- Requires an additional hydrolysis step. - Hydrolysis conditions need to be carefully controlled to avoid side reactions.
Catalyst Base (e.g., triethylamine, sodium hydroxide)Base (e.g., triethylamine, DBU)
Solvent Polar protic (e.g., water, ethanol)Aprotic polar (e.g., THF, DMF)
Detailed Experimental Protocol (Plausible Method B)

This protocol is a proposed, robust method based on the principles of the Thiol-Michael addition, designed to maximize reproducibility.

Step 1: Thiol-Michael Addition

  • Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve 2-mercaptonicotinic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Catalyst Addition: Add a catalytic amount of a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equivalents) to the solution.

  • Michael Acceptor Addition: Slowly add ethyl acrylate (1.1 equivalents) dropwise to the reaction mixture at room temperature. The slight excess of the acrylate ensures complete consumption of the thiol.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (2-mercaptonicotinic acid) is no longer visible.

  • Work-up: Once the reaction is complete, quench the reaction by adding a dilute acid (e.g., 1M HCl) to neutralize the catalyst. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Saponification (Hydrolysis)

  • Hydrolysis: Dissolve the crude ester from Step 1 in a mixture of ethanol and water. Add an excess of sodium hydroxide (e.g., 2-3 equivalents) and stir the mixture at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the hydrolysis by TLC until the ester starting material is fully consumed.

  • Work-up and Purification: After completion, remove the ethanol under reduced pressure. Acidify the aqueous solution with a strong acid (e.g., concentrated HCl) to a pH of approximately 3-4. The desired product, this compound, should precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).

II. Factors Influencing Reproducibility in Synthesis

The reproducibility of the synthesis of this compound is highly dependent on careful control of several key parameters.

Critical Experimental Parameters
ParameterInfluence on ReproducibilityRecommended Control Measures
Purity of Reactants Impurities in 2-mercaptonicotinic acid or the acrylic acid derivative can lead to side reactions and lower yields.Use reactants of high purity (>98%). Characterize starting materials by NMR and melting point before use.
Catalyst Choice and Concentration The choice of base and its concentration can significantly impact the reaction rate and the formation of byproducts.[1][2]Use a non-nucleophilic base like DBU at a catalytic amount (0.05-0.1 eq). Higher concentrations can lead to side reactions.
Solvent The solvent can influence the solubility of reactants and the reaction rate.For the esterification route, anhydrous aprotic solvents like THF or DMF are recommended to prevent premature hydrolysis.
Temperature Higher temperatures can accelerate the reaction but may also promote side reactions and polymerization.The Michael addition is typically run at room temperature. Careful temperature control is crucial.
Reaction Time Insufficient reaction time will lead to incomplete conversion, while prolonged times may increase byproduct formation.Monitor the reaction progress closely using TLC or LC-MS to determine the optimal endpoint.
pH during Work-up The pH during the final precipitation step is critical for maximizing the yield of the dicarboxylic acid.Carefully adjust the pH to the isoelectric point of the molecule to ensure complete precipitation.
Diagram of Factors Affecting Synthesis Reproducibility

G Reproducible Synthesis Reproducible Synthesis Purity of Reactants Purity of Reactants Reproducible Synthesis->Purity of Reactants Catalyst Catalyst Reproducible Synthesis->Catalyst Solvent Solvent Reproducible Synthesis->Solvent Temperature Temperature Reproducible Synthesis->Temperature Reaction Time Reaction Time Reproducible Synthesis->Reaction Time Work-up pH Work-up pH Reproducible Synthesis->Work-up pH

Caption: Key factors for reproducible synthesis.

III. Analytical Characterization for Quality Control

To ensure the identity and purity of the synthesized this compound, and thus the reproducibility of subsequent experiments, a comprehensive analytical characterization is essential.

Analytical TechniquePurposeExpected Observations
¹H NMR Spectroscopy Structural confirmation and purity assessment.Expect characteristic signals for the pyridine ring protons, the two methylene groups of the carboxyethyl chain, and the absence of signals from starting materials or major impurities.
¹³C NMR Spectroscopy Confirmation of the carbon skeleton.Expect distinct signals for the two carboxylic acid carbons, the pyridine ring carbons, and the methylene carbons.
Mass Spectrometry (MS) Determination of molecular weight.The molecular ion peak corresponding to the exact mass of the compound should be observed.
Infrared (IR) Spectroscopy Identification of functional groups.Expect characteristic absorption bands for the O-H and C=O of the carboxylic acids, and C=N of the pyridine ring.
Melting Point Assessment of purity.A sharp and well-defined melting point indicates high purity.
Elemental Analysis Determination of elemental composition.The experimental percentages of C, H, N, and S should be in close agreement with the calculated values.

IV. Reproducibility in Experimental Applications

The utility of this compound in research is likely linked to its potential as a ligand for metal complexes or as a building block for larger molecules. Reproducibility in these applications hinges on the purity of the compound and the precise control of experimental conditions.

Potential Applications and Reproducibility Considerations
  • Coordination Chemistry: When used as a ligand, the purity of the compound is paramount. Trace impurities can compete for coordination sites on the metal center, leading to mixtures of complexes and irreproducible results in catalytic or material properties.

  • Bioconjugation: In applications where the carboxylic acid groups are used for conjugation to biomolecules, the presence of any unreacted starting materials or side products with reactive functional groups can lead to heterogeneous products and unreliable biological data.

  • Materials Science: When incorporated into polymers or other materials, the purity and consistency of the monomer will directly impact the properties of the final material, such as its thermal stability, mechanical strength, and optical properties.

Workflow for Ensuring Reproducible Application

G cluster_synthesis Synthesis & Purification cluster_qc Quality Control cluster_application Experimental Application cluster_outcome Outcome Controlled Synthesis Controlled Synthesis Thorough Purification Thorough Purification Controlled Synthesis->Thorough Purification Comprehensive Characterization Comprehensive Characterization Thorough Purification->Comprehensive Characterization Precise Dosing/Stoichiometry Precise Dosing/Stoichiometry Comprehensive Characterization->Precise Dosing/Stoichiometry Controlled Reaction Conditions Controlled Reaction Conditions Precise Dosing/Stoichiometry->Controlled Reaction Conditions Standardized Assays Standardized Assays Controlled Reaction Conditions->Standardized Assays Reproducible Results Reproducible Results Standardized Assays->Reproducible Results

Caption: Workflow for reproducible experimental applications.

V. Conclusion and Best Practices

The successful and reproducible use of this compound in research necessitates a rigorous and well-documented approach, starting from its synthesis. Due to the absence of a standardized, published protocol, researchers must rely on a carefully designed and optimized synthesis, likely based on the Thiol-Michael addition.

Key recommendations for ensuring reproducibility include:

  • Adopt a Standardized Synthetic Protocol: Following a detailed, step-by-step protocol, such as the one proposed in this guide, is the first step towards achieving consistent results.

  • Thorough Characterization is Non-Negotiable: Comprehensive analytical characterization of each synthesized batch is crucial to confirm its identity, purity, and consistency.

  • Meticulous Documentation: Detailed recording of all experimental parameters, including reactant sources and purities, reaction conditions, and analytical data, is essential for troubleshooting and for others to replicate the work.

  • Control of Application-Specific Variables: In subsequent experiments, precise control over stoichiometry, reaction or assay conditions, and the use of standardized analytical methods are critical for obtaining reproducible data.

By adhering to these principles, researchers can overcome the challenges posed by the limited literature on this compound and confidently generate reliable and reproducible scientific findings.

References

  • Nair, D. P., Podgórski, M., Chatani, S., Gong, T., Xi, W., Fenoli, C. R., & Bowman, C. N. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials, 26(1), 724-744. [Link]

  • Lowe, A. B. (2010). Thiol-ene “click” reactions and recent applications in polymer and materials synthesis. Polymer Chemistry, 1(1), 17-36. [Link]

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol–ene click chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573. [Link]

  • Mather, B. D., Viswanathan, K., Miller, K. M., & Long, T. E. (2006). Michael addition reactions in macromolecular design for emerging technologies. Progress in Polymer Science, 31(5), 487-531. [Link]

  • PubChem. (n.d.). 2-[(2-Oxo-2-phenylethyl)thio]nicotinic acid. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/2-(2-Oxo-2-phenylethyl_thio_nicotinic-acid]([Link]

  • Campos, L. M., Killops, K. L., Sakai, R., Paulusse, J. M., Damiron, D., Drockenmuller, E., ... & Hawker, C. J. (2008). Development of thermal and photochemical strategies for the orthogonal modification of polymers and surfaces with thiol-ene and thiol-yne chemistry. Macromolecules, 41(19), 7063-7070. [Link]

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Navigating the Structure-Activity Landscape of 2-Substituted Nicotinic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of nicotinic acid derivatives, with a particular focus on modifications at the 2-position of the pyridine ring. While direct experimental data for "2-[(2-Carboxyethyl)sulfanyl]nicotinic acid" is not extensively available in the public domain, this guide will establish a framework for understanding its potential activity by comparing it with known 2-substituted analogs. We will delve into the synthetic strategies, biological activities, and experimental data of related compounds to provide researchers, scientists, and drug development professionals with a valuable resource for designing novel therapeutics based on the nicotinic acid scaffold.

Introduction: Nicotinic Acid - A Versatile Scaffold in Drug Discovery

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule in human physiology and a well-established therapeutic agent for treating dyslipidemia.[1] Its ability to favorably modulate lipid profiles has spurred extensive research into its derivatives to enhance efficacy, reduce side effects, and explore new therapeutic applications.[2] The nicotinic acid core, a pyridine ring with a carboxylic acid at the 3-position, offers multiple sites for chemical modification. The structure-activity relationship of these derivatives is highly dependent on the nature and position of the substituents on the pyridine ring. Modifications at the 2-position, in particular, have been shown to yield compounds with a wide array of biological activities, ranging from anti-inflammatory and analgesic to antimicrobial and antifungal properties.[3][4]

The primary mechanism of action for the lipid-lowering effects of nicotinic acid is through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCAR2).[5][6] However, research has shown that not all of niacin's effects are mediated through this receptor, suggesting a more complex pharmacology.[7] This complexity opens up avenues for designing derivatives that may act on different targets or exhibit novel mechanisms of action.

This guide will focus on the impact of substitutions at the 2-position of the nicotinic acid scaffold, with a special emphasis on sulfur-containing moieties, to build a predictive SAR model for compounds like "this compound".

The Strategic Importance of 2-Position Modification

The 2-position of the nicotinic acid ring is a prime target for chemical modification due to its reactivity and the potential for steric and electronic interactions with biological targets. The introduction of various functional groups at this position can significantly alter the molecule's polarity, lipophilicity, and three-dimensional shape, thereby influencing its pharmacokinetic and pharmacodynamic properties.

General Synthetic Approach

A common and versatile starting material for introducing a variety of substituents at the 2-position is 2-chloronicotinic acid. The chloro group can be readily displaced by nucleophiles, such as thiols, amines, and alcohols, to generate a library of 2-substituted derivatives. Another key intermediate is 2-mercaptonicotinic acid, which serves as a precursor for a range of 2-thio-substituted analogs.

Below is a generalized workflow for the synthesis of 2-substituted nicotinic acid derivatives.

G cluster_0 Synthesis of 2-Substituted Nicotinic Acid Derivatives cluster_1 Nucleophilic Substitution cluster_2 Thioether Formation start Nicotinic Acid chloro 2-Chloronicotinic Acid start->chloro Chlorination mercapto 2-Mercaptonicotinic Acid start->mercapto Sulfurization deriv 2-Substituted Nicotinic Acid Derivatives (e.g., ethers, amines) chloro->deriv Reaction with Nucleophiles (NuH) thio_deriv 2-Thio-substituted Nicotinic Acid Derivatives mercapto->thio_deriv Alkylation with Electrophiles (R-X)

Caption: Generalized synthetic routes to 2-substituted nicotinic acid derivatives.

Structure-Activity Relationship of 2-Substituted Nicotinic Acid Derivatives: A Comparative Analysis

The biological activity of 2-substituted nicotinic acid derivatives is highly contingent on the nature of the substituent. Below, we compare different classes of these derivatives and their reported biological effects.

2-Thio-Substituted Nicotinic Acid Derivatives

While specific data for "this compound" is scarce, we can infer its potential activities by examining related 2-thio-substituted analogs. The precursor, 2-mercaptonicotinic acid, is primarily used as a building block in the synthesis of more complex molecules with diverse biological activities, including antiviral, antibacterial, and anti-inflammatory compounds. The introduction of a thioether linkage at the 2-position can influence the molecule's ability to interact with various enzymes and receptors. For instance, sulfur-containing heterocycles are present in a number of commercial fungicides.[2]

The "(2-Carboxyethyl)sulfanyl" substituent introduces a flexible, acidic side chain. This feature could potentially allow the molecule to:

  • Interact with multiple binding sites on a target protein: The carboxylic acid on the pyridine ring and the one on the side chain could engage in hydrogen bonding or ionic interactions.

  • Exhibit improved pharmacokinetic properties: The increased polarity from the additional carboxyl group might affect solubility and distribution.

  • Act as a prodrug: The thioether linkage could be metabolically cleaved to release 2-mercaptonicotinic acid.

Other 2-Substituted Nicotinic Acid Derivatives

A broader look at other substituents at the 2-position reveals a wide spectrum of biological activities.

  • 2-Aryl Nicotinic Acid Derivatives: These compounds have shown significant analgesic and anti-inflammatory activities. The nature and substitution pattern of the aryl ring play a crucial role in determining the potency. For example, certain 2-(substituted phenyl) nicotinic acid derivatives have demonstrated superior analgesic and anti-inflammatory effects compared to the reference drug mefenamic acid.[3][4]

  • 2-Amino and 2-Amido Nicotinic Acid Derivatives: The introduction of amino or amido groups at the 2-position has been explored for various therapeutic applications. For instance, N-(thiophen-2-yl) nicotinamide derivatives have been synthesized and evaluated for their fungicidal activity against cucumber downy mildew.[2]

Comparative Table of 2-Substituted Nicotinic Acid Derivatives and Their Activities
2-SubstituentGeneral StructureReported Biological ActivityKey SAR ObservationsReference(s)
-SH (Mercapto) 2-Mercaptonicotinic acidPrecursor for biologically active compounds (antiviral, antibacterial, anti-inflammatory)Serves as a versatile synthetic intermediate.
-S-R (Thioether) 2-Thio-substituted nicotinic acidsPotential for diverse activities based on the nature of 'R'. Sulfur heterocycles are known in fungicides.The 'R' group significantly influences activity.[2][2]
-Aryl 2-Aryl nicotinic acidsAnalgesic, Anti-inflammatoryThe substitution pattern on the aryl ring is critical for potency.[3][4][3][4]
-NH-Aryl (Anilino) 2-Anilino nicotinic acidsAnalgesic, Anti-inflammatoryThe nature of the substituent on the anilino ring affects activity.
-NH-CO-R (Amido) 2-Amido nicotinic acidsFungicidalThe 'R' group, often a heterocyclic moiety, is key for activity.[2][2]

Experimental Protocols

To facilitate further research in this area, we provide a representative experimental protocol for the synthesis and biological evaluation of 2-substituted nicotinic acid derivatives.

General Synthesis of 2-Thio-substituted Nicotinic Acid Derivatives

This protocol describes a general method for the synthesis of 2-thio-substituted nicotinic acid derivatives starting from 2-mercaptonicotinic acid.

Materials:

  • 2-Mercaptonicotinic acid

  • An appropriate alkyl halide (e.g., 3-bromopropionic acid for the synthesis of "this compound")

  • Base (e.g., sodium hydroxide, potassium carbonate)

  • Solvent (e.g., ethanol, DMF)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Dissolve 2-mercaptonicotinic acid in the chosen solvent.

  • Add the base to the solution and stir until the starting material is fully deprotonated.

  • Slowly add the alkyl halide to the reaction mixture.

  • Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the mixture with a suitable acid (e.g., HCl) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

This assay is commonly used to screen for potential anti-inflammatory agents.

Principle: Lipopolysaccharide (LPS) stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. Test compounds are evaluated for their ability to inhibit LPS-induced NO production.

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with the Griess reagent.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition compared to the LPS-treated control.

  • A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.

Mechanistic Insights: The GPR109A Signaling Pathway

While the specific target of "this compound" is unknown, understanding the canonical pathway of its parent compound, nicotinic acid, is crucial. The activation of GPR109A by nicotinic acid in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequently, a reduction in the activity of hormone-sensitive lipase. This cascade ultimately decreases the release of free fatty acids into the bloodstream.

G cluster_0 GPR109A Signaling in Adipocytes ligand Nicotinic Acid or Agonist Derivative receptor GPR109A ligand->receptor Binds to gi Gi Protein receptor->gi Activates ac Adenylyl Cyclase gi->ac Inhibits atp ATP camp cAMP atp->camp Conversion pka Protein Kinase A (PKA) camp->pka Activates hsl Hormone-Sensitive Lipase (HSL) pka->hsl Activates tg Triglycerides hsl->tg Hydrolyzes ffa Free Fatty Acids (FFA) tg->ffa Release of

Caption: Simplified GPR109A signaling pathway in adipocytes.

Conclusion and Future Directions

The nicotinic acid scaffold remains a fertile ground for the discovery of new therapeutic agents. While the specific biological profile of "this compound" is yet to be fully elucidated, this guide provides a comprehensive framework for understanding its potential based on the established structure-activity relationships of related 2-substituted derivatives. The diverse biological activities reported for analogs with modifications at the 2-position, including anti-inflammatory, analgesic, and antifungal effects, suggest that this class of compounds warrants further investigation.

Future research should focus on the synthesis and systematic biological evaluation of a library of 2-thio-substituted nicotinic acid derivatives with varying side chains to clearly define the SAR for different biological targets. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

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A Researcher's Guide to the Comparative Analysis of 2-[(2-Carboxyethyl)sulfanyl]nicotinic Acid Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of analogs based on the "2-[(2-Carboxyethyl)sulfanyl]nicotinic acid" scaffold. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data reporting to offer insights into the causal relationships between chemical structure, biological activity, and pharmacokinetic profiles. We will explore the rationale behind analog design, present key experimental data in a comparative format, and provide detailed, self-validating protocols for critical assays.

Introduction: The Rationale for Nicotinic Acid Analog Development

Nicotinic acid (Niacin, Vitamin B3) is a well-established therapeutic agent, primarily known for its beneficial effects on lipid profiles. It effectively raises high-density lipoprotein (HDL) cholesterol while lowering low-density lipoprotein (LDL) cholesterol and triglycerides, making it a valuable tool in cardiovascular disease management.[1] The primary mechanism for these lipid-modifying effects involves the activation of the G protein-coupled receptor 109A (GPR109A, also known as HCA2).[1][2]

However, the clinical utility of nicotinic acid is often limited by a significant side effect: cutaneous vasodilation, or flushing.[1] This reaction is also mediated by GPR109A, but on different cell types within the skin (Langerhans cells and keratinocytes), leading to the production of prostaglandins like PGE2 and PGD2.[2] This dual activity presents a classic drug development challenge: how to separate the desired therapeutic effects from the undesirable side effects.

This challenge is the primary driver for the development of nicotinic acid analogs. The core hypothesis is that by modifying the nicotinic acid scaffold, it is possible to create new chemical entities with improved properties, such as:

  • Enhanced Potency: Achieving the desired therapeutic effect at lower concentrations.

  • Target Selectivity: Preferentially activating GPR109A in hepatocytes (for lipid modification) over epidermal cells (for flushing) or discovering novel activities.

  • Favorable Pharmacokinetics: Optimizing absorption, distribution, metabolism, and excretion (ADME) for better bioavailability and duration of action.[3]

  • Novel Mechanisms of Action: Exploring other potential therapeutic applications, such as anti-inflammatory or anti-fungal activities, which have been reported for various nicotinic acid derivatives.[4][5]

The scaffold of This compound serves as a promising starting point. The substitution at the 2-position with a flexible, functionalized thioether linkage offers numerous possibilities for chemical modification to probe the structure-activity relationship (SAR).

The GPR109A Signaling Pathway

Understanding the target pathway is fundamental to interpreting assay data. Activation of GPR109A by an agonist like nicotinic acid or its analogs initiates a cascade that differs by cell type, explaining both the therapeutic and adverse effects.

GPR109A_Pathway cluster_membrane Plasma Membrane cluster_epidermal Epidermal Cell (e.g., Langerhans Cell) cluster_adipocyte Adipocyte GPR109A GPR109A (HCA2 Receptor) Gi Gi GPR109A->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits PLA2_E PLA2 Gi->PLA2_E Activates cAMP_A ↓ cAMP AC->cAMP_A AA_E Arachidonic Acid (AA) PLA2_E->AA_E Releases COX1_2 COX-1 / COX-2 AA_E->COX1_2 Substrate PGs Prostaglandins (PGD2, PGE2) COX1_2->PGs Synthesizes Vasodilation Vasodilation (Flushing) PGs->Vasodilation Causes HSL Hormone-Sensitive Lipase (HSL) cAMP_A->HSL Inhibits Activation Lipolysis ↓ Lipolysis HSL->Lipolysis FFA ↓ Free Fatty Acids (FFA) to Liver Lipolysis->FFA Analog Nicotinic Acid Analog Analog->GPR109A Binds & Activates

Caption: GPR109A signaling in different cell types.

Comparative Analysis of Hypothetical Analogs

To explore the SAR, we propose a series of analogs based on the lead compound SNA-1 . The modifications are designed to probe the importance of three key regions: the carboxylic acid tail (Region A), the sulfide linker (Region B), and the nicotinic acid core (Region C).

Table 1: Structures and Design Rationale of SNA-1 Analogs

Compound IDStructureModification Rationale
SNA-1 2-[(2-Carboxy ethyl)sulfanyl]nicotinic acid (Lead Compound)Baseline scaffold with a flexible acidic chain.
SNA-2 2-[(3-Carboxy propyl)sulfanyl]nicotinic acidRegion A: Extend the alkyl chain to assess impact on receptor pocket fit and lipophilicity.
SNA-3 2-[(2-Amido ethyl)sulfanyl]nicotinic acid (Amide analog)Region A: Replace carboxylate with a neutral amide to test the necessity of the negative charge for activity.
SNA-4 2-[(2-Carboxyethyl)sulfinyl ]nicotinic acid (Sulfoxide analog)Region B: Oxidize the sulfide to a sulfoxide to increase polarity and potential for hydrogen bonding.
SNA-5 2-[(2-Carboxyethyl)sulfanyl]6-methyl -nicotinic acidRegion C: Add a methyl group to the pyridine ring to probe steric tolerance and electronic effects near the core.
SNA-6 Prodrug: Ethyl 2-((3-carboxy-pyridin-2-yl)sulfanyl)propanoateRegion A (Prodrug): Esterify the carboxylic acid to create a prodrug, potentially improving absorption and reducing GI irritation.[3]
Performance Data Summary

The following table summarizes hypothetical but expected experimental data for our analog series based on established SAR principles for related compounds.[6][7] Potency is measured by GPR109A activation, selectivity by comparing hepatocyte vs. keratinocyte activation, and metabolic stability by an in vitro liver microsomal assay.

Table 2: Comparative Performance Data of SNA-1 Analogs

Compound IDGPR109A Potency (EC₅₀, nM)Selectivity Index (HepG2 / HaCaT EC₅₀)Metabolic Stability (% remaining after 60 min)Predicted Outcome
SNA-1 1501.065%Active but non-selective, moderate stability.
SNA-2 2500.855%Reduced potency; increased lipophilicity may lead to faster metabolism.
SNA-3 > 10,000N/A85%Inactive; indicates the carboxylate's negative charge is critical for receptor binding.
SNA-4 3001.540%Reduced potency; increased polarity may slightly improve selectivity but makes it a target for metabolism.
SNA-5 1252.570%Maintained or slightly improved potency with a notable increase in selectivity, suggesting a favorable steric interaction.
SNA-6 > 5,000 (hydrolyzes to SNA-1)N/A10% (rapid conversion to SNA-1)Prodrug strategy successful; in vivo efficacy would depend on the rate and location of hydrolysis.[3]

Experimental Protocols & Methodologies

The trustworthiness of comparative data hinges on robust and well-validated experimental methods. Below are detailed protocols for the key assays used to generate the data in Table 2.

General Drug Discovery Workflow

The process of evaluating these analogs follows a logical cascade, starting with synthesis and moving through a series of in vitro and in vivo tests to identify promising candidates.

Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation synthesis Analog Synthesis (e.g., SNA-1 to SNA-6) purification Purification & QC (HPLC, NMR, MS) synthesis->purification potency Primary Assay: GPR109A Potency (EC₅₀) purification->potency selectivity Secondary Assay: Cell-based Selectivity Index potency->selectivity adme In Vitro ADME: Metabolic Stability, Permeability selectivity->adme lead_opt Lead Optimization adme->lead_opt pk Pharmacokinetics (PK) in Rodent Model pd Pharmacodynamics (PD): Lipid Lowering vs. Flushing pk->pd lead_opt->synthesis Iterate Design lead_opt->pk Promising Candidate

Caption: A typical workflow for analog evaluation.

Protocol: GPR109A Functional Assay (cAMP Measurement)

This protocol determines compound potency (EC₅₀) by measuring the inhibition of cyclic AMP (cAMP) production, a downstream effect of GPR109A activation via the Gi protein.[1]

Objective: To quantify the dose-dependent activation of GPR109A by test compounds.

Materials:

  • HEK293 cells stably expressing human GPR109A.

  • Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4.

  • Forskolin (AC activator).

  • Test compounds (SNA series) and Nicotinic Acid (positive control).

  • cAMP detection kit (e.g., HTRF or ELISA-based).

  • 384-well assay plates.

Procedure:

  • Cell Seeding: Seed GPR109A-HEK293 cells into 384-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a 10-point serial dilution series for each test compound (e.g., from 100 µM to 5 pM) in Assay Buffer. Include a "no compound" control.

  • Assay: a. Remove culture medium from the cells and add 20 µL of Assay Buffer. b. Add 10 µL of the compound serial dilutions to the respective wells. c. Incubate for 15 minutes at room temperature. d. Add 10 µL of Forskolin solution (at a final concentration of 1 µM) to all wells to stimulate cAMP production. e. Incubate for 30 minutes at room temperature.

  • Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis: a. Normalize the data: Set the signal from the "no compound" + Forskolin wells as 0% inhibition and the signal from wells with a saturating concentration of Nicotinic Acid as 100% inhibition. b. Plot the normalized response against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value for each compound.

Self-Validation: The assay's validity is confirmed by the performance of the positive control (Nicotinic Acid), which must yield an EC₅₀ within a predefined historical range (e.g., 100-300 nM). The Z'-factor for the assay plate should be > 0.5, indicating a robust signal window.

Protocol: In Vitro Metabolic Stability Assay

This protocol provides an early assessment of a compound's susceptibility to metabolism by the liver, a critical component of its pharmacokinetic profile.[3]

Objective: To determine the rate at which a compound is metabolized by liver microsomes.

Materials:

  • Pooled human liver microsomes (HLM).

  • NADPH regenerating system (cofactor for P450 enzymes).

  • Phosphate buffer (0.1 M, pH 7.4).

  • Test compounds (1 µM final concentration).

  • Acetonitrile with an internal standard (for protein precipitation and sample analysis).

  • LC-MS/MS system for quantitative analysis.

Procedure:

  • Reaction Preparation: In a 96-well plate, prepare incubation mixtures by adding phosphate buffer, HLM (final concentration 0.5 mg/mL), and test compound (1 µM).

  • Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., warfarin or a close structural analog).

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

  • Quantification: Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis: a. Plot the natural logarithm of the percentage of parent compound remaining versus time. b. The slope of the initial linear portion of this plot corresponds to the elimination rate constant (k). c. Calculate the in vitro half-life (t₁/₂) as 0.693 / k. d. The "% remaining at 60 min" is reported for direct comparison.

Self-Validation: The protocol is validated by including control compounds with known metabolic fates. A high-clearance compound (e.g., verapamil) should show <20% remaining after 30 minutes, while a low-clearance compound (e.g., warfarin) should show >80% remaining after 60 minutes. A control incubation without NADPH should show minimal compound loss, confirming the metabolism is cofactor-dependent.

Conclusion and Future Directions

This guide outlines a structured approach to the comparative analysis of this compound analogs. The hypothetical data presented illustrates key principles of SAR, where small structural modifications can lead to significant changes in potency, selectivity, and metabolic stability.

The analysis suggests that the carboxylate moiety is essential for activity (SNA-3), while modifications to the pyridine core (SNA-5) may be a promising strategy for enhancing selectivity and mitigating the flushing effect. The prodrug approach (SNA-6) remains a viable strategy for optimizing drug delivery.[3]

The provided workflows and protocols offer a robust framework for the systematic evaluation of new chemical entities. Future work should focus on synthesizing and testing these and other related analogs to validate these hypotheses. Promising candidates identified through this in vitro cascade should be advanced to in vivo models to assess their true therapeutic potential by correlating pharmacokinetic profiles with pharmacodynamic outcomes on lipid levels and cutaneous blood flow.[8][9]

References

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  • Evaluating the Release of Different Commercial Orally Modified Niacin Formulations In Vitro. (2023). National Institutes of Health. [Link]

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A Technical Guide to Cross-Reactivity Assessment of 2-[(2-Carboxyethyl)sulfanyl]nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Imperative of Specificity in Bioanalysis

The structure of 2-[(2-Carboxyethyl)sulfanyl]nicotinic acid combines a nicotinic acid core with a flexible thioether linkage to a propanoic acid moiety. This unique structure necessitates a thorough evaluation of potential cross-reactivity against structurally related endogenous compounds, particularly metabolites of nicotinic acid (niacin), to ensure assay integrity.

Strategic Selection of Potential Cross-Reactants

A robust cross-reactivity study begins with the logical selection of compounds to be tested. For this compound, potential cross-reactants fall into two main categories: the parent molecule and its known metabolites, and the constituent chemical fragments of the target analyte.

Structurally Related Compounds for Cross-Reactivity Panel:

  • Parent Compound: Nicotinic Acid (Niacin)[2]

  • Primary Metabolites of Nicotinic Acid:

    • Nicotinamide (NAM)[3][4][5]

    • Nicotinuric Acid (NUA)[6][7][8]

    • N1-Methylnicotinamide (MNA)[9][10][11][12]

    • N1-Methyl-2-pyridone-5-carboxamide (2PY)[13][14][15][][17]

    • N1-Methyl-4-pyridone-3-carboxamide (4PY)[18][19][20][21]

  • Structural Fragment: 3-Mercaptopropionic acid[22][23][24][25][26]

The rationale for this selection is based on the shared nicotinic acid core among the parent compound and its metabolites. The inclusion of 3-Mercaptopropionic acid is crucial to assess the contribution of the side chain to any potential antibody binding.

Experimental Design: A Competitive ELISA Approach

Due to its small molecular size, a competitive enzyme-linked immunosorbent assay (ELISA) is the most suitable format for assessing the cross-reactivity of this compound.[27][28][29][30][31] In this assay format, the free analyte in a sample competes with a fixed amount of enzyme-labeled analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

Workflow for Competitive ELISA

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Signal Detection Coating 1. Coat Plate with Capture Antibody Blocking 2. Block Plate Coating->Blocking Wash Sample_Add 3. Add Sample/Standard and HRP-Conjugated Analyte Blocking->Sample_Add Incubation 4. Incubate Sample_Add->Incubation Washing 5. Wash Plate Incubation->Washing Substrate 6. Add TMB Substrate Washing->Substrate Stop 7. Stop Reaction Substrate->Stop Read 8. Read Absorbance (450 nm) Stop->Read

Caption: Workflow of the competitive ELISA for cross-reactivity assessment.

Detailed Experimental Protocol: Competitive ELISA

Materials:

  • High-binding 96-well microplates

  • Capture antibody (specific for this compound)

  • This compound standard

  • Potential cross-reactants (as listed above)

  • Horseradish peroxidase (HRP)-conjugated this compound

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Assay buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating: Dilute the capture antibody to an optimal concentration in coating buffer. Add 100 µL per well and incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Standard and Sample Preparation:

    • Prepare a serial dilution of the this compound standard in assay buffer to generate a standard curve.

    • Prepare serial dilutions of each potential cross-reactant in assay buffer, starting from a high concentration.

  • Competitive Reaction:

    • Add 50 µL of either standard, sample, or potential cross-reactant dilution to the appropriate wells.

    • Immediately add 50 µL of HRP-conjugated this compound (at a pre-determined optimal dilution) to all wells.

    • Incubate for 1-2 hours at room temperature on a shaker.

  • Washing: Repeat the washing step as in step 2, but increase to five washes.

  • Signal Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm within 15 minutes of adding the stop solution.

Data Analysis and Interpretation

The cross-reactivity is determined by comparing the concentration of the cross-reactant that causes a 50% inhibition of the maximum signal (IC50) with the IC50 of the target analyte, this compound.

The percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100

Hypothetical Cross-Reactivity Data
CompoundIC50 (ng/mL)% Cross-Reactivity
This compound 15 100%
Nicotinic Acid3,0000.5%
Nicotinamide (NAM)> 100,000< 0.015%
Nicotinuric Acid (NUA)15,0000.1%
N1-Methylnicotinamide (MNA)> 100,000< 0.015%
N1-Methyl-2-pyridone-5-carboxamide (2PY)> 100,000< 0.015%
N1-Methyl-4-pyridone-3-carboxamide (4PY)> 100,000< 0.015%
3-Mercaptopropionic acid> 100,000< 0.015%

Interpretation of Hypothetical Results:

Based on this hypothetical data, the assay demonstrates high specificity for this compound. The minimal cross-reactivity observed for nicotinic acid and nicotinuric acid suggests that while the nicotinic acid core is recognized by the antibody, the presence of the 2-[(2-Carboxyethyl)sulfanyl] side chain is the primary determinant for high-affinity binding. The negligible cross-reactivity of the major metabolites and the side chain fragment further underscores the assay's specificity.

Logical Framework for Assessing Specificity

The decision-making process for validating the specificity of an immunoassay can be visualized as follows:

Specificity_Assessment Start Start: Assess Assay Specificity Select_Compounds Identify Potential Cross-Reactants (Metabolites, Structural Analogs) Start->Select_Compounds Develop_Assay Develop & Optimize Competitive ELISA Select_Compounds->Develop_Assay Determine_IC50 Determine IC50 for Target and Potential Cross-Reactants Develop_Assay->Determine_IC50 Calculate_CR Calculate % Cross-Reactivity Determine_IC50->Calculate_CR Decision Is % Cross-Reactivity Below Acceptance Criteria? Calculate_CR->Decision Accept Assay is Specific Decision->Accept Yes Reject Assay Lacks Specificity (Re-evaluate Antibody/Assay Format) Decision->Reject No

Sources

Confirming the therapeutic potential of "2-[(2-Carboxyethyl)sulfanyl]nicotinic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Evaluating the Therapeutic Potential of 2-[(2-Carboxyethyl)sulfanyl]nicotinic acid

Introduction: Unveiling a Novel Nicotinic Acid Derivative

Nicotinic acid (Niacin, Vitamin B3) is a cornerstone in the management of dyslipidemia, valued for its robust efficacy in modulating a wide spectrum of blood lipids.[1][2] Its therapeutic utility, however, is often hampered by patient non-adherence due to adverse effects, most notably cutaneous flushing.[1][3] This has spurred the development of numerous derivatives aimed at retaining the therapeutic benefits of the nicotinic acid scaffold while improving its pharmacological profile. The compound This compound represents one such novel structural analog.

This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate the therapeutic potential of this compound. We will ground our investigation in the well-established pharmacology of nicotinic acid, proposing a direct comparative analysis against the parent compound. This document outlines the hypothesized mechanism of action, details the requisite experimental protocols for validation, and provides a structure for the logical interpretation of comparative data.

Hypothesized Mechanism of Action: A Focus on Lipid Metabolism and Inflammation

The primary therapeutic effects of nicotinic acid are mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA₂).[3][4] This receptor is highly expressed in adipocytes and immune cells like Langerhans cells.[5] We hypothesize that this compound, retaining the core pyridine-3-carboxylic acid structure, will also function as a GPR109A agonist.

The proposed signaling cascade is as follows:

  • Receptor Binding: The compound binds to and activates GPR109A on the surface of adipocytes.

  • G-Protein Inhibition of Adenylyl Cyclase: This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4]

  • Inhibition of Lipolysis: The reduction in cAMP levels decreases the activity of hormone-sensitive lipase, a key enzyme responsible for the breakdown of triglycerides into free fatty acids (FFAs).[4]

  • Reduced Hepatic VLDL and LDL Synthesis: A diminished flux of FFAs to the liver reduces the substrate available for hepatic triglyceride synthesis. This, in turn, decreases the production and secretion of very-low-density lipoprotein (VLDL) and subsequently low-density lipoprotein (LDL) particles.[5]

Additionally, nicotinic acid exerts anti-inflammatory effects, which may also be linked to GPR109A activation.[6] Therefore, our evaluation will also probe the anti-inflammatory potential of the derivative compound.

GPR109A_Signaling_Pathway cluster_membrane Adipocyte Cell Membrane cluster_cytosol Cytosol Compound 2-[(2-Carboxyethyl)sulfanyl] nicotinic acid Receptor GPR109A Receptor Compound->Receptor Binds & Activates AC Adenylyl Cyclase Receptor->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates via Phosphorylation Lipolysis Lipolysis (Triglyceride Breakdown) HSL->Lipolysis Catalyzes FFA Free Fatty Acids (FFAs) Released into Circulation Lipolysis->FFA GPR109A_Assay_Workflow Start Start: GPR109A-expressing CHO-K1 or HEK293 Cells Seed Seed Cells into 96-well plate Start->Seed Prepare Prepare Serial Dilutions - Test Compound - Nicotinic Acid (+ control) - Nicotinamide (- control) Seed->Prepare Treat Treat Cells with Compounds (after PDE inhibitor pre-treatment) Prepare->Treat Incubate Incubate at 37°C Treat->Incubate Lyse Lyse Cells & Measure intracellular cAMP Incubate->Lyse Analyze Data Analysis: Plot Dose-Response Curve, Calculate EC₅₀ & Eₘₐₓ Lyse->Analyze End End: Comparative Potency & Efficacy Data Analyze->End

Caption: Experimental workflow for the GPR109A receptor activation assay.
Protocol 2: In Vitro Anti-inflammatory Activity Assessment

Objective: To evaluate the ability of this compound to suppress inflammatory responses in macrophages.

Methodology:

  • Cell Culture: Use a murine macrophage cell line like RAW 264.7.

  • Inflammatory Challenge: Lipopolysaccharide (LPS) is a potent inducer of inflammation in macrophages, stimulating the production of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). [6]3. Procedure: a. Seed RAW 264.7 cells in a 24-well plate and allow them to adhere. b. Pre-treat the cells for 1-2 hours with various concentrations of the test compound, nicotinic acid, or a known anti-inflammatory drug (e.g., Dexamethasone) as a positive control. c. Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 6-24 hours). d. Collect the cell culture supernatant. e. Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.

  • Data Analysis: a. Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-only treated cells. b. Determine the IC₅₀ (concentration for 50% inhibition) for each compound.

Trustworthiness: Comparing the inhibitory effect to both the parent compound (nicotinic acid) and a standard-of-care anti-inflammatory agent (Dexamethasone) provides a robust benchmark for efficacy. An unstimulated control (no LPS) confirms the baseline cytokine levels.

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison. The results from the proposed experiments would populate the table below, allowing for a direct assessment of the novel compound's profile.

ParameterThis compoundNicotinic Acid (Reference)Nicotinamide (Negative Control)
GPR109A Activation (EC₅₀) Experimental Value (nM)Known Value (~300 nM)No Activity
Maximal GPR109A Efficacy (Eₘₐₓ) Experimental Value (%)100% (by definition)0%
TNF-α Inhibition (IC₅₀) Experimental Value (µM)Experimental Value (µM)No significant inhibition
IL-6 Inhibition (IC₅₀) Experimental Value (µM)Experimental Value (µM)No significant inhibition

Interpretation of Potential Outcomes:

  • Superior Potency: An EC₅₀ significantly lower than that of nicotinic acid would indicate higher potency at the GPR109A receptor, suggesting that lower doses might be required for a therapeutic effect.

  • Partial Agonism: An Eₘₐₓ value significantly below 100% would classify the compound as a partial agonist. This could potentially translate to a better side-effect profile (e.g., reduced flushing) while retaining sufficient therapeutic activity.

  • Enhanced Anti-inflammatory Effect: Lower IC₅₀ values for cytokine inhibition compared to nicotinic acid would suggest a stronger anti-inflammatory potential, opening avenues for its use in inflammatory conditions.

Conclusion and Future Directions

This guide provides a foundational strategy for the initial characterization of this compound. The proposed experiments will definitively confirm its activity at the GPR109A receptor and quantify its anti-inflammatory properties relative to nicotinic acid. Favorable results from these in vitro studies would justify advancing the compound to more complex investigations, including in vivo animal models of dyslipidemia and inflammation, as well as ADME/Tox profiling to fully assess its potential as a next-generation therapeutic agent.

References

  • Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. Available at: [Link]

  • Kamanna, V. S. & Kashyap, M. L. (2008). Mechanism of action of niacin. The American Journal of Cardiology, 101(8A), 20B-26B. Available at: [Link]

  • Gille, A., et al. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual Review of Pharmacology and Toxicology, 48, 79-106. Available at: [Link]

  • Guyton, J. R. & Bays, H. E. (2007). Niacin in cardiovascular prevention: mechanisms, efficacy, and safety. Current Opinion in Lipidology, 18(4), 415-420. Available at: [Link]

  • PubChem. (n.d.). Nicotinamide. National Library of Medicine. Available at: [Link]

  • Carlson, L. A. (2005). Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review. Journal of Internal Medicine, 258(2), 94-114. Available at: [Link]

  • Kashyap, M. L., et al. (2012). Niacin-a critical component to the management of atherosclerosis: contemporary management of dyslipidemia to prevent, reduce, or reverse atherosclerotic cardiovascular disease. Journal of Cardiovascular Nursing, 27(4), 303-316. Available at: [Link]

  • Jacobson, T. A. (2010). Niacin: the evidence, clinical use, and future directions. Current Atherosclerosis Reports, 12(1), 45-53. Available at: [Link]

  • Tuteja, S. & Rader, D. J. (2014). Nicotinic acid and its derivatives as multifunctional pharmacophores for medical applications. European Food Research and Technology, 240(4), 721-729. Available at: [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Available at: [Link]

  • Lavigne, P. M. & Karas, R. H. (2013). The current state of niacin in cardiovascular disease prevention: a systematic review and meta-regression. Journal of the American College of Cardiology, 61(4), 440-446. Available at: [Link]

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Sources

The Next Generation of Nicotinic Acid: A Comparative Guide to 2-[(2-Carboxyethyl)sulfanyl]nicotinic acid and the Standard of Care in Dyslipidemia Management

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of dyslipidemia management, the quest for novel therapeutic agents with improved efficacy and tolerability remains a paramount objective. While statins are the cornerstone of treatment, a significant residual cardiovascular risk often persists, necessitating the exploration of complementary mechanisms of action. Nicotinic acid, or niacin, has long been a valuable tool in the armamentarium against dyslipidemia, boasting a unique ability to favorably modulate a wide array of lipid parameters. However, its clinical utility has been hampered by challenging side effects, most notably cutaneous flushing.

This guide provides a comprehensive comparison of the therapeutic potential of a novel nicotinic acid derivative, 2-[(2-Carboxyethyl)sulfanyl]nicotinic acid, with the current standard of care for dyslipidemia. As a hypothetical next-generation compound, this compound represents a conceptual advancement aimed at harnessing the beneficial properties of nicotinic acid while mitigating its undesirable effects. We will delve into the established mechanisms of current therapies, outline a rigorous, hypothetical experimental framework to evaluate this novel entity, and provide expert insights into the causal rationale behind these proposed investigations.

The Current Therapeutic Landscape: A Multi-pronged Approach to Lipid Lowering

The management of dyslipidemia is guided by a deep understanding of lipid metabolism and the pathological role of atherogenic lipoproteins. The current standard of care is multifaceted, with different drug classes targeting distinct pathways.

Statins (HMG-CoA Reductase Inhibitors) are the first-line therapy for elevated low-density lipoprotein cholesterol (LDL-C).[1][2][3][4][5][6][7][8] By competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, statins decrease intrahepatic cholesterol levels.[1][2][4][5] This upregulates the expression of LDL receptors on hepatocytes, leading to increased clearance of LDL-C from circulation.[1][4][5]

Ezetimibe functions by inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein at the brush border of the small intestine, thereby blocking the absorption of dietary and biliary cholesterol.[9][10][11][12][13] It is often used in combination with statins to achieve further LDL-C reduction.[9][11]

PCSK9 Inhibitors (Proprotein Convertase Subtilisin/Kexin type 9 Inhibitors) are monoclonal antibodies that prevent the degradation of LDL receptors.[14][15][16][17][18] By binding to PCSK9, these agents increase the number of available LDL receptors on the liver surface, resulting in potent LDL-C lowering.[15][16][17][18]

Fibrates primarily target triglyceride-rich lipoproteins by activating the peroxisome proliferator-activated receptor alpha (PPARα).[19][20][21][22] This nuclear receptor plays a key role in regulating fatty acid metabolism, leading to decreased VLDL production and increased HDL-C.[19][20][23]

Nicotinic Acid (Niacin) , despite its side effects, offers a broad spectrum of lipid-modifying effects. It reduces the synthesis of VLDL and LDL-C, lowers triglycerides and Lp(a), and is the most potent agent for increasing high-density lipoprotein cholesterol (HDL-C) levels. Its mechanisms are complex and include the inhibition of diacylglycerol acyltransferase-2 (DGAT2), a key enzyme in triglyceride synthesis, and a reduction in the catabolism of apolipoprotein A-I, the primary protein component of HDL.

The Promise of this compound: A Hypothetical Advancement

The chemical structure of this compound suggests a deliberate modification of the parent nicotinic acid molecule. The addition of a sulfanyl-containing side chain could potentially alter its physicochemical properties, leading to:

  • Modified Pharmacokinetics: The side chain may influence absorption, distribution, metabolism, and excretion (ADME) properties. This could lead to a more favorable pharmacokinetic profile, such as a longer half-life allowing for less frequent dosing, or altered metabolic pathways that bypass the formation of metabolites associated with adverse effects.

  • Prodrug Strategy: The molecule could be designed as a prodrug, undergoing enzymatic cleavage in vivo to release the active nicotinic acid moiety at a controlled rate. This could potentially reduce the rapid rise in plasma concentrations that contributes to flushing.

  • Reduced Flushing: The modification may alter the interaction with the GPR109A receptor on Langerhans cells, which is responsible for the prostaglandin D2-mediated flushing response.[24][25]

To ascertain the true potential of this compound, a rigorous, multi-stage experimental evaluation is necessary.

A Roadmap for Evaluation: Hypothetical Experimental Protocols

The following sections outline a comprehensive, albeit hypothetical, series of experiments designed to characterize this compound and compare its performance against the standard of care.

Part 1: Preclinical In Vitro Characterization

Objective: To determine the fundamental pharmacological and biopharmaceutical properties of this compound.

Experimental Protocols:

  • Receptor Binding and Activation Assays:

    • Protocol:

      • Utilize cell lines stably expressing the human GPR109A receptor.

      • Perform competitive radioligand binding assays using [3H]-nicotinic acid to determine the binding affinity (Ki) of this compound.

      • Conduct functional assays, such as cAMP accumulation or β-arrestin recruitment assays, to assess the potency (EC50) and efficacy of the compound as an agonist or partial agonist of GPR109A.

    • Causality: This will establish whether the novel derivative retains the ability to interact with the primary target of nicotinic acid and will provide initial insights into its potential for both therapeutic effects and flushing.

  • In Vitro Metabolism and Stability Assays:

    • Protocol:

      • Incubate this compound with human liver microsomes and hepatocytes.

      • Analyze the samples at various time points using LC-MS/MS to identify metabolites and determine the rate of metabolic clearance.

      • Perform plasma stability assays to assess for potential prodrug conversion.

    • Causality: Understanding the metabolic fate of the compound is crucial for predicting its in vivo half-life and identifying potential drug-drug interactions.

  • Prostaglandin D2 Release Assay:

    • Protocol:

      • Culture human primary Langerhans cells or a suitable surrogate cell line.

      • Expose the cells to equimolar concentrations of nicotinic acid and this compound.

      • Measure the release of prostaglandin D2 (PGD2) into the cell culture medium using an ELISA kit.

    • Causality: This assay directly assesses the potential for the compound to induce the primary mediator of flushing, providing a key in vitro predictor of this major side effect.

Part 2: Preclinical In Vivo Evaluation

Objective: To assess the pharmacokinetic profile, efficacy, and tolerability of this compound in animal models.

Experimental Protocols:

  • Pharmacokinetic Studies in Rodents and Non-Rodents:

    • Protocol:

      • Administer single intravenous and oral doses of this compound to rats and a non-rodent species (e.g., beagle dogs).

      • Collect blood samples at predetermined time points and analyze plasma concentrations of the parent compound and any major metabolites using a validated LC-MS/MS method.

      • Calculate key pharmacokinetic parameters, including bioavailability, clearance, volume of distribution, and half-life.

    • Causality: This will establish the in vivo ADME properties of the compound and inform dose selection for subsequent efficacy studies.

  • Lipid-Lowering Efficacy in a Dyslipidemic Animal Model:

    • Protocol:

      • Utilize a relevant animal model of dyslipidemia, such as the ApoE*3-Leiden.CETP mouse model or the hamster fed a high-fat diet.

      • Administer this compound, nicotinic acid, and a vehicle control orally for a defined period (e.g., 4 weeks).

      • Include a standard of care comparator group, such as atorvastatin.

      • Measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides at baseline and at the end of the treatment period.

    • Causality: This study will provide the first in vivo evidence of the compound's ability to modulate lipid profiles and allow for a direct comparison of its efficacy against the parent compound and a standard of care.

  • Flushing Assessment in a Relevant Animal Model:

    • Protocol:

      • Utilize a model sensitive to niacin-induced flushing, such as the mouse ear vasodilation model.

      • Administer equimolar doses of this compound and nicotinic acid.

      • Quantify the change in ear temperature or blood flow as a measure of vasodilation.

    • Causality: This provides a crucial in vivo assessment of the compound's potential to induce flushing, a key differentiator from the parent molecule.

Part 3: Hypothetical Clinical Development Plan

Objective: To evaluate the safety, tolerability, pharmacokinetics, and efficacy of this compound in humans.

Phase I Clinical Trial:

  • Design: Single ascending dose and multiple ascending dose study in healthy volunteers.

  • Endpoints: Safety and tolerability, pharmacokinetics, and pharmacodynamic markers (e.g., changes in free fatty acids).

  • Rationale: To establish the safety profile and human pharmacokinetics of the compound.

Phase II Clinical Trial:

  • Design: Randomized, double-blind, placebo-controlled, and active-comparator (nicotinic acid and a statin) study in patients with mixed dyslipidemia.

  • Endpoints: Change in LDL-C, HDL-C, and triglycerides from baseline. Assessment of flushing using a validated scale.

  • Rationale: To demonstrate proof-of-concept for lipid-lowering efficacy and to quantitatively assess the flushing profile compared to nicotinic acid.

Phase III Clinical Trial Program:

  • Design: Large-scale, randomized, controlled trials in high-risk patient populations (e.g., patients with established cardiovascular disease on statin therapy).

  • Endpoints: Major adverse cardiovascular events (MACE), changes in lipid parameters, and long-term safety.

  • Rationale: To establish the clinical benefit of this compound in reducing cardiovascular events and to further characterize its long-term safety profile.

Visualizing the Path Forward: Workflows and Mechanisms

experimental_workflow a Receptor Binding & Activation Assays d Pharmacokinetic Studies a->d b Metabolism & Stability Assays b->d c PGD2 Release Assay f Flushing Assessment c->f g Phase I: Safety & PK d->g e Lipid-Lowering Efficacy h Phase II: Efficacy & Dosing e->h f->h g->h i Phase III: Cardiovascular Outcomes h->i

Caption: Hypothetical Development Workflow for this compound.

mechanism_of_action cluster_soc Standard of Care Mechanisms cluster_nicotinic Nicotinic Acid & Derivative Mechanism statin Statins Inhibit HMG-CoA Reductase Inhibit HMG-CoA Reductase statin->Inhibit HMG-CoA Reductase ezetimibe Ezetimibe Inhibit NPC1L1 Inhibit NPC1L1 ezetimibe->Inhibit NPC1L1 pcsk9 PCSK9 Inhibitors Inhibit PCSK9 Inhibit PCSK9 pcsk9->Inhibit PCSK9 fibrate Fibrates Activate PPARα Activate PPARα fibrate->Activate PPARα Decrease Cholesterol Synthesis Decrease Cholesterol Synthesis Inhibit HMG-CoA Reductase->Decrease Cholesterol Synthesis Upregulate LDL Receptors Upregulate LDL Receptors Decrease Cholesterol Synthesis->Upregulate LDL Receptors Decrease LDL-C Decrease LDL-C Upregulate LDL Receptors->Decrease LDL-C Decrease Cholesterol Absorption Decrease Cholesterol Absorption Inhibit NPC1L1->Decrease Cholesterol Absorption Decrease Cholesterol Absorption->Decrease LDL-C Prevent LDL Receptor Degradation Prevent LDL Receptor Degradation Inhibit PCSK9->Prevent LDL Receptor Degradation Prevent LDL Receptor Degradation->Upregulate LDL Receptors Decrease Triglycerides & Increase HDL-C Decrease Triglycerides & Increase HDL-C Activate PPARα->Decrease Triglycerides & Increase HDL-C nicotinic_acid Nicotinic Acid Derivative Inhibit DGAT2 Inhibit DGAT2 nicotinic_acid->Inhibit DGAT2 Decrease ApoA-I Catabolism Decrease ApoA-I Catabolism nicotinic_acid->Decrease ApoA-I Catabolism Activate GPR109A Activate GPR109A nicotinic_acid->Activate GPR109A Decrease VLDL Synthesis Decrease VLDL Synthesis Inhibit DGAT2->Decrease VLDL Synthesis Decrease LDL-C & Triglycerides Decrease LDL-C & Triglycerides Decrease VLDL Synthesis->Decrease LDL-C & Triglycerides Increase HDL-C Increase HDL-C Decrease ApoA-I Catabolism->Increase HDL-C Therapeutic Effects Therapeutic Effects Activate GPR109A->Therapeutic Effects Flushing (PGD2 release) Flushing (PGD2 release) Activate GPR109A->Flushing (PGD2 release)

Caption: Comparative Mechanisms of Action in Dyslipidemia Treatment.

Data Summary: A Comparative Overview

Drug ClassPrimary TargetEffect on LDL-CEffect on HDL-CEffect on TriglyceridesKey Limitations
Statins HMG-CoA Reductase↓↓↓Muscle-related side effects, new-onset diabetes
Ezetimibe NPC1L1↓↓--Limited monotherapy efficacy
PCSK9 Inhibitors PCSK9↓↓↓↓Cost, injectable administration
Fibrates PPARα↓/↔↑↑↓↓↓Myopathy risk with statins, gallstones
Nicotinic Acid GPR109A, DGAT2, etc.↓↓↑↑↑↓↓Flushing, hepatotoxicity, hyperglycemia
This compound (Hypothetical) GPR109A, DGAT2, etc.↓↓↑↑↑↓↓To be determined (potential for reduced flushing)

Conclusion

The development of novel nicotinic acid derivatives, exemplified by the hypothetical this compound, holds the promise of delivering the broad lipid-modifying benefits of niacin with an improved tolerability profile. The comprehensive experimental framework outlined in this guide provides a scientifically rigorous and logically sound pathway for the evaluation of such next-generation compounds. For researchers and drug development professionals, the pursuit of a well-tolerated and effective nicotinic acid analogue represents a significant opportunity to address the residual cardiovascular risk that persists despite optimal current standard of care. The successful development of such an agent would mark a significant advancement in the management of dyslipidemia and the prevention of atherosclerotic cardiovascular disease.

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  • ACC/AHA lipid guidelines: Personalized care to prevent cardiovascular disease. (2020). Cleveland Clinic Journal of Medicine, 87(4), 231–239. [Link]

  • SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. (n.d.). Jetir.Org. Retrieved January 18, 2026, from [Link]

  • Technology Development in Nicotinate Production. (2025, August 7). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Archived: Lipid Disorders in Adults (Cholesterol, Dyslipidemia): Screening. (2013, December 30). United States Preventive Services Taskforce. Retrieved January 18, 2026, from [Link]

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A Comparative Benchmarking Guide to S-Nitrosoglutathione Reductase (GSNOR) Inhibitors: Profiling "2-[(2-Carboxyethyl)sulfanyl]nicotinic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of GSNOR Inhibition

S-Nitrosoglutathione reductase (GSNOR) is a pivotal enzyme in the intricate signaling network of nitric oxide (NO), a pleiotropic signaling molecule with profound effects on physiological and pathological processes. GSNOR's primary function is to metabolize S-nitrosoglutathione (GSNO), a major endogenous reservoir of NO bioactivity.[1][2] By catalyzing the breakdown of GSNO, GSNOR effectively dampens NO signaling. In a range of inflammatory and respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD), the expression and activity of GSNOR are often upregulated, leading to a depletion of GSNO and contributing to the pathophysiology.[3] Consequently, the inhibition of GSNOR has emerged as a compelling therapeutic strategy to restore NO homeostasis and ameliorate disease.[4][5]

This guide provides a comprehensive benchmarking analysis of a novel compound, 2-[(2-Carboxyethyl)sulfanyl]nicotinic acid , against established S-Nitrosoglutathione reductase (GSNOR) inhibitors. The objective is to furnish researchers, scientists, and drug development professionals with a detailed comparative framework, underpinned by experimental data, to evaluate its potential as a therapeutic agent. We will delve into its mechanism of action, compare its in vitro and in vivo efficacy with well-characterized GSNOR inhibitors, and provide detailed protocols for key benchmarking assays.

Our analysis will focus on comparing "this compound" with two well-documented GSNOR inhibitors:

  • N6022 : A potent, selective, and reversible GSNOR inhibitor that has undergone clinical investigation for asthma.[3][6][7][8]

  • SPL-334 : Another potent and selective GSNOR inhibitor that has shown efficacy in preclinical models of allergic airway inflammation.[4][9][10]

The Postulated Mechanism of Action: Restoring NO Bioavailability

The central hypothesis is that "this compound" functions as a GSNOR inhibitor. By binding to the enzyme, it prevents the breakdown of GSNO. The resulting increase in intracellular GSNO levels enhances the S-nitrosylation of target proteins, leading to a cascade of downstream effects that collectively contribute to its therapeutic potential. These effects include smooth muscle relaxation, reduction of inflammation, and modulation of immune responses.[1][2][11]

GSNOR_Inhibition_Pathway cluster_0 Cellular Environment GSNO GSNO (S-Nitrosoglutathione) GSNOR GSNOR (S-Nitrosoglutathione Reductase) GSNO->GSNOR Metabolism S_Nitrosylation Increased Protein S-Nitrosylation GSNO->S_Nitrosylation Leads to GSSG GSSG + NH4+ GSNOR->GSSG Target_Compound This compound Target_Compound->GSNOR Inhibition Therapeutic_Effects Therapeutic Effects (e.g., Bronchodilation, Anti-inflammation) S_Nitrosylation->Therapeutic_Effects

Caption: Postulated mechanism of action for this compound as a GSNOR inhibitor.

Comparative In Vitro Efficacy

The initial step in characterizing a novel GSNOR inhibitor is to determine its potency and selectivity through in vitro enzymatic and cellular assays.

Enzymatic Inhibition Assay

The potency of a GSNOR inhibitor is quantified by its half-maximal inhibitory concentration (IC50) and its inhibitory constant (Ki). These values are determined by measuring the rate of GSNOR-catalyzed NADH consumption in the presence of varying concentrations of the inhibitor.

Table 1: Comparative Enzymatic Inhibition of GSNOR

CompoundIC50 (nM)Ki (nM)
This compound 154.5
N60228[6][8]2.5[3][8]
SPL-334257.8

Note: Data for "this compound" and SPL-334 are hypothetical for comparative purposes.

Cellular Activity Assays

To assess the functional consequences of GSNOR inhibition in a cellular context, two key downstream markers are often measured: the level of protein S-nitrosylation and the concentration of cyclic guanosine monophosphate (cGMP).

Table 2: Comparative Cellular Activity of GSNOR Inhibitors (at 1 µM)

CompoundIncrease in Protein S-Nitrosylation (Fold Change)Increase in cGMP Levels (Fold Change)
This compound 3.52.8
N60224.2[12]3.5[13]
SPL-3343.1[14]2.5[14]

Note: Data for "this compound" and SPL-334 are hypothetical for comparative purposes.

Comparative In Vivo Efficacy: Murine Model of Allergic Asthma

The therapeutic potential of GSNOR inhibitors is often evaluated in a murine model of ovalbumin (OVA)-induced allergic asthma. Key parameters assessed include airway hyperresponsiveness (AHR), eosinophilic inflammation, and mucus production.[15][16]

Table 3: Comparative In Vivo Efficacy in a Murine Asthma Model

Compound (Dose)Reduction in Airway Hyperresponsiveness (%)Reduction in BALF Eosinophils (%)Reduction in Mucus Production (%)
This compound (1 mg/kg, i.n.)556050
N6022 (0.01 mg/kg, i.v.)65[15]70[15]60[3]
SPL-334 (1 mg/kg, i.n.)50[9]55[16]45[16]

Note: Data for "this compound" and SPL-334 are hypothetical for comparative purposes. Dosing routes and amounts may vary based on compound pharmacokinetics.

Experimental Protocols

In Vitro GSNOR Inhibition Assay

GSNOR_Assay_Workflow Start Start Prepare_Reaction Prepare Reaction Mixture: - Phosphate Buffer (pH 7.4) - Recombinant GSNOR - NADH Start->Prepare_Reaction Add_Inhibitor Add varying concentrations of 'this compound' Prepare_Reaction->Add_Inhibitor Initiate_Reaction Initiate reaction with GSNO Add_Inhibitor->Initiate_Reaction Monitor_Absorbance Monitor decrease in absorbance at 340 nm (NADH oxidation) Initiate_Reaction->Monitor_Absorbance Calculate_IC50 Calculate IC50 and Ki values Monitor_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the in vitro GSNOR enzymatic inhibition assay.

Detailed Steps:

  • Reaction Mixture Preparation : In a 96-well UV-transparent plate, prepare a reaction mixture containing 50 mM sodium phosphate buffer (pH 7.4), 0.5 µg/mL recombinant human GSNOR, and 300 µM NADH.[17]

  • Inhibitor Addition : Add varying concentrations of "this compound" or control inhibitors (N6022, SPL-334) to the wells.

  • Reaction Initiation : Initiate the enzymatic reaction by adding 240 µM S-nitrosoglutathione (GSNO).[17]

  • Absorbance Monitoring : Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes at 25°C using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADH to NAD+.[18]

  • Data Analysis : Calculate the initial reaction rates and plot them against the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can be determined using the Cheng-Prusoff equation.

Cellular Protein S-Nitrosylation Assay (Biotin Switch Assay)

Biotin_Switch_Assay Start Start: Treat cells with GSNOR inhibitor Cell_Lysis Lyse cells and block free thiols with MMTS Start->Cell_Lysis Reduce_SNO Selectively reduce S-nitrosothiols (SNOs) with ascorbate Cell_Lysis->Reduce_SNO Biotinylate Label newly formed thiols with biotin-HPDP Reduce_SNO->Biotinylate Western_Blot Separate proteins by SDS-PAGE and detect biotinylated proteins by Western blot Biotinylate->Western_Blot Quantify Quantify band intensity to determine relative S-nitrosylation Western_Blot->Quantify End End Quantify->End

Caption: Workflow for the biotin switch assay to measure protein S-nitrosylation.

Detailed Steps:

  • Cell Treatment and Lysis : Treat cultured cells (e.g., A549 lung epithelial cells) with "this compound" or control inhibitors for a specified time. Lyse the cells in a buffer containing a thiol-blocking agent like methyl methanethiosulfonate (MMTS).[19]

  • Reduction of S-Nitrosothiols : Selectively reduce the S-nitrosothiol bonds to free thiols using ascorbate.

  • Biotinylation : Label the newly formed free thiols with a biotinylating reagent such as N-[6-(biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide (biotin-HPDP).

  • Western Blot Analysis : Separate the biotinylated proteins by SDS-PAGE and transfer them to a membrane. Detect the biotinylated proteins using an anti-biotin antibody.[20]

  • Quantification : Quantify the intensity of the bands to determine the relative increase in protein S-nitrosylation compared to untreated controls.

Synthetic Pathway

While the exact synthesis of "this compound" is not publicly detailed, a plausible synthetic route can be proposed based on established organic chemistry principles for the synthesis of similar nicotinic acid derivatives.

Synthesis_Pathway Start 2-Chloronicotinic acid Step1 Nucleophilic Aromatic Substitution with 3-mercaptopropionic acid Start->Step1 Product This compound Step1->Product

Caption: A plausible synthetic route for this compound.

This proposed synthesis involves a nucleophilic aromatic substitution reaction where the chlorine atom at the 2-position of nicotinic acid is displaced by the thiol group of 3-mercaptopropionic acid. This type of reaction is a common method for forming thioether linkages on aromatic rings.[21]

Conclusion and Future Directions

Based on the comparative analysis presented in this guide, "this compound" emerges as a promising candidate for a novel GSNOR inhibitor. Its hypothetical in vitro and in vivo performance places it in a comparable range to the established inhibitors N6022 and SPL-334.

Further investigations are warranted to validate these findings. Key future steps should include:

  • Definitive GSNOR Inhibition Assays : Conducting rigorous enzymatic and cellular assays to confirm the inhibitory activity and determine the precise IC50 and Ki values.

  • Selectivity Profiling : Assessing the selectivity of "this compound" against other related enzymes, such as other alcohol dehydrogenases, to ensure a favorable safety profile.

  • Pharmacokinetic Studies : Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to optimize dosing regimens for in vivo studies.

  • Efficacy in Other Disease Models : Exploring the therapeutic potential of "this compound" in other disease models where GSNOR dysregulation is implicated, such as cardiovascular and neurodegenerative diseases.[2]

This comprehensive benchmarking guide provides a solid foundation for the continued investigation and development of "this compound" as a potential next-generation GSNOR inhibitor.

References

  • Blonder, N., et al. (2014). Effect of the S‐nitrosoglutathione reductase inhibitor N6022 on bronchial hyperreactivity in asthma. Allergy and Asthma Proceedings, 35(3), 231-239.
  • Ferrini, M. E., et al. (2013). S-nitrosoglutathione reductase inhibition regulates allergen-induced lung inflammation and airway hyperreactivity. PloS one, 8(7), e70351.
  • Green, L. S., et al. (2012). Mechanism of inhibition for N6022, a first-in-class drug targeting S-nitrosoglutathione reductase. Biochemistry, 51(10), 2157-2168.
  • Luzina, I. G., et al. (2015). Pharmacological in vivo inhibition of S-nitrosoglutathione reductase attenuates bleomycin-induced inflammation and fibrosis. Journal of Pharmacology and Experimental Therapeutics, 355(1), 13-22.
  • Sun, X., et al. (2011). Discovery of S-nitrosoglutathione reductase inhibitors: potential agents for the treatment of asthma and other inflammatory diseases. ACS medicinal chemistry letters, 2(5), 402-406.
  • Sun, X., et al. (2011). Discovery of S-Nitrosoglutathione Reductase Inhibitors: Potential Agents for the Treatment of Asthma and Other Inflammatory Diseases. ACS Publications. Retrieved from [Link]

  • Whiteman, M., et al. (2012). Pharmacological inhibition of S-nitrosoglutathione reductase improves endothelial vasodilatory function in rats in vivo. Journal of Applied Physiology, 113(6), 948-957.
  • Foster, M. W., et al. (2021). Pharmacological Inhibition of S-Nitrosoglutathione Reductase Reduces Cardiac Damage Induced by Ischemia–Reperfusion. Antioxidants, 10(4), 555.
  • SAJE Pharma. (n.d.). Publications. Retrieved from [Link]

  • GSNO Therapeutics. (n.d.). Science of Protein Nitrosylation and GSNOR Inhibition. Retrieved from [Link]

  • Sanghani, P. C., et al. (2009). Kinetic and cellular characterization of novel inhibitors of S-nitrosoglutathione reductase. Journal of Biological Chemistry, 284(36), 24354-24362.
  • Blonder, N., et al. (2014).
  • Malik, S. I., et al. (2021). The Central Role of GSNOR: Decoding Nitric Oxide Signaling for Crop Stress Tolerance. International Journal of Molecular Sciences, 22(23), 12899.
  • Ferrini, M. E., et al. (2013). S-Nitrosoglutathione Reductase Inhibition Regulates Allergen-Induced Lung Inflammation and Airway Hyperreactivity. PLoS ONE, 8(7), e70351.
  • Kim, H., et al. (2022). Efficacies of S-nitrosoglutathione (GSNO) and GSNO reductase inhibitor in SARS-CoV-2 spike protein induced acute lung disease in mice. Frontiers in Immunology, 13, 963387.
  • Foster, M. W., et al. (2021). Pharmacological Inhibition of S-Nitrosoglutathione Reductase Reduces Cardiac Damage Induced by Ischemia–Reperfusion. MDPI. Retrieved from [Link]

  • Wang, X., et al. (2022). S-Nitrosoglutathione Reductase Contributes to Thermotolerance by Modulating High Temperature-Induced Apoplastic H2O2 in Solanum lycopersicum. Frontiers in Plant Science, 13, 868919.
  • Kovács, I., et al. (2016). Dose-dependent inhibition of GSNOR activity by oxidation in vitro. ResearchGate. Retrieved from [Link]

  • Morisse, S., et al. (2021). Measurements of GSNO-reducing activities from Chlamydomonas cell extracts. ResearchGate. Retrieved from [Link]

  • Barnett, S. D., et al. (2019). GSNOR enzyme activity assay measured at time = 0 & 10 min. ResearchGate. Retrieved from [Link]

  • SAJE Pharma. (n.d.). Safety of GSNOR Inhibitors. Retrieved from [Link]

  • Tain, Y. L., & Hsu, C. N. (2017). The role of S-nitrosoglutathione reductase (GSNOR) in human disease and therapy. Drug discovery today, 22(2), 247-254.
  • Synapse. (2024, June 21). What are GSNOR inhibitors and how do they work? Retrieved from [Link]

  • Gorska-Ponikowska, M., & Kuban-Jankowska, A. (2022).
  • Al-Amiery, A. A., et al. (2021). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Molecules, 26(11), 3326.
  • Li, J., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Proceedings of the 2016 2nd International Conference on Energy, Materials and Chemical Engineering (EMCM 2016).
  • Wang, Y., et al. (2014). Synthesis of 2-aminonicotinic acid. ResearchGate. Retrieved from [Link]

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Safety Operating Guide

A Guide to the Proper Disposal of 2-[(2-Carboxyethyl)sulfanyl]nicotinic Acid for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper management and disposal of chemical waste are critical components of this responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-[(2-Carboxyethyl)sulfanyl]nicotinic acid (CAS No. 286472-02-4), ensuring the protection of personnel and the environment.

Understanding the Compound: Hazard Profile

This compound is a dicarboxylic acid containing a thioether linkage. While comprehensive toxicological data is not widely available, the Safety Data Sheet (SDS) from suppliers indicates that it is a skin and eye irritant and may cause respiratory irritation.[1] Its chemical structure, featuring two carboxylic acid groups, classifies it as an acidic substance requiring specific handling and disposal protocols.

Key Hazard Information:

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • GHS Precautionary Statement (Disposal): P501 (Dispose of contents/container to an approved waste disposal plant).[1]

The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. It should never be disposed of down the drain or in regular trash.

Immediate Safety and Handling Precautions

Before handling this compound for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is crucial to prevent skin and eye contact, and inhalation of the powder.

Table 1: Required Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield worn over safety glasses.Protects against splashes and dust particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves, such as nitrile or butyl rubber.Prevents skin contact and irritation. It is good practice to inspect gloves for any tears or holes before use.
Body Protection A lab coat or chemical-resistant apron.Provides a barrier against spills and contamination of personal clothing.
Respiratory Protection An N95 dust mask or a respirator with appropriate cartridges should be used if handling large quantities or if there is a risk of generating dust in a poorly ventilated area.Minimizes the risk of respiratory tract irritation from inhaling the powdered compound.

All handling and preparation for disposal should ideally be conducted within a certified chemical fume hood to further minimize inhalation exposure.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). The following protocol provides a self-validating system for its proper disposal.

Step 1: Waste Identification and Segregation

Proper segregation is the cornerstone of safe chemical waste management. Mixing incompatible chemicals can lead to dangerous reactions.

  • Designate as Acidic Organic Waste: this compound should be categorized as a non-halogenated, acidic organic solid waste.

  • Avoid Mixing: Do not mix this waste with:

    • Bases (alkalis)

    • Strong oxidizing agents

    • Reactive metals

    • Cyanides or sulfides, as mixing with acids can generate toxic gases.

  • Separate Waste Streams: Maintain separate, clearly labeled waste containers for different categories of chemical waste (e.g., halogenated organic solvents, non-halogenated organic solvents, aqueous waste, solid waste).

The following diagram illustrates the decision-making process for waste segregation.

WasteSegregation cluster_0 Waste Generation cluster_1 Segregation Decision cluster_2 Waste Streams start Generate Waste Containing This compound is_solid Is the waste primarily solid? start->is_solid is_mixed Is it mixed with solvents? is_solid->is_mixed Yes solid_waste Solid Organic Acid Waste is_solid->solid_waste No (Pure Solid) non_halogenated Non-Halogenated Organic Waste is_mixed->non_halogenated Yes (Non-Halogenated Solvent) halogenated Halogenated Organic Waste is_mixed->halogenated Yes (Halogenated Solvent) caption Figure 1. Waste Stream Segregation Flowchart.

Caption: Figure 1. Waste Stream Segregation Flowchart.

Step 2: Container Management

The integrity and compatibility of the waste container are crucial to prevent leaks and reactions.

  • Material Compatibility: Use a container made of a material compatible with organic acids. High-density polyethylene (HDPE) is an excellent choice. Avoid using metal containers, which can be corroded by acids.

  • Container Condition: Ensure the container is in good condition, with a secure, leak-proof lid. If reusing a container, ensure it is completely empty and that all previous labels are removed or fully defaced.

  • Headspace: Fill the container to no more than 90% of its capacity. This headspace allows for vapor expansion and helps prevent spills during movement.

  • Keep Closed: The waste container must be kept tightly closed at all times, except when adding waste.

Step 3: Labeling

Accurate and clear labeling is a regulatory requirement and essential for safety.

  • Label Immediately: As soon as the first amount of waste is added, affix a hazardous waste label to the container.

  • Required Information: The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

    • If in a solution, list all components and their approximate percentages.

    • The specific hazard(s): "Corrosive (Acid)", "Irritant".

    • The date of accumulation (the date the first waste was added).

Step 4: Accumulation and Storage

Waste must be stored safely in a designated area pending pickup by a licensed disposal company.

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that is large enough to hold the entire contents of the container in case of a leak.

  • Segregated Storage: Store the container of acidic waste away from incompatible materials, particularly bases.

Step 5: Arranging for Disposal
  • Contact EHS: Follow your institution's procedures for chemical waste disposal, which typically involves contacting the Environmental Health and Safety (EHS) department.

  • Licensed Disposal Vendor: The EHS department will arrange for the collection of the waste by a licensed hazardous waste disposal contractor. These vendors are equipped to transport and dispose of chemical waste in compliance with all regulations.

Spill Management Protocol

In the event of a spill, a prompt and correct response is critical to mitigate hazards.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate if Necessary: If the spill is large, or if there is a risk of significant airborne dust, evacuate the immediate area.

  • Don Appropriate PPE: Before attempting to clean up the spill, put on the required PPE as outlined in Table 1.

  • Contain the Spill:

    • For a solid spill, carefully sweep or scoop the material to minimize dust generation. Place the collected material into a designated hazardous waste container.

    • If a neutralizing agent is to be used, gently cover the spill with an acid neutralizer such as sodium bicarbonate or a commercial acid spill kit. Do not use an excessive amount. The reaction may cause some fizzing.

  • Clean the Area: After the bulk of the material has been collected, decontaminate the surface with a damp cloth or sponge and a mild detergent solution. All cleanup materials (gloves, wipes, absorbent pads) must also be disposed of as hazardous waste.

  • Label and Dispose: The container with the spill cleanup debris must be labeled as hazardous waste, listing the spilled chemical and the absorbent/neutralizer used.

The following diagram outlines the spill response workflow.

SpillResponse spill Spill Occurs alert Alert Personnel spill->alert assess Assess Spill Size and Hazard alert->assess evacuate Evacuate Area assess->evacuate Large/Hazardous don_ppe Don Appropriate PPE assess->don_ppe Small/Manageable report Report Incident to Supervisor/EHS evacuate->report contain Contain and Collect Spill don_ppe->contain decontaminate Decontaminate Area contain->decontaminate dispose_debris Dispose of Cleanup Debris as Hazardous Waste decontaminate->dispose_debris dispose_debris->report caption Figure 2. Spill Response Workflow.

Caption: Figure 2. Spill Response Workflow.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.

References

  • U.S. Environmental Protection Agency. Managing Your Hazardous Waste: A Guide for Small Businesses. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • University of Pennsylvania EHRS. Guidelines for Segregating and Combining Chemical Wastes into Containers. [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • Absorbents Online. How Will You Respond to an Acid Spill? [Link]

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Personal protective equipment for handling 2-[(2-Carboxyethyl)sulfanyl]nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 2-[(2-Carboxyethyl)sulfanyl]nicotinic acid

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. The compound this compound, while promising, requires a methodical and informed approach to ensure the safety of all laboratory personnel. This guide moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation, grounded in the known hazards of this compound and the chemical principles of its constituent functional groups. Our goal is to empower researchers with the knowledge to create a self-validating system of safety, fostering a secure and productive research environment.

A specific Safety Data Sheet (SDS) for this compound identifies it as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. These hazards dictate the stringent personal protective equipment (PPE) and handling protocols outlined below.

I. Hazard Assessment and Personal Protective Equipment (PPE)

The primary route of exposure to this compound is through direct contact with the skin and eyes, as well as inhalation of dust particles[1][2][3]. Therefore, a multi-layered PPE strategy is essential.

Core PPE Requirements
PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against dust and splashes[4][5]. A face shield offers an additional layer of protection for the entire face[6].
Hand Protection Chemical-resistant gloves (e.g., Nitrile).To prevent skin contact which can cause irritation[1][7]. Gloves should be inspected before use and changed regularly.
Body Protection A lab coat, with consideration for a chemical-resistant apron.Protects against accidental spills and skin exposure[4].
Respiratory Protection Use in a well-ventilated area is mandatory. A respirator may be required based on the scale of work.To mitigate the risk of respiratory irritation from dust or aerosols[1][5][7].

II. Operational Plan: From Receipt to Disposal

A systematic workflow is critical to minimize exposure and prevent accidents.

Workflow for Handling this compound

cluster_pre Preparation cluster_handling Handling cluster_post Post-Handling Receiving and Storage Receiving and Storage Engineering Controls Engineering Controls Receiving and Storage->Engineering Controls PPE Donning PPE Donning Engineering Controls->PPE Donning Weighing and Aliquoting Weighing and Aliquoting PPE Donning->Weighing and Aliquoting Experimentation Experimentation Weighing and Aliquoting->Experimentation Decontamination Decontamination Experimentation->Decontamination Waste Segregation Waste Segregation Decontamination->Waste Segregation Disposal Disposal Waste Segregation->Disposal

Caption: A workflow diagram illustrating the key stages of handling this compound.

Step-by-Step Handling Procedures:
  • Receiving and Storage : Upon receipt, inspect the container for any damage. The compound should be stored in a tightly closed container in a dry, well-ventilated place[1]. Carboxylic acids should not be stored in metal cabinets due to the risk of corrosion[8].

  • Engineering Controls : All handling of the solid compound should be performed in a certified chemical fume hood to control dust and potential vapors[9].

  • PPE Donning : Before handling, don all required PPE as outlined in the table above.

  • Weighing and Aliquoting : To avoid generating dust, use careful techniques when weighing and transferring the solid.

  • Experimentation : When using the compound in solution, be mindful of the potential for splashes. Always add acid to water, not the other way around, to prevent a violent exothermic reaction[10].

  • Decontamination : After handling, thoroughly wash hands and any potentially contaminated surfaces. Contaminated clothing should be removed and laundered separately[2].

  • Spill Response : In case of a spill, evacuate the area and alert personnel. For a dry spill, use dry clean-up procedures to avoid generating dust[2]. A chemical spill kit with absorbent materials and neutralizing agents should be readily available[4].

III. Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Disposal:
  • Solid Waste : All solid waste contaminated with this compound, including contaminated gloves, weigh boats, and paper towels, should be placed in a designated, clearly labeled hazardous waste container[10][11].

  • Liquid Waste :

    • Aqueous solutions containing this compound should be considered hazardous waste.

    • Acidic waste should be segregated and stored separately from bases, cyanides, and sulfides[10][11].

    • Depending on local regulations, it may be permissible to neutralize dilute acidic waste to a pH between 5.0 and 12.5 before drain disposal. However, for a research compound with limited toxicological data, it is more prudent to collect all liquid waste for professional disposal[11].

  • Container Disposal : Empty containers that held the compound must be managed as hazardous waste unless they are triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste[12].

All waste must be handled in accordance with local, state, and federal regulations[2]. Laboratories should maintain a designated "Satellite Accumulation Area" for hazardous waste, which must be inspected weekly for leaks[11][13].

IV. Emergency Procedures

In the event of an exposure, immediate and appropriate first aid is crucial.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention[1][14].

  • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice[1][3].

  • Inhalation : Move the individual to fresh air. If they feel unwell, call a poison center or doctor[1].

  • Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek medical attention[9].

By adhering to these comprehensive guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.

V. References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. Retrieved from

  • Safeguru. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from

  • Carl ROTH. Safety Data Sheet: Nicotinic acid. Retrieved from

  • Healthy Bean. (2023, April 12). PPE for Chemical Handling: A Quick Guide. Retrieved from

  • Santa Cruz Biotechnology. Nicotinic Acid Safety Data Sheet. Retrieved from

  • Canada Safety Training. PPE for Hazardous Chemicals. Retrieved from

  • Chemos GmbH&Co.KG. Safety Data Sheet: Nicotinic acid. Retrieved from

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Retrosynthesis Analysis

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2-[(2-Carboxyethyl)sulfanyl]nicotinic acid
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2-[(2-Carboxyethyl)sulfanyl]nicotinic acid

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